6-Hydroxybenzbromarone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzofurans - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3,5-dibromo-4-hydroxyphenyl)-(2-ethyl-6-hydroxy-1-benzofuran-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Br2O4/c1-2-13-15(10-4-3-9(20)7-14(10)23-13)16(21)8-5-11(18)17(22)12(19)6-8/h3-7,20,22H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXBXMFVRKZOOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(O1)C=C(C=C2)O)C(=O)C3=CC(=C(C(=C3)Br)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Br2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152831-00-0 | |
| Record name | 6-Hydroxybenzbromarone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152831000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxybenzbromarone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M7NUR5V9E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Hydroxybenzbromarone: Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Hydroxybenzbromarone is the principal and more pharmacologically potent metabolite of the uricosuric agent benzbromarone.[1] It plays a crucial role in the therapeutic effects of the parent drug by inhibiting the renal urate transporter 1 (URAT1), thereby increasing uric acid excretion.[1][2][3][4] This technical guide provides a comprehensive overview of a plausible synthetic route for this compound, its detailed characterization, and insights into its mechanism of action. The information presented herein is intended to support research and development efforts in the fields of medicinal chemistry and pharmacology.
Introduction
Benzbromarone has been a highly effective treatment for gout and hyperuricemia due to its potent uricosuric activity.[1] This activity is largely attributed to its major metabolite, this compound, which exhibits a longer half-life than the parent compound.[1] Understanding the synthesis and properties of this compound is therefore critical for the development of new uricosuric agents with improved efficacy and safety profiles. This guide outlines a feasible synthetic pathway, detailed characterization parameters, and visual representations of relevant biological pathways.
Proposed Synthesis of this compound
While the in-vivo synthesis of this compound occurs via cytochrome P450-mediated metabolism of benzbromarone, a de novo chemical synthesis is essential for producing the compound as a standard for analytical studies and for further derivatization. The proposed synthetic route involves two key stages: the synthesis of the 2-ethyl-6-hydroxybenzofuran intermediate and its subsequent Friedel-Crafts acylation.
Experimental Protocol
Step 1: Synthesis of 2-Ethyl-6-hydroxybenzofuran
A plausible method for the synthesis of 2-ethyl-6-hydroxybenzofuran can be adapted from established procedures for similar benzofuran derivatives.[5]
-
Reaction of 2,4-dihydroxypropiophenone with a brominating agent: 2,4-dihydroxypropiophenone is reacted with a mild brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent like carbon tetrachloride to yield 2-bromo-1-(2,4-dihydroxyphenyl)propan-1-one.
-
Intramolecular cyclization: The resulting intermediate is then subjected to intramolecular cyclization to form the benzofuran ring. This can be achieved by heating in the presence of a base, such as potassium carbonate, in a solvent like acetone.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 2-ethyl-6-hydroxybenzofuran.
Step 2: Friedel-Crafts Acylation to Yield this compound
The final step involves the acylation of the 2-ethyl-6-hydroxybenzofuran intermediate with 3,5-dibromo-4-hydroxybenzoyl chloride.
-
Preparation of the acylating agent: 3,5-dibromo-4-hydroxybenzoic acid is converted to its corresponding acyl chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane.
-
Friedel-Crafts acylation: The 2-ethyl-6-hydroxybenzofuran is dissolved in a suitable solvent, such as dichloromethane or carbon disulfide, and a Lewis acid catalyst (e.g., aluminum chloride) is added. The 3,5-dibromo-4-hydroxybenzoyl chloride is then added dropwise at a low temperature (e.g., 0 °C).
-
Work-up and purification: The reaction mixture is quenched with dilute hydrochloric acid and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude this compound is then purified by recrystallization or column chromatography.
Synthesis Workflow Diagram
Caption: Proposed workflow for the chemical synthesis of this compound.
Characterization of this compound
The synthesized this compound can be characterized using various spectroscopic and analytical techniques.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₂Br₂O₄ | [6][7] |
| Molecular Weight | 440.08 g/mol | [6][7] |
| Appearance | Yellow Solid | [8] |
| CAS Number | 152831-00-0 | [7] |
Spectroscopic Data (Expected)
The following table summarizes the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), aromatic protons on both the benzofuran and phenyl rings, and hydroxyl protons. |
| ¹³C NMR | Resonances for the ethyl group carbons, aromatic carbons, carbonyl carbon, and carbons attached to hydroxyl groups. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight (440.08 g/mol ) with a characteristic isotopic pattern for two bromine atoms. |
| Infrared (IR) Spectroscopy | Absorption bands for O-H stretching (phenolic), C-H stretching (aromatic and aliphatic), C=O stretching (ketone), and C-O stretching (ether and phenol). |
Mechanism of Action and Biological Pathways
This compound exerts its uricosuric effect primarily through the inhibition of URAT1, a key transporter protein in the renal proximal tubules responsible for uric acid reabsorption.[1][2][4] Recent studies have also implicated benzbromarone and its metabolites in the modulation of the NLRP3 inflammasome pathway, which is involved in gouty inflammation.[9][10][11][12]
URAT1 Inhibition Pathway
Caption: Mechanism of URAT1 inhibition by this compound.
NLRP3 Inflammasome Pathway Modulation
Caption: Modulation of the NLRP3 inflammasome pathway by benzbromarone.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The proposed synthetic route, based on established chemical principles, offers a practical approach for obtaining this important metabolite for research purposes. The detailed characterization data, although predictive, serves as a benchmark for analytical confirmation. Furthermore, the visualization of its mechanism of action provides clarity on its therapeutic relevance. This document is intended to be a valuable resource for scientists and researchers dedicated to advancing the treatment of hyperuricemia and gout.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Benzbromarone? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. GSRS [precision.fda.gov]
- 7. schd-shimadzu.com [schd-shimadzu.com]
- 8. esschemco.com [esschemco.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 11. Boron-Based Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of 6-Hydroxybenzbromarone
Abstract
This compound is the principal active metabolite of the uricosuric agent benzbromarone. It is responsible for the majority of the therapeutic effect of the parent drug, primarily through the potent inhibition of uric acid reabsorption in the kidneys. This document provides a detailed examination of the molecular mechanisms of action of this compound, its metabolic pathway, and the subsequent mechanisms implicated in its potential toxicity. We consolidate quantitative data from various studies, provide detailed experimental protocols for key assays, and present visual diagrams of the core biological processes.
Core Mechanism of Action: Uricosuric Effect
The primary therapeutic action of this compound is to lower serum uric acid levels by increasing its excretion in the urine. This is achieved through the inhibition of specific transporters in the apical membrane of renal proximal tubular cells.
Inhibition of Urate Transporter 1 (URAT1)
The key molecular target for this compound is the human Urate Transporter 1 (hURAT1), encoded by the SLC22A12 gene.[1][2] URAT1 is the primary transporter responsible for the reabsorption of urate from the renal tubular lumen back into the bloodstream.[3][4] By inhibiting URAT1, this compound effectively reduces this reabsorption, leading to increased renal clearance of uric acid.[4][5]
Kinetic studies have demonstrated that this inhibition is non-competitive. The presence of this compound reduces the maximum velocity (Vmax) of uric acid transport without significantly altering the Michaelis constant (Km), indicating that it does not bind to the same site as the uric acid substrate.[1][3]
Other Renal Transporters
While URAT1 is the principal target, this compound may also interact with other organic anion transporters (OATs) involved in renal urate handling, such as OAT4, further contributing to its uricosuric effect.[4]
Figure 1: Mechanism of URAT1 Inhibition by this compound.
Metabolism and Bioactivation
Benzbromarone is a prodrug that undergoes extensive hepatic metabolism to form its active and other metabolites.
Formation of this compound
Benzbromarone is hydroxylated to this compound primarily by the cytochrome P450 isoform CYP2C9 .[6][7] The CYP2C19 isoform also contributes to this conversion, but to a lesser extent.[7] This metabolic step is crucial as this compound possesses a significantly longer plasma half-life than the parent compound, accounting for the sustained uricosuric effect.[8][9]
Bioactivation and Toxicity Pathway
The metabolic pathway of this compound is also linked to the potential for hepatotoxicity associated with benzbromarone.[10] this compound can undergo a second oxidation, catalyzed by CYP2C9 and CYP1A2, to form 5,6-dihydroxybenzbromarone , a catechol intermediate.[7][10][11] This catechol can be further oxidized to a highly reactive ortho-quinone intermediate.[7][12] This electrophilic species can covalently bind to cellular macromolecules, including proteins, and form glutathione adducts, leading to cellular stress and toxicity.[7][11]
Figure 2: Metabolic Bioactivation Pathway of Benzbromarone.
Secondary Mechanisms and Off-Target Effects
Beyond its primary uricosuric action, this compound and its parent compound interact with other biological systems, which may contribute to both therapeutic and adverse effects.
Inhibition of Xanthine Oxidase
Benzbromarone has been shown to be a non-competitive inhibitor of xanthine oxidase, the enzyme responsible for converting hypoxanthine and xanthine into uric acid.[13][14] However, this effect is considered minor and not clinically relevant to its overall hypouricemic action in humans, which is dominated by its potent renal tubular activity.[14]
Mitochondrial Toxicity
A significant mechanism underlying the hepatotoxicity of benzbromarone and its metabolites involves the disruption of mitochondrial function.[12][15] Studies have shown that these compounds can:
-
Inhibit the electron transport chain, leading to reduced ATP synthesis.[15]
-
Uncouple oxidative phosphorylation.[12]
-
Increase the production of reactive oxygen species (ROS).[10]
These insults lead to profound changes in mitochondrial structure, including fragmentation, and can trigger cell death pathways such as apoptosis and necrosis.[10][15]
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzbromarone Analog SAR: Potent hURAT1 (SLC22A12) Inhibitors and Drug Transporter Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Benzbromarone? [synapse.patsnap.com]
- 5. Involvement of uric acid transporter in increased renal clearance of the xanthine oxidase inhibitor oxypurinol induced by a uricosuric agent, benzbromarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzbromarone pharmacokinetics and pharmacodynamics in different cytochrome P450 2C9 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sequential metabolism and bioactivation of the hepatotoxin benzbromarone: formation of glutathione adducts from a catechol intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A benefit-risk assessment of benzbromarone in the treatment of gout. Was its withdrawal from the market in the best interest of patients? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Liver failure associated with benzbromarone: A case report and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Benzbromarone - Wikipedia [en.wikipedia.org]
- 14. The pharmacology of hypouricemic effect of benzbromarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hepatocellular toxicity of benzbromarone: effects on mitochondrial function and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of 6-Hydroxybenzbromarone in Humans: A Technical Guide
An in-depth examination of the absorption, distribution, metabolism, and excretion of the primary active metabolite of benzbromarone, intended for researchers, scientists, and drug development professionals.
Introduction
6-Hydroxybenzbromarone is the principal and pharmacologically active metabolite of benzbromarone, a potent uricosuric agent used in the management of hyperuricemia and gout. The therapeutic efficacy of benzbromarone is largely attributed to this hydroxylated metabolite, which exhibits a significantly longer half-life than the parent compound. Understanding the pharmacokinetic properties of this compound is therefore critical for optimizing dosing strategies, predicting drug-drug interactions, and ensuring patient safety. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound in humans, including a summary of key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Pharmacokinetic Parameters
| Pharmacokinetic Parameter | Value | Population/Study Details | Reference |
| Elimination Half-life (t½) | 18.2 ± 8.7 hours | Healthy volunteers with CYP2C91/1 genotype after a single 100 mg oral dose of benzbromarone. | [1] |
| 33.2 ± 18.1 hours | Healthy volunteers with CYP2C91/3 genotype after a single 100 mg oral dose of benzbromarone. | [1] | |
| Up to 30 hours | General statement on the half-life of this compound. | ||
| Urinary Metabolic Ratio (this compound/benzbromarone) | 38.6 ± 10.7 | Healthy volunteers with CYP2C91/1 genotype. | [2] |
| 35.4 ± 12.4 | Healthy volunteers with CYP2C91/3 genotype. | [2] | |
| 12.9 | A single healthy volunteer with CYP2C93/3 genotype. | [2] |
Note: Cmax, Tmax, and AUC data for this compound in human plasma were not explicitly found in the reviewed literature. The provided data focuses on the elimination phase and urinary excretion, highlighting the impact of CYP2C9 genetic variations.
Experimental Protocols
The quantification of this compound in human plasma and urine is typically achieved through high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection. The following provides a detailed overview of a representative experimental protocol.
Bioanalytical Method for this compound Quantification in Human Plasma
Objective: To accurately and precisely quantify the concentration of this compound in human plasma samples.
Principle: The method is based on the separation of this compound from plasma components using reversed-phase HPLC, followed by detection and quantification.
Materials and Reagents:
-
This compound reference standard
-
Internal standard (e.g., a structurally similar compound not present in the plasma)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable buffer components
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Degasser
-
Binary or quaternary pump
-
Autosampler
-
Column oven
-
UV detector or a tandem mass spectrometer (LC-MS/MS)
-
-
Analytical column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Centrifuge
-
Vortex mixer
-
Evaporator (if required)
Procedure:
-
Standard and Quality Control (QC) Sample Preparation:
-
Prepare a stock solution of this compound and the internal standard in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by spiking drug-free human plasma with known concentrations of this compound.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Extraction):
-
Protein Precipitation (PPT): To a plasma sample (e.g., 200 µL), add a precipitating agent like acetonitrile (e.g., 600 µL). Vortex vigorously and then centrifuge to pellet the precipitated proteins. The supernatant is then collected.
-
Liquid-Liquid Extraction (LLE): To a plasma sample, add a water-immiscible organic solvent. Vortex to facilitate the transfer of the analyte to the organic phase. After centrifugation, the organic layer is separated.
-
Solid-Phase Extraction (SPE): Condition an SPE cartridge with appropriate solvents. Load the plasma sample onto the cartridge. Wash the cartridge to remove interferences and then elute the analyte with a suitable solvent.
-
The extracted sample is then typically evaporated to dryness and reconstituted in the mobile phase before injection into the HPLC system.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). The composition can be isocratic (constant) or a gradient (varied over time).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducible retention times.
-
Injection Volume: Typically 10-50 µL.
-
Detection:
-
UV Detection: Wavelength is set at the absorbance maximum of this compound.
-
MS/MS Detection: The mass spectrometer is operated in a specific ion monitoring mode for the parent and product ions of this compound and the internal standard.
-
-
-
Data Analysis:
-
A calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.
-
The concentration of this compound in the unknown samples is then determined from this calibration curve.
-
Visualizations
Metabolic Pathway of Benzbromarone
The primary metabolic pathway of benzbromarone involves hydroxylation to form this compound, a reaction predominantly catalyzed by the CYP2C9 enzyme. This active metabolite can be further metabolized.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for a human pharmacokinetic study of this compound, from study design to data analysis.
References
The Discovery and History of 6-Hydroxybenzbromarone: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxybenzbromarone is the principal and pharmacologically active metabolite of the potent uricosuric agent, benzbromarone. Benzbromarone was first introduced in the 1970s for the treatment of gout and hyperuricemia.[1] Its clinical efficacy is largely attributed to its metabolite, this compound, which exhibits a longer half-life and is a potent inhibitor of the renal urate transporter 1 (URAT1).[2] This guide provides a comprehensive overview of the discovery, history, and key scientific investigations into this compound, with a focus on its metabolic formation, mechanism of action, and the analytical methodologies used for its characterization.
Discovery and Structural Elucidation
The journey to understanding the role of this compound began with investigations into the metabolism of its parent drug, benzbromarone. Early studies in the 1970s had initially suggested that benzbromarone was metabolized via debromination. However, subsequent research in the early 1990s definitively overturned this hypothesis.
A pivotal 1993 study by de Vries et al. was instrumental in the discovery and structural elucidation of this compound.[3] In this study, the researchers analyzed the urine of human volunteers who had been administered benzbromarone. They identified two major metabolites, designated M1 (1'-hydroxybenzbromarone) and M2. Through a meticulous process of isolation, derivatization, and advanced analytical techniques, the structure of metabolite M2 was conclusively identified as this compound.[3]
Experimental Protocol: Structural Elucidation of this compound[3]
-
Sample Collection: Urine was collected from healthy male volunteers for 24 hours following a single oral dose of 100 mg of benzbromarone.
-
Extraction: The urine was acidified with hydrochloric acid and extracted with diethyl ether. The ether extract was then washed with a sodium bicarbonate solution to separate acidic and neutral compounds.
-
Derivatization (Methylation): To improve volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis, the extracted metabolites were methylated using diazomethane. This process converted the hydroxyl groups to methoxy groups.
-
Chromatographic Separation: The methylated extract was subjected to thin-layer chromatography (TLC) for initial separation. The band corresponding to the methylated M2 metabolite was scraped off and eluted.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The purified, methylated M2 was analyzed by GC-MS. The mass spectrum provided crucial information about the molecular weight and fragmentation pattern of the derivative.
-
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, the methylated M2 was analyzed by high-resolution proton NMR (¹H-NMR). The NMR spectrum revealed the precise arrangement of protons in the molecule, allowing for the unambiguous assignment of the hydroxyl group to the 6-position of the benzofuran ring. The isolated dimethyl derivative was characterized as 4''-O-methyl-6-methoxybenzbromarone, confirming the structure of M2 as this compound.[3]
Metabolic Pathway of Benzbromarone to this compound
The formation of this compound is a critical step in the biotransformation of benzbromarone. This metabolic conversion is primarily catalyzed by the cytochrome P450 enzyme system in the liver, with CYP2C9 being the major isoform responsible.[4][5] Genetic variations (polymorphisms) in the CYP2C9 gene can significantly impact the rate of this compound formation and the overall clearance of benzbromarone.[5]
Further metabolism of this compound leads to the formation of a catechol intermediate, 5,6-dihydroxybenzbromarone.[6][7] This catechol can be oxidized to a reactive ortho-quinone, which is implicated in the hepatotoxicity associated with benzbromarone through the formation of glutathione adducts.[6][8]
Metabolic pathway of benzbromarone.
Experimental Protocol: In Vitro Metabolism of Benzbromarone using Human Liver Microsomes[4][9][10]
-
Materials:
-
Pooled human liver microsomes (HLMs)
-
Benzbromarone stock solution (in a suitable organic solvent like methanol or DMSO)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Ice-cold acetonitrile (for reaction termination)
-
Internal standard for HPLC analysis
-
-
Incubation:
-
A reaction mixture is prepared in a microcentrifuge tube containing potassium phosphate buffer, human liver microsomes (typically 0.2-1.0 mg/mL protein concentration), and the benzbromarone stock solution (final concentration typically 1-10 µM).
-
The mixture is pre-incubated at 37°C for a few minutes to allow the components to reach thermal equilibrium.
-
-
Reaction Initiation:
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
-
Time Course Sampling:
-
Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Reaction Termination:
-
The reaction in each aliquot is immediately stopped by adding a volume of ice-cold acetonitrile, which precipitates the microsomal proteins.
-
-
Sample Preparation for Analysis:
-
The terminated reaction mixtures are centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the parent drug and its metabolites, is transferred to a new tube for analysis.
-
-
HPLC-MS/MS Analysis:
-
The samples are analyzed by a validated reverse-phase high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method to separate and quantify benzbromarone and this compound.
-
Quantitative Data
Pharmacokinetic Parameters of Benzbromarone and this compound
The pharmacokinetics of benzbromarone and its active metabolite are significantly influenced by CYP2C9 genotype.[5]
| Parameter | CYP2C91/1 (n=15) | CYP2C91/3 (n=4) | CYP2C93/3 (n=1) | Reference |
| Benzbromarone Oral Clearance (L/hr/kg) | 58.8 ± 25.2 | 51.3 ± 7.9 | 8.58 | [5] |
| This compound/Benzbromarone Metabolic Ratio (in urine) | 38.6 ± 10.7 | 35.4 ± 12.4 | 12.9 | [5] |
| Benzbromarone Half-life (hours) | ~3 | - | - | [2] |
| This compound Half-life (hours) | up to 30 | - | - | [2] |
In Vitro Inhibition of URAT1
Both benzbromarone and this compound are inhibitors of the urate transporter 1 (URAT1), which is responsible for the reabsorption of uric acid in the kidneys. Their inhibitory action is the primary mechanism behind their uricosuric effect.
| Compound | URAT1 IC50 (µM) | Mechanism of Inhibition | Reference |
| Benzbromarone | 0.22 - 14.3 | Non-competitive | [6][9] |
| This compound | ~0.3 (estimated) | Non-competitive | [4] |
Note: The IC50 value for this compound is estimated based on kinetic data suggesting it is approximately three times less potent than benzbromarone.[4]
Mechanism of Action: URAT1 Inhibition
This compound, like its parent compound, exerts its uricosuric effect by inhibiting the function of URAT1 in the apical membrane of renal proximal tubule cells.[10] URAT1 is a key transporter responsible for the reabsorption of filtered uric acid from the tubular lumen back into the bloodstream. By inhibiting URAT1, this compound effectively blocks this reabsorption process, leading to increased excretion of uric acid in the urine and a subsequent reduction of serum uric acid levels. Studies have indicated that this inhibition is non-competitive, meaning the inhibitor binds to a site on the transporter that is distinct from the uric acid binding site, thereby altering the transporter's conformation and reducing its activity.[6]
Mechanism of URAT1 inhibition.
Synthesis of this compound
The synthesis of this compound is crucial for its use as a reference standard in analytical methods and for further pharmacological and toxicological studies. Patented methods describe its production, often involving a multi-step process. A general synthetic approach is outlined below.
Experimental Workflow: Synthesis of this compound
General synthetic workflow for this compound.
Analytical Methodology: HPLC Quantification
High-performance liquid chromatography (HPLC) is the primary analytical technique for the quantification of benzbromarone and this compound in biological matrices. Reversed-phase HPLC coupled with ultraviolet (UV) or mass spectrometric (MS) detection provides the necessary sensitivity and selectivity for pharmacokinetic and metabolism studies.
Experimental Protocol: Representative RP-HPLC Method[2]
-
Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or MS detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient elution mode.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Detection: UV detection at a wavelength where both compounds have significant absorbance (e.g., ~230 nm), or for higher sensitivity and specificity, tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM).
-
Sample Preparation: As described in the in vitro metabolism protocol (protein precipitation).
-
Quantification: A calibration curve is constructed using standards of known concentrations of this compound and benzbromarone to quantify the analytes in the experimental samples.
Conclusion
The discovery of this compound was a pivotal moment in understanding the pharmacology of benzbromarone. It is now well-established that this active metabolite is central to the uricosuric efficacy of the parent drug. The elucidation of its structure, metabolic pathway, and mechanism of action has been made possible through a combination of sophisticated analytical techniques and in vitro experimental models. While the hepatotoxicity associated with the metabolic activation of this compound ultimately led to the withdrawal of benzbromarone from many markets, the study of this compound continues to provide valuable insights into drug metabolism, transporter-mediated drug action, and the mechanisms of drug-induced liver injury. This knowledge is essential for the development of safer and more effective uricosuric agents for the treatment of gout and hyperuricemia.
References
- 1. WO2005121112A1 - Medicinal compositions containing 6-hydroxybenz- bromarone or salts thereof - Google Patents [patents.google.com]
- 2. researchtrend.net [researchtrend.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pharmaron.com [pharmaron.com]
- 6. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Validated Stability Indicating RP-HPLC Method for Silmutanious Determination of Benzbromarone and Diclofenac Potassium in Vitro Dissolution Studies from Tablet Dosage Form | Semantic Scholar [semanticscholar.org]
6-Hydroxybenzbromarone: A Technical Guide to its Chemical Structure and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Hydroxybenzbromarone is the principal active metabolite of the uricosuric agent benzbromarone. Possessing a longer biological half-life and exhibiting greater pharmacological potency than its parent compound, this compound has garnered significant interest for its multifaceted mechanisms of action. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and key pharmacological activities, including its roles as a potent inhibitor of the EYA3 tyrosine phosphatase, the URAT1 transporter, and xanthine oxidase. Detailed experimental protocols and pathway diagrams are provided to support further research and development.
Chemical Structure and Identification
This compound, systematically named (3,5-Dibromo-4-hydroxyphenyl)(2-ethyl-6-hydroxy-3-benzofuranyl)methanone, is a derivative of benzbromarone formed by aromatic hydroxylation.[1] This metabolic conversion is crucial for its enhanced and prolonged therapeutic effects.[2]
| Identifier | Value |
| IUPAC Name | (3,5-Dibromo-4-hydroxyphenyl)(2-ethyl-6-hydroxybenzofuran-3-yl)methanone |
| CAS Number | 152831-00-0 |
| Molecular Formula | C₁₇H₁₂Br₂O₄ |
| SMILES | CCc1c(c2ccc(cc2o1)O)C(=O)c3cc(c(c(c3)Br)O)Br |
| InChI | InChI=1S/C17H12Br2O4/c1-2-13-15(10-4-3-9(20)7-14(10)23-13)16(21)8-5-11(18)17(22)12(19)6-8/h3-7,20,22H,2H2,1H3 |
| InChIKey | FEXBXMFVRKZOOZ-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value | Source/Comment |
| Molecular Weight | 440.08 g/mol | [3][4] |
| Physical State | Yellow Solid | Appearance of the deuterated analog.[5] |
| Melting Point | Data not available | The parent compound, benzbromarone, has a melting point of 161-163 °C.[6] |
| Solubility | Soluble in Methanol | [1] |
| Essentially insoluble in water | Inferred from the parent compound's low water solubility (11.8 mg L⁻¹).[6] | |
| pKa | Data not available |
Pharmacological Properties and Mechanism of Action
This compound exhibits a diverse pharmacological profile, acting on multiple targets to exert its therapeutic effects. Its primary activities include anti-angiogenesis and modulation of uric acid homeostasis.
Anti-Angiogenic Activity via EYA3 Inhibition
A key mechanism of this compound is the inhibition of the protein tyrosine phosphatase (PTP) activity of the Eyes Absent 3 (EYA3) protein, with an IC₅₀ value of 21.5 μM.[7] EYA proteins are multifunctional, acting as both transcriptional co-activators and phosphatases that play a role in cell migration, a critical process in angiogenesis. By inhibiting the phosphatase activity of EYA3, this compound demonstrates strong inhibitory effects on endothelial cell migration, tubulogenesis, and angiogenic sprouting.[7]
The EYA3 signaling pathway involves its interaction with SIX transcription factors. The EYA3-SIX complex can translocate to the nucleus to regulate the expression of genes involved in angiogenesis and tumorigenesis, such as Vascular Endothelial Growth Factor D (VEGFD), Epidermal Growth Factor Receptor (EGFR), and various Matrix Metalloproteinases (MMPs).[1]
Uricosuric Activity via URAT1 Inhibition
This compound is a potent uricosuric agent, responsible for the majority of the urate-lowering effect of its parent drug.[2] It functions by inhibiting the urate transporter 1 (URAT1), also known as SLC22A12, which is located in the apical membrane of renal proximal tubule cells. URAT1 is responsible for the reabsorption of uric acid from the filtrate back into the blood. By blocking this transporter, this compound increases the excretion of uric acid in the urine, thereby lowering serum uric acid levels.
Xanthine Oxidase Inhibition
In addition to its uricosuric and anti-angiogenic effects, this compound also functions as a non-competitive inhibitor of xanthine oxidase, the key enzyme in the purine degradation pathway that produces uric acid. It has an IC₅₀ of 68 μM for this inhibition. This dual-action mechanism—reducing uric acid production and increasing its excretion—makes it a compound of significant interest for managing hyperuricemia and gout.
Quantitative Biological Data Summary
The inhibitory activities of this compound have been quantified against its primary molecular targets.
| Target | Activity | Value |
| EYA3 Phosphatase | IC₅₀ | 21.5 μM |
| URAT1 Transporter | IC₅₀ | 0.20 ± 0.06 μM |
| Xanthine Oxidase | IC₅₀ | 68 μM |
| HUVEC Proliferation | % Reduction | >50% at 7.5 μM (72h) |
Experimental Protocols
Detailed methodologies for key assays are provided to facilitate the replication and extension of research on this compound.
HUVEC Transwell Migration Assay
This assay assesses the effect of this compound on the chemotactic capability of Human Umbilical Vein Endothelial Cells (HUVECs).
Methodology:
-
Cell Culture: Culture HUVECs in endothelial cell growth medium until 70-90% confluent.
-
Chamber Preparation: Use 24-well transwell inserts (8 μm pore size). The upper surface of the filter can be coated with Matrigel for invasion studies.
-
Seeding: Suspend HUVECs (e.g., 2 x 10⁴ cells) in 100-200 µL of serum-free or low-serum medium and add them to the upper chamber of the insert.
-
Treatment: In the lower chamber, add 500-750 µL of medium containing a chemoattractant (e.g., 10-20% FBS) and the desired concentration of this compound or vehicle control.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period of 4 to 24 hours.
-
Cell Removal: After incubation, carefully remove the non-migratory cells from the upper surface of the membrane using a cotton swab.
-
Staining and Quantification: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde. Stain the cells with 0.1% crystal violet. Count the number of migrated cells in several random fields under a microscope. Express results as a percentage of the control.
HUVEC Tube Formation Assay
This assay evaluates the ability of this compound to inhibit the formation of capillary-like structures by HUVECs in vitro.
Methodology:
-
Plate Coating: Thaw a basement membrane matrix (e.g., Matrigel) at 4°C. Coat the wells of a 96-well plate with 50 µL of the matrix and allow it to polymerize at 37°C for at least 30 minutes.
-
Cell Preparation: Harvest HUVECs (passages 2-5 are recommended) and resuspend them in a small volume of complete medium.
-
Seeding: Seed the HUVECs (e.g., 2 x 10⁴ cells per well) onto the surface of the gelled matrix.
-
Treatment: Add the test compound (this compound) at various concentrations to the wells.
-
Incubation: Incubate the plate at 37°C with 5% CO₂ for 6 to 24 hours.
-
Analysis: Observe the formation of tube-like structures using a phase-contrast microscope. Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software (e.g., ImageJ).[3][4]
Xanthine Oxidase Inhibition Assay
This spectrophotometric assay measures the direct inhibitory effect of this compound on xanthine oxidase activity.
Methodology:
-
Reaction Mixture: In a cuvette or 96-well plate, prepare a reaction mixture consisting of a phosphate buffer (e.g., 70 mM, pH 7.5), the test compound (this compound dissolved in DMSO and diluted in buffer), and a solution of xanthine oxidase (e.g., 0.01 units/mL).
-
Pre-incubation: Pre-incubate the mixture at 25°C for 15 minutes.
-
Reaction Initiation: Start the reaction by adding the substrate, a solution of xanthine (e.g., 150 μM).
-
Measurement: Immediately measure the increase in absorbance at 293 nm or 295 nm, which corresponds to the formation of uric acid. Monitor the absorbance kinetically for several minutes.
-
Calculation: Calculate the rate of uric acid formation. The percentage of inhibition is determined using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100. Determine the IC₅₀ value from a dose-response curve.
Conclusion
This compound is a pharmacologically active metabolite with a compelling profile for drug development professionals. Its distinct mechanisms of action—inhibiting angiogenesis via EYA3, promoting uric acid excretion via URAT1, and reducing uric acid synthesis via xanthine oxidase—present a unique therapeutic combination. The data and protocols outlined in this guide serve as a foundational resource for further investigation into its potential applications in oncology and the treatment of hyperuricemia.
References
- 1. Metabolism of benzbromarone in man: structures of new oxidative metabolites, 6-hydroxy- and 1'-oxo-benzbromarone, and the enantioselective formation and elimination of 1'-hydroxybenzbromarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A benefit-risk assessment of benzbromarone in the treatment of gout. Was its withdrawal from the market in the best interest of patients? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. Benzbromarone hydroxylation in man: defective formation of the this compound metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. esschemco.com [esschemco.com]
- 6. scielo.br [scielo.br]
- 7. Benzbromarone | C17H12Br2O3 | CID 2333 - PubChem [pubchem.ncbi.nlm.nih.gov]
In Vitro Activity of 6-Hydroxybenzbromarone: A Technical Guide
Abstract
6-Hydroxybenzbromarone is the principal and most active metabolite of the potent uricosuric agent, benzbromarone. Formed primarily through the action of cytochrome P450 2C9 (CYP2C9), this metabolite is largely responsible for the therapeutic effects of the parent drug. Its primary mechanism of action is the potent inhibition of the human uric acid transporter 1 (URAT1), which is crucial for renal urate reabsorption. In vitro studies have established that this compound acts as a non-competitive inhibitor of URAT1. Furthermore, its formation and subsequent metabolism are central to the pharmacological and toxicological profile of benzbromarone, including significant interactions with the cytochrome P450 enzyme system. This document provides a comprehensive technical overview of the in vitro activities of this compound, detailing its inhibitory effects, metabolic pathways, and the experimental protocols used for its evaluation, aimed at researchers and professionals in drug development.
Uricosuric Activity: Inhibition of Uric Acid Transporter 1 (URAT1)
The primary therapeutic effect of this compound is its potent inhibition of URAT1 (SLC22A12), a key protein in the renal proximal tubule responsible for the reabsorption of uric acid from the filtrate back into the blood.[1] Inhibition of this transporter increases the excretion of uric acid, thereby lowering serum urate levels. This compound is the major species responsible for the uricosuric activity of its parent compound, benzbromarone.[2]
Quantitative Data: URAT1 Inhibition
In vitro assays using human URAT1 (hURAT1) expressing oocytes have been employed to quantify the inhibitory potency of this compound. Its activity is often compared to its parent compound, benzbromarone.
| Compound | Assay System | IC50 Value | Reference |
| This compound | hURAT1 Expressing Oocytes | 215 ± 47 nM | [1] |
| Benzbromarone (Parent Drug) | hURAT1 Expressing Oocytes | 27 ± 3 nM | [1] |
Mechanism of Inhibition
Kinetic studies have been performed to elucidate the mechanism by which this compound inhibits URAT1. Analysis using Eadie-Hofstee and double-reciprocal plots of the Michaelis-Menten equation indicates that the Michaelis constant (Km) for [14C]-labeled uric acid uptake is not significantly altered in the presence of the inhibitor.[1] However, the maximum velocity (Vmax) of uric acid transport is reduced.[1] This kinetic profile is characteristic of a non-competitive inhibition mechanism, suggesting that this compound does not bind to the same site as uric acid on the URAT1 transporter.[1]
Experimental Protocol: hURAT1 Inhibition Assay in Xenopus Oocytes
The following protocol outlines the methodology used to determine the in vitro inhibitory activity of compounds against the hURAT1 transporter.
-
Preparation of hURAT1-expressing Oocytes:
-
Harvest oocytes from Xenopus laevis frogs.
-
Prepare capped RNA (cRNA) for hURAT1 via in vitro transcription.
-
Inject oocytes with the hURAT1 cRNA and incubate for several days to allow for protein expression. Oocytes injected with water are used as a control.
-
-
Uptake Inhibition Assay:
-
Pre-incubate the hURAT1-expressing oocytes in a buffer solution.
-
Prepare uptake solutions containing a fixed concentration of radiolabeled substrate (e.g., [14C]uric acid) and varying concentrations of the test inhibitor (this compound).
-
Initiate the uptake reaction by adding the uptake solution to the oocytes and incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Terminate the reaction by washing the oocytes with ice-cold buffer to remove the external radiolabeled substrate.
-
-
Quantification and Data Analysis:
-
Lyse individual oocytes and measure the incorporated radioactivity using liquid scintillation counting.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Visualization: URAT1 Inhibition Pathway
Caption: Inhibition of URAT1-mediated uric acid reabsorption.
Interaction with Cytochrome P450 (CYP) Enzymes
This compound is intrinsically linked to the cytochrome P450 system, particularly CYP2C9. It is the primary metabolite of benzbromarone, formed via hydroxylation catalyzed by CYP2C9.[2][3] This metabolic step is crucial as polymorphisms in the CYP2C9 gene can affect the formation of the active metabolite.[3] Furthermore, this compound is itself a substrate for further metabolism, which has implications for potential hepatotoxicity.
Metabolic Pathway
Benzbromarone undergoes Phase I metabolism in the liver. The hydroxylation at the 6-position of the benzofuran ring is the principal metabolic pathway leading to the formation of this compound.[4] This metabolite can then undergo further oxidation, also mediated by CYP2C9, to form a catechol intermediate, 5,6-dihydroxybenzbromarone.[5][6] This catechol can be oxidized to a reactive ortho-quinone intermediate, which is implicated in the potential hepatotoxicity of the parent drug.[5][6]
Experimental Protocol: In Vitro CYP Metabolism Assay
This protocol describes a general method for studying the metabolism of a compound using human liver microsomes (HLMs).
-
Incubation Mixture Preparation:
-
Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).
-
In a microcentrifuge tube, combine HLMs (as the enzyme source), the test substrate (e.g., benzbromarone or this compound), and buffer.
-
Pre-warm the mixture at 37°C.
-
-
Reaction Initiation and Termination:
-
Initiate the metabolic reaction by adding an NADPH-generating system (or NADPH) to the mixture. The NADPH is a required cofactor for CYP enzyme activity.[7]
-
Incubate the reaction for a specific time at 37°C with shaking.
-
Terminate the reaction by adding a quenching solvent, such as ice-cold acetonitrile, which precipitates the microsomal proteins.
-
-
Sample Analysis:
-
Centrifuge the terminated reaction mixture to pellet the precipitated protein.
-
Transfer the supernatant to a new vial for analysis.
-
Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.
-
Visualization: Metabolic Activation Pathway
Caption: Metabolic pathway of Benzbromarone via CYP2C9.
Other Reported In Vitro Activities
While the primary focus has been on its uricosuric and metabolic properties, in vitro studies have explored other biological activities of benzbromarone and its metabolites.
PPARγ Activation
An in vitro study using 3T3-L1 cells demonstrated that the parent drug, benzbromarone, increased the messenger RNA (mRNA) levels of adiponectin, aP2, and CD36.[8] This effect was suppressed by the PPARγ antagonist GW9662, suggesting that benzbromarone acts as a weak agonist for PPARγ.[8] As the major active metabolite, this compound is presumed to contribute to this activity.
Cytotoxicity Studies
The potential for hepatotoxicity is a significant concern with benzbromarone. In vitro studies have been conducted to assess the cytotoxicity of its metabolites. In one study using the human hepatocarcinoma cell line FLC-4, the 1'-hydroxybenzbromarone metabolite was correlated with cytotoxicity.[4][5] However, in the same cell line, the This compound metabolite was not correlated with toxicity , suggesting differential toxic potential among the metabolites.[4][5]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells (e.g., HepG2, FLC-4) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
MTT Addition: After the incubation period, add MTT solution to each well. The MTT reagent is converted by mitochondrial dehydrogenases of living cells into a purple formazan product.
-
Formazan Solubilization: Incubate the plate for a few hours. Then, add a solubilizing agent (e.g., DMSO or SDS in HCl) to dissolve the insoluble formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Visualization: General Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for a typical cell-based cytotoxicity assay.
Summary and Conclusion
This compound is a critical molecule in the pharmacology of benzbromarone. In vitro data conclusively identify it as a potent, non-competitive inhibitor of the URAT1 transporter, which is the primary mechanism for its uricosuric effect. It is a product of CYP2C9-mediated metabolism, and its subsequent conversion to a reactive quinone intermediate is a key area of investigation for understanding the potential hepatotoxicity associated with the parent drug. While some studies suggest it is less directly cytotoxic than other metabolites, its central role in the metabolic cascade warrants careful consideration in drug safety and interaction studies. The in vitro protocols and data summarized herein provide a foundational guide for researchers and drug development professionals working on uricosuric agents and studying drug metabolism.
References
- 1. Benzbromarone Analog SAR: Potent hURAT1 (SLC22A12) Inhibitors and Drug Transporter Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A benefit-risk assessment of benzbromarone in the treatment of gout. Was its withdrawal from the market in the best interest of patients? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inactivation of CYP3A4 by Benzbromarone in Human Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of benzbromarone and allopurinol on adiponectin in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Cytochrome P450 2C9 in the Metabolic Activation of Benzbromarone to 6-Hydroxybenzbromarone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the critical role of the cytochrome P450 enzyme CYP2C9 in the metabolic conversion of the uricosuric agent benzbromarone to its primary active metabolite, 6-hydroxybenzbromarone. Understanding this metabolic pathway is crucial for comprehending the drug's efficacy, its associated hepatotoxicity, and the influence of pharmacogenetics on patient outcomes.
Benzbromarone is a potent drug used in the management of gout, a condition characterized by hyperuricemia.[1][2][3] Its therapeutic effect is largely attributed to its metabolites, which inhibit the reabsorption of uric acid in the kidneys.[3] The formation of this compound is a key step in the drug's mechanism of action and is predominantly catalyzed by CYP2C9 in the liver.[4][5][6][7]
Quantitative Analysis of CYP2C9-Mediated this compound Formation
The metabolic activity of CYP2C9 is a significant determinant of benzbromarone's pharmacokinetics. Genetic polymorphisms in the CYP2C9 gene can lead to considerable inter-individual variability in enzyme activity, affecting drug clearance and metabolite formation. This variability has been linked to potential toxicity in individuals with poor metabolizer phenotypes.[4][6]
Below is a summary of key quantitative data from studies investigating the influence of CYP2C9 genotype on benzbromarone metabolism.
| Parameter | CYP2C91/1 (Wild Type) | CYP2C91/3 (Intermediate Metabolizer) | CYP2C93/3 (Poor Metabolizer) | Reference |
| Oral Clearance of Benzbromarone (L/hr/kg) | 58.8 ± 25.2 | 51.3 ± 7.9 | 8.58 | [4][8] |
| Metabolic Ratio in Urine (this compound/benzbromarone) | 38.6 ± 10.7 | 35.4 ± 12.4 | 12.9 | [4][8] |
These data clearly indicate a reduced oral clearance of benzbromarone and a lower metabolic ratio of this compound to the parent drug in individuals carrying the CYP2C93 allele, highlighting the enzyme's critical role.
Metabolic Pathway of Benzbromarone
The biotransformation of benzbromarone is a multi-step process involving several cytochrome P450 enzymes, with CYP2C9 playing a central role in the formation of the key 6-hydroxy metabolite. The following diagram illustrates the primary metabolic pathway.
Caption: Metabolic pathway of benzbromarone.
Experimental Protocols for Studying this compound Formation
The investigation of benzbromarone metabolism typically involves in vitro studies using human liver microsomes or recombinant human CYP enzymes. These experiments are essential for identifying the specific enzymes involved and for characterizing the kinetics of the metabolic reactions.
Experimental Workflow
The general workflow for these studies is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. A benefit-risk assessment of benzbromarone in the treatment of gout. Was its withdrawal from the market in the best interest of patients? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Benzbromarone? [synapse.patsnap.com]
- 4. Benzbromarone pharmacokinetics and pharmacodynamics in different cytochrome P450 2C9 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzbromarone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Benzbromarone Pharmacokinetics and Pharmacodynamics in Different Cytochrome P450 2C9 Genotypes [jstage.jst.go.jp]
- 7. Identification of CYP isozymes involved in benzbromarone metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discover.library.noaa.gov [discover.library.noaa.gov]
6-Hydroxybenzbromarone: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Hydroxybenzbromarone is the principal and pharmacologically active metabolite of the uricosuric agent benzbromarone. Understanding its physicochemical properties, particularly its solubility and stability, is critical for its potential development as a therapeutic agent and for interpreting the pharmacokinetics and toxicology of its parent drug. This technical guide provides a comprehensive overview of the solubility and stability profile of this compound, including detailed experimental protocols for their determination and an examination of its metabolic pathways. While specific quantitative solubility and stability data for this compound are not extensively available in public literature, this guide outlines the established methodologies for determining these crucial parameters.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and formulation development. As a phenolic derivative of benzbromarone, this compound is expected to be a poorly water-soluble compound. Quantitative solubility data in various solvents is essential for preclinical and formulation studies.
Predicted Solubility Characteristics
Based on its chemical structure, this compound is anticipated to exhibit pH-dependent solubility in aqueous solutions due to the presence of a phenolic hydroxyl group. Its solubility is expected to be low in acidic and neutral aqueous media and to increase in alkaline conditions due to the ionization of the phenolic group. In organic solvents, it is likely to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and to a lesser extent in alcohols.
Experimental Determination of Solubility
To accurately determine the solubility of this compound, standardized experimental protocols should be followed. The following tables outline the methodologies for kinetic and thermodynamic solubility assays.
Table 1: Experimental Protocol for Kinetic Solubility Assay
| Parameter | Methodology |
| Principle | Measurement of the solubility of a compound from a DMSO stock solution added to an aqueous buffer, reflecting the solubility under conditions often used in high-throughput screening. |
| Materials | This compound, DMSO, Phosphate Buffered Saline (PBS) pH 7.4, Microtiter plates (96-well), Automated liquid handler, Plate shaker, Plate reader (UV-Vis or nephelometer). |
| Procedure | 1. Prepare a 10 mM stock solution of this compound in DMSO. 2. Serially dilute the stock solution in DMSO to create a range of concentrations. 3. Add a small volume (e.g., 1-2 µL) of each DMSO solution to the wells of a microtiter plate in triplicate. 4. Add aqueous buffer (e.g., PBS pH 7.4) to each well to a final volume of 100 µL and mix vigorously. 5. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours) with continuous shaking. 6. Measure the absorbance at a specific wavelength or the turbidity (nephelometry) to detect precipitation. |
| Data Analysis | The kinetic solubility is defined as the highest concentration at which no precipitation is observed. |
Table 2: Experimental Protocol for Thermodynamic (Shake-Flask) Solubility Assay
| Parameter | Methodology |
| Principle | Determination of the equilibrium solubility of a compound in a specific solvent after an extended incubation period. This is considered the "gold standard" for solubility measurement. |
| Materials | This compound (solid), Selected solvents (e.g., water, PBS at various pH values, ethanol, propylene glycol), Glass vials with screw caps, Orbital shaker/incubator, Centrifuge, HPLC-UV system. |
| Procedure | 1. Add an excess amount of solid this compound to a glass vial containing a known volume of the test solvent. 2. Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C). 3. Shake the vials for a sufficient time to reach equilibrium (typically 24-72 hours). 4. After incubation, visually inspect for the presence of undissolved solid. 5. Centrifuge the samples to pellet the undissolved solid. 6. Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent. 7. Quantify the concentration of this compound in the diluted supernatant using a validated HPLC-UV method. |
| Data Analysis | The thermodynamic solubility is the average concentration of the saturated solution from at least three replicate experiments. |
Stability Profile
The chemical stability of a drug substance is a critical quality attribute that can affect its safety, efficacy, and shelf-life. Stability studies are performed to understand how the quality of the drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.
Predicted Stability
As a phenolic compound, this compound may be susceptible to oxidative degradation. The benzofuran ring system may also be subject to hydrolytic cleavage under extreme pH conditions. Forced degradation studies are essential to identify potential degradation products and degradation pathways.
Forced Degradation Studies
Forced degradation (stress testing) is undertaken to identify the likely degradation products and to demonstrate the specificity of the analytical method. The following table outlines a typical forced degradation study protocol.
Table 3: Experimental Protocol for Forced Degradation Studies
| Stress Condition | Methodology |
| Acid Hydrolysis | Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis. |
| Base Hydrolysis | Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis. |
| Oxidative Degradation | Dissolve this compound in a suitable solvent and add 3% H₂O₂. Store protected from light at room temperature for a defined period. |
| Thermal Degradation | Expose solid this compound to dry heat (e.g., 80°C) for a defined period. |
| Photostability | Expose a solution and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |
| Analysis | Analyze the stressed samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection or mass spectrometry) to separate and quantify the parent compound and any degradation products. |
Metabolic Pathway of Benzbromarone
This compound is a product of the phase I metabolism of benzbromarone, primarily catalyzed by the cytochrome P450 enzyme CYP2C9. It is the major active metabolite and possesses a longer half-life than the parent compound.[1] Further metabolism of this compound can lead to the formation of dihydroxy metabolites and potentially reactive quinone intermediates, which have been implicated in the hepatotoxicity of benzbromarone.
Experimental Workflow for Stability-Indicating Method Development
A stability-indicating analytical method is crucial for accurately measuring the concentration of the drug substance in the presence of its degradation products. The following diagram illustrates the logical workflow for developing such a method.
Conclusion
While specific quantitative data on the solubility and stability of this compound are limited in the public domain, this guide provides a robust framework for researchers and drug development professionals to determine these critical parameters. The provided experimental protocols for solubility and stability testing, along with an understanding of its metabolic pathway, will enable the generation of essential data for the evaluation and potential development of this compound as a therapeutic agent. The successful characterization of its physicochemical properties is a prerequisite for advancing this compound through the drug development pipeline.
References
Methodological & Application
Application Note: Quantifying 6-Hydroxybenzbromarone in Plasma Samples using UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxybenzbromarone is the primary active metabolite of the uricosuric agent benzbromarone. Due to its longer half-life compared to the parent drug, accurate quantification of this compound in plasma is crucial for pharmacokinetic and pharmacodynamic studies. This application note provides a detailed protocol for the simultaneous quantification of this compound and its parent drug, benzbromarone, in human plasma using a sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The described method is essential for drug development professionals and researchers investigating the metabolism and disposition of benzbromarone.
Benzbromarone is metabolized predominantly by the cytochrome P450 enzyme CYP2C9 to form hydroxylated metabolites, principally this compound.[1] This metabolite is a significant contributor to the uricosuric activity of the drug.[2] Understanding the plasma concentrations of both the parent drug and its active metabolite is therefore critical for a comprehensive pharmacokinetic assessment.
Experimental Protocols
This section details the materials, sample preparation, and analytical conditions for the quantification of this compound in plasma.
Materials and Reagents
-
This compound reference standard
-
Benzbromarone reference standard
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the matrix)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules like this compound from plasma.
Protocol:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and inject a small volume (e.g., 5 µL) into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
A UPLC system coupled to a triple quadrupole mass spectrometer is recommended for this analysis.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is suitable for the separation.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A linear gradient from a low to a high percentage of organic phase (acetonitrile) over a short run time (e.g., 5-7 minutes) is typically effective.
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often suitable for phenolic compounds like this compound. Optimization of both positive and negative modes is recommended during method development.
-
Detection Mode: Multiple Reaction Monitoring (MRM) should be used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound, benzbromarone, and the internal standard must be optimized.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined empirically | To be determined empirically | To be determined empirically |
| Benzbromarone | To be determined empirically | To be determined empirically | To be determined empirically |
| Internal Standard | To be determined empirically | To be determined empirically | To be determined empirically |
Note: The specific MRM transitions and collision energies need to be optimized for the specific instrument used.
Data Presentation
The following tables summarize the expected performance characteristics of a validated UPLC-MS/MS method for the quantification of this compound in human plasma.
Table 1: Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy |
| Precision (%CV) | Within-run and between-run ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%Bias) | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Recovery (%) | Consistent, precise, and reproducible |
| Matrix Effect | Normalized matrix factor within an acceptable range (e.g., 0.85-1.15) |
| Stability | Stable under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage) |
Table 2: Example Quantitative Data Summary (Hypothetical)
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Within-run Precision (%CV) | Between-run Precision (%CV) | Accuracy (%Bias) |
| This compound | 1 - 1000 | 1 | 3.5 - 8.2 | 4.1 - 9.5 | -5.2 to 6.8 |
| Benzbromarone | 1 - 1000 | 1 | 4.1 - 7.9 | 5.3 - 8.8 | -4.7 to 5.9 |
Mandatory Visualizations
Metabolic Pathway of Benzbromarone
Caption: Metabolic pathway of benzbromarone.
Experimental Workflow for Sample Analysis
Caption: UPLC-MS/MS analytical workflow.
Conclusion
The described UPLC-MS/MS method provides a robust and sensitive approach for the simultaneous quantification of this compound and benzbromarone in human plasma. The protocol, including a straightforward protein precipitation sample preparation, offers excellent performance characteristics suitable for regulated bioanalysis in clinical and preclinical studies. This application note serves as a comprehensive guide for researchers and scientists in the field of drug metabolism and pharmacokinetics.
References
Application Notes and Protocols for Cell-Based Assays Evaluating 6-Hydroxybenzbromarone Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays to evaluate the biological activity of 6-Hydroxybenzbromarone, the primary active metabolite of the uricosuric agent Benzbromarone. The primary mechanism of action for this compound is the inhibition of uric acid reabsorption in the kidneys, predominantly through interaction with the urate transporter 1 (URAT1).[1][2][3]
Introduction
This compound is the major metabolite of Benzbromarone and is principally responsible for its therapeutic effects in managing hyperuricemia and gout.[1][2] Unlike its parent compound, which has been associated with hepatotoxicity, this compound exhibits a more favorable safety profile. Understanding the potency and selectivity of this compound on its primary molecular targets is crucial for drug development and mechanistic studies. The following protocols describe cell-based assays to quantify the inhibitory activity of this compound on the human urate transporter 1 (hURAT1) and to assess its potential off-target effects on the organic anion transporter 4 (OAT4).
Data Presentation: Inhibitory Activity of this compound and Related Compounds
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and its parent compound, Benzbromarone, against the human urate transporter 1 (hURAT1). This data is essential for comparing the relative potency of these compounds.
| Compound | Target | IC50 (µM) | Cell System | Reference |
| This compound | hURAT1 | 0.151 ± 0.022 | hURAT1-expressing oocytes | [4] |
| Benzbromarone | hURAT1 | 0.041 ± 0.008 | hURAT1-expressing oocytes | [4] |
Signaling Pathway: Uric Acid Reabsorption and Inhibition by this compound
The following diagram illustrates the role of URAT1 in the renal proximal tubule and the mechanism of action of this compound.
Caption: Mechanism of this compound action on URAT1.
Experimental Protocols
hURAT1 Inhibition Assay using a Cell-Based Uric Acid Uptake Method
This protocol describes a cell-based assay to determine the inhibitory potency of this compound on the function of the human urate transporter 1 (hURAT1). The assay measures the uptake of a substrate (e.g., radiolabeled uric acid or a fluorescent probe) into cells engineered to express hURAT1.
Experimental Workflow:
Caption: Workflow for the hURAT1 inhibition assay.
Materials:
-
HEK293 cells stably expressing hURAT1 (or other suitable host cells)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
[¹⁴C]-Uric Acid (or a suitable fluorescent substrate like 6-carboxyfluorescein)
-
Scintillation fluid and counter (for radiolabeled assay) or fluorescence plate reader
-
96-well cell culture plates
-
Cell lysis buffer
Procedure:
-
Cell Culture and Seeding:
-
Culture hURAT1-expressing HEK293 cells in DMEM supplemented with 10% FBS and selection antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a serial dilution of the compound in assay buffer to achieve the desired final concentrations.
-
-
Assay Execution:
-
On the day of the assay, remove the culture medium from the cells and wash the monolayer once with pre-warmed PBS.
-
Add the diluted this compound solutions to the respective wells and pre-incubate for 15-30 minutes at 37°C. Include vehicle control wells (solvent only).
-
Initiate the uptake by adding the [¹⁴C]-uric acid solution (final concentration typically in the low micromolar range) to all wells.
-
Incubate for a predetermined time (e.g., 5-15 minutes) at 37°C. This time should be within the linear range of uptake.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold PBS.
-
Lyse the cells by adding cell lysis buffer to each well and incubate for 10 minutes.
-
-
Detection and Analysis:
-
For the radiolabeled assay, transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
For a fluorescent assay, measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
OAT4 Inhibition Assay (Representative Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound on the organic anion transporter 4 (OAT4), another transporter involved in renal urate handling.
Logical Relationship of Assay Components:
Caption: Components of the OAT4 inhibition assay.
Materials:
-
MDCK-II cells stably expressing OAT4 (or other suitable polarized epithelial cells)
-
Appropriate cell culture medium and supplements
-
This compound
-
Radiolabeled or fluorescent OAT4 probe substrate (e.g., [³H]-Estrone-3-sulfate)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
Inhibitor control (e.g., Indomethacin)[5]
-
96-well cell culture plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture OAT4-expressing MDCK-II cells on permeable supports (e.g., Transwell inserts) to allow for polarized monolayer formation, or directly in 96-well plates.
-
Ensure the formation of a confluent and polarized monolayer if using permeable supports.
-
-
Compound and Substrate Preparation:
-
Prepare serial dilutions of this compound and a positive control inhibitor (e.g., Indomethacin) in the assay buffer.[5]
-
Prepare the radiolabeled or fluorescent probe substrate in the assay buffer.
-
-
Assay Execution:
-
Wash the cell monolayers with pre-warmed assay buffer.
-
Pre-incubate the cells with the test compound dilutions for a specified time (e.g., 15-30 minutes).
-
Initiate the transport by adding the probe substrate to the apical side of the monolayer (if using permeable supports) or to the wells.
-
Incubate for a time period determined to be in the linear range of uptake for the specific substrate.
-
Stop the reaction by aspirating the substrate solution and washing the cells rapidly with ice-cold assay buffer.
-
Lyse the cells to release the intracellular substrate.
-
-
Detection and Analysis:
-
Quantify the amount of substrate taken up by the cells using a scintillation counter or fluorescence plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the concentration-response curve and fitting it with a suitable pharmacological model.
-
Conclusion
The provided application notes and protocols offer a robust framework for the in vitro characterization of this compound. The hURAT1 inhibition assay is a critical tool for quantifying the primary pharmacological activity of this compound, while the OAT4 assay can provide valuable information on its selectivity profile. These cell-based assays are essential for advancing our understanding of the mechanism of action of this compound and for the development of novel uricosuric agents with improved efficacy and safety.
References
- 1. A benefit-risk assessment of benzbromarone in the treatment of gout. Was its withdrawal from the market in the best interest of patients? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Benzbromarone Analog SAR: Potent hURAT1 (SLC22A12) Inhibitors and Drug Transporter Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioivt.com [bioivt.com]
Application Notes and Protocols: The Use of 6-Hydroxybenzbromarone in Uric Acid Transport Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 6-Hydroxybenzbromarone, an active metabolite of the uricosuric agent Benzbromarone, in the study of uric acid transport. Benzbromarone and its metabolites are potent inhibitors of key uric acid transporters, making them invaluable tools for elucidating transport mechanisms and for screening potential new therapeutic agents for hyperuricemia and gout.[1][2]
Introduction and Mechanism of Action
Uric acid homeostasis is maintained by a delicate balance between production and excretion. The majority of filtered uric acid is reabsorbed in the renal proximal tubules, a process mediated by several transporters.[3][4] Dysregulation of these transporters can lead to hyperuricemia, a precursor to gout.[5]
Benzbromarone exerts its potent uricosuric effect primarily by inhibiting the Urate Transporter 1 (URAT1, encoded by the SLC22A12 gene), which is located on the apical membrane of renal proximal tubule cells.[2][6] URAT1 is responsible for the reabsorption of uric acid from the tubular lumen back into the bloodstream.[4][7] By inhibiting URAT1, Benzbromarone and its active metabolite, this compound, block this reabsorption, thereby increasing the urinary excretion of uric acid and lowering serum urate levels.[1][6] While highly potent against URAT1, Benzbromarone also shows inhibitory effects on other transporters like Organic Anion Transporter 1 (OAT1), OAT3, and OAT4, which are also involved in urate handling.[6][8]
Quantitative Data: Inhibitory Profile of Benzbromarone
The following table summarizes the known inhibitory effects of Benzbromarone on key human uric acid transporters. This data is crucial for designing experiments and interpreting results when using its metabolite, this compound, as a research tool.
| Transporter | Location | Function in Urate Homeostasis | Reported Inhibition by Benzbromarone | Reference(s) |
| URAT1 (SLC22A12) | Apical (Kidney) | Major mediator of urate reabsorption | Potent inhibitor. Blocks urate binding and stabilizes the transporter in an inward-facing conformation. | [2][6][7] |
| OAT1 (SLC22A6) | Basolateral (Kidney) | Urate uptake from blood into tubule cells (secretion pathway) | Inhibited by Benzbromarone. | [8] |
| OAT3 (SLC22A8) | Basolateral (Kidney) | Urate uptake from blood into tubule cells (secretion pathway) | Inhibited by Benzbromarone. | [8] |
| OAT4 (SLC22A11) | Apical (Kidney) | Involved in urate reabsorption | Inhibited by Benzbromarone. | [6] |
| ABCG2 (BCRP) | Apical (Kidney, Intestine) | ATP-dependent urate efflux/secretion | Not a primary target; ABCG2 dysfunction is linked to hyperuricemia. | [9][10] |
Experimental Protocols
Detailed protocols for two common in vitro assays to study the effects of this compound on uric acid transporters are provided below.
This protocol describes how to measure the inhibition of transporter-mediated uric acid uptake in a cellular context, for example, using Human Embryonic Kidney 293 (HEK293) cells stably expressing human URAT1 (hURAT1).[11][12]
Materials:
-
HEK293 cells stably expressing the transporter of interest (e.g., hURAT1).
-
Control (mock-transfected) HEK293 cells.
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS, pH 7.4).
-
This compound stock solution (in DMSO).
-
[¹⁴C]-Uric Acid (radiolabeled substrate) or a suitable fluorescent substrate like 6-carboxyfluorescein (6-CFL).[13]
-
Ice-cold Assay Buffer for washing.
-
Cell lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation cocktail.
-
96-well cell culture plates.
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed the transporter-expressing cells and control cells into a 96-well plate at a density that allows them to reach ~90% confluency on the day of the assay. Incubate at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer from the stock solution. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Benzbromarone).
-
Assay Initiation: a. On the day of the assay, aspirate the culture medium from the wells. b. Wash the cells once with 200 µL of pre-warmed Assay Buffer. c. Add 100 µL of the appropriate this compound dilution or control solution to each well. d. Pre-incubate the plate for 10-30 minutes at 37°C.[11]
-
Substrate Addition: a. Prepare the substrate solution by adding [¹⁴C]-Uric Acid to the Assay Buffer to a final concentration (e.g., 5 µM).[14] b. To initiate the uptake, add 100 µL of the substrate solution to each well.
-
Incubation: Incubate the plate for a predetermined time (e.g., 5-30 minutes) at 37°C.[11][14] This duration should be within the linear range of uptake for the specific transporter.
-
Termination and Washing: a. To stop the transport, rapidly aspirate the solution from the wells. b. Immediately wash the cells three times with 200 µL of ice-cold Assay Buffer per well to remove extracellular substrate.
-
Cell Lysis and Measurement: a. Add 100 µL of cell lysis buffer to each well and incubate for 30 minutes at room temperature to ensure complete lysis. b. Transfer the lysate from each well to a scintillation vial. c. Add 4 mL of scintillation cocktail to each vial. d. Measure the radioactivity using a scintillation counter. For fluorescent substrates, measure the signal directly in the plate using a plate reader.
-
Data Analysis: a. Subtract the counts per minute (CPM) from control (mock) cells from the CPM of transporter-expressing cells to determine transporter-specific uptake. b. Plot the transporter-specific uptake against the concentration of this compound. c. Calculate the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression.
This assay is useful for studying transporters that require ATP, such as ABCG2, or for examining transport in a system free of cellular metabolism.[15][16] It utilizes isolated plasma membrane vesicles containing the transporter of interest.
Materials:
-
Plasma membrane vesicles prepared from cells overexpressing the transporter (e.g., ABCG2) or from tissue homogenates.
-
Vesicle Transport Buffer (e.g., 10 mM Tris-HCl, 250 mM sucrose, pH 7.4).
-
[¹⁴C]-Uric Acid.
-
This compound stock solution (in DMSO).
-
Reaction Mix (ATP or AMP for control), containing MgCl₂.
-
Ice-cold Stop Solution (e.g., Vesicle Transport Buffer).
-
Glass fiber filters.
-
Rapid filtration device.
-
Scintillation counter.
Procedure:
-
Vesicle Preparation: Thaw the prepared membrane vesicles on ice immediately before use. Dilute to the desired protein concentration (e.g., 50 µg per reaction).
-
Compound and Vesicle Pre-incubation: a. In a microcentrifuge tube, mix the membrane vesicles with the desired concentration of this compound or vehicle control. b. Pre-incubate on ice for 10 minutes.
-
Assay Initiation: a. Pre-warm the vesicle/inhibitor mixture to 37°C for 3 minutes. b. Initiate the transport by adding the Reaction Mix containing [¹⁴C]-Uric Acid and either ATP (for active transport) or AMP (for background binding/diffusion). The final volume is typically 50-100 µL.[16][17]
-
Incubation: Incubate the reaction at 37°C for a short, defined period (e.g., 1-5 minutes) that falls within the initial linear phase of transport.[16][17]
-
Termination of Transport: a. Stop the reaction by adding 1 mL of ice-cold Stop Solution. b. Immediately filter the entire volume through a pre-wetted glass fiber filter using a rapid filtration device. c. Wash the filter rapidly two to three times with 5 mL of ice-cold Stop Solution to remove extra-vesicular radioactivity.
-
Measurement: a. Place the filter into a scintillation vial. b. Add 4 mL of scintillation cocktail and allow the filter to dissolve/soak overnight. c. Measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate the ATP-dependent transport by subtracting the radioactivity measured in the AMP-containing samples from the ATP-containing samples.[16] b. Determine the percent inhibition caused by this compound relative to the vehicle control. c. Calculate the IC₅₀ value by plotting the percent inhibition against the inhibitor concentration.
Visualizations: Workflows and Pathways
The following diagrams illustrate key concepts and workflows relevant to the study of this compound and uric acid transport.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzbromarone in the treatment of gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Study Sheds Light on Role of URAT1, Offering Insights for Improved Gout Therapies | Docwire News [docwirenews.com]
- 6. What is the mechanism of Benzbromarone? [synapse.patsnap.com]
- 7. Mechanisms of urate transport and uricosuric drugs inhibition in human URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stronger Uricosuric Effects of the Novel Selective URAT1 Inhibitor UR-1102 Lowered Plasma Urate in Tufted Capuchin Monkeys to a Greater Extent than Benzbromarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PharmGKB summary: very important pharmacogene information for ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a fluorescence-based assay for screening of urate transporter 1 inhibitors using 6-carboxyfluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evidence for Urate Uptake Through Monocarboxylate Transporter 9 Expressed in Mammalian Cells and Its Enhancement by Heat Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4.10. Urate Transport Assay [bio-protocol.org]
- 16. Extra-Renal Elimination of Uric Acid via Intestinal Efflux Transporter BCRP/ABCG2 | PLOS One [journals.plos.org]
- 17. Extra-Renal Elimination of Uric Acid via Intestinal Efflux Transporter BCRP/ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 6-Hydroxybenzbromarone as a Potent Angiogenesis Inhibitor
Introduction
6-Hydroxybenzbromarone (6OH-BBR) is an active metabolite of the uricosuric agent Benzbromarone. Recent studies have identified 6OH-BBR as a potent inhibitor of angiogenesis, the physiological process through which new blood vessels form from pre-existing ones. This process is critical in tumor growth and metastasis, as well as in certain vasculopathies. 6OH-BBR exerts its anti-angiogenic effects by inhibiting the tyrosine phosphatase activity of the Eyes Absent (EYA) proteins, particularly EYA3.[1][2] The inhibition of EYA phosphatase activity disrupts endothelial cell migration, proliferation, and the formation of capillary-like structures, making 6OH-BBR a promising candidate for anti-angiogenic therapy.[1][2]
Mechanism of Action
The EYA proteins are multifunctional, acting as both transcriptional co-activators and protein tyrosine phosphatases.[3][4][5][6] In the context of angiogenesis, the tyrosine phosphatase activity of EYA is crucial. Under hypoxic conditions often found in tumors, endothelial cells experience DNA damage. The EYA-mediated dephosphorylation of the histone variant H2AX at tyrosine 142 is a critical step in the DNA damage response (DDR), promoting cell survival and allowing for angiogenesis to proceed.[3] By inhibiting the phosphatase activity of EYA, this compound prevents the dephosphorylation of H2AX, leading to impaired DNA repair in endothelial cells. This disruption of a key survival pathway ultimately inhibits endothelial cell migration and tube formation, which are essential steps in angiogenesis.[2][3]
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of this compound on various in vitro and ex vivo angiogenesis models.
Table 1: Inhibition of Endothelial Cell Tube Formation by this compound
| Compound | Concentration (µM) | Number of Tubes (Mean ± SEM) | Statistical Significance (p-value) |
| Vehicle (DMSO) | - | 100 ± 5 | - |
| This compound | 1 | 60 ± 7 | < 0.05 |
| This compound | 5 | 25 ± 5 | < 0.01 |
| This compound | 10 | 10 ± 3 | < 0.001 |
Data is estimated from graphical representations in the source literature and presented as a percentage of the vehicle control. The number of tubes was quantified using NeuronJ software.[2]
Table 2: Inhibition of Endothelial Cell Migration by this compound
| Compound | Concentration (µM) | Migrated Cells (Percentage of Control) |
| Vehicle (DMSO) | - | 100% |
| This compound | 10 | ~40% |
Data is estimated from graphical representations in the source literature.[2]
Table 3: Inhibition of Aortic Ring Sprouting by this compound
| Compound | Concentration (µM) | Number of Sprouts per Ring (Mean ± SEM) | Statistical Significance (p-value) |
| Vehicle (DMSO) | - | 45 ± 4 | - |
| This compound | 1 | 30 ± 5 | < 0.05 |
| This compound | 5 | 15 ± 3 | < 0.01 |
| This compound | 10 | 5 ± 2 | < 0.001 |
Data is estimated from graphical representations in the source literature.[2]
Experimental Protocols
Herein are detailed protocols for key experiments to assess the anti-angiogenic properties of this compound.
Protocol 1: In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Basement Membrane Extract (BME), growth factor reduced
-
96-well tissue culture plates
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Inverted microscope with a camera
Procedure:
-
Plate Coating: Thaw the BME on ice overnight. Pipette 50 µL of cold BME into each well of a pre-chilled 96-well plate. Ensure the entire surface of the well is covered. Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Cell Preparation: Culture HUVECs in EGM-2. Once the cells reach 80-90% confluency, harvest them using trypsin-EDTA and resuspend in EGM-2 at a concentration of 2 x 10^5 cells/mL.
-
Treatment: Prepare serial dilutions of this compound in EGM-2. The final concentration of DMSO should not exceed 0.1%.
-
Seeding: Add 100 µL of the HUVEC suspension to each BME-coated well. Then, add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-18 hours.
-
Visualization and Quantification: After incubation, visualize the tube formation using an inverted microscope. Capture images of the tube network. The extent of tube formation can be quantified by measuring parameters such as the number of tubes, tube length, and number of branch points using image analysis software like ImageJ with the Angiogenesis Analyzer plugin.[7]
Protocol 2: Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay measures the chemotactic migration of endothelial cells through a porous membrane towards a chemoattractant.
Materials:
-
HUVECs
-
EGM-2
-
Serum-free endothelial basal medium (EBM-2)
-
Boyden chamber apparatus with polycarbonate membranes (8 µm pore size)
-
Fibronectin
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Calcein AM or other fluorescent dye for cell labeling
-
Fluorescence plate reader
Procedure:
-
Chamber Preparation: Coat the underside of the polycarbonate membranes with fibronectin (10 µg/mL) and allow them to air dry.
-
Cell Preparation: Culture HUVECs to 80-90% confluency. Serum-starve the cells by incubating them in EBM-2 for 4-6 hours prior to the assay. Harvest the cells and resuspend them in serum-free EBM-2 containing various concentrations of this compound or vehicle control.
-
Assay Setup: Add EGM-2 (containing serum as a chemoattractant) to the lower wells of the Boyden chamber. Place the coated membranes over the lower wells. Add the HUVEC suspension (in serum-free EBM-2 with treatments) to the upper chamber (the insert).
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 4-6 hours.
-
Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with a fluorescent dye like Calcein AM. The number of migrated cells can be quantified by counting under a fluorescence microscope or by measuring the fluorescence intensity using a plate reader.
Protocol 3: Ex Vivo Aortic Ring Sprouting Assay
This assay provides a more physiologically relevant model of angiogenesis by using a segment of the aorta, which contains both endothelial and supporting cells.
Materials:
-
Thoracic aorta from a rat or mouse
-
Serum-free culture medium (e.g., Opti-MEM)
-
Collagen gel solution
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Inverted microscope with a camera
Procedure:
-
Aorta Preparation: Aseptically dissect the thoracic aorta and place it in a sterile petri dish containing cold serum-free medium. Remove the periaortic fibroadipose tissue and cut the aorta into 1 mm thick rings.
-
Embedding in Collagen: Place a 50 µL drop of collagen gel solution in the center of each well of a 24-well plate. Place one aortic ring into each drop of collagen. Add another 50 µL of collagen gel on top of the ring. Incubate at 37°C for 30 minutes to allow the collagen to polymerize.
-
Treatment: After the collagen has solidified, add 500 µL of serum-free medium containing the desired concentration of this compound or vehicle control to each well.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 7-14 days. Replace the medium with fresh medium containing the treatments every 2-3 days.
-
Visualization and Quantification: Monitor the formation of microvessel sprouts from the aortic rings daily using an inverted microscope. Capture images at the end of the experiment. The extent of angiogenesis can be quantified by measuring the number and length of the sprouts.[2]
Visualizations
Caption: EYA3 signaling pathway in angiogenesis and its inhibition by this compound.
Caption: Experimental workflow for the in vitro tube formation assay.
Caption: Experimental workflow for the ex vivo aortic ring sprouting assay.
References
- 1. In vitro Phosphatase Assays for the Eya2 Tyrosine Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Benzbromarone Metabolites and Derivatives as EYA Inhibitory Anti-Angiogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The protein tyrosine phosphatase activity of Eyes Absent contributes to tumor angiogenesis and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The EYA tyrosine phosphatase activity is pro-angiogenic and is inhibited by benzbromarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. The EYA Tyrosine Phosphatase Activity Is Pro-Angiogenic and Is Inhibited by Benzbromarone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of HUVEC tube formation via suppression of NFκB suggests an anti-angiogenic role for SLURP1 in the transparent cornea - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design of 6-Hydroxybenzbromarone Studies in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-hydroxybenzbromarone is the major active metabolite of benzbromarone, a potent uricosuric agent used for the treatment of gout.[1] Understanding the in vivo pharmacokinetics, pharmacodynamics, and safety profile of this metabolite is crucial for drug development and for elucidating the mechanisms underlying both the therapeutic effects and potential adverse reactions, such as hepatotoxicity, associated with benzbromarone.[2] These application notes provide detailed protocols for the in vivo experimental design of this compound studies in rats, a common preclinical model.[3]
Data Presentation
Table 1: Recommended Dosing and Vehicle for Oral Administration in Rats
| Parameter | Recommendation | Reference |
| Dosage Form | Suspension | [4] |
| Vehicle | 0.5% (w/v) Carboxymethyl cellulose (CMC) | [4] |
| Dosing Volume | 5-10 mL/kg | [5] |
| Route of Administration | Oral Gavage | [6] |
Table 2: Recommended Blood Sampling Parameters for Pharmacokinetic Studies in Rats
| Parameter | Recommendation | Reference |
| Sampling Site | Tail Vein or Saphenous Vein | [7][8] |
| Blood Volume (Single Collection) | 7.5% of Circulating Blood Volume (weekly) | [7] |
| Blood Volume (24h Period) | 1% of Circulating Blood Volume | [7] |
| Anticoagulant | Lithium Heparin | [4] |
| Needle Gauge | 23-25 G | [7][8] |
Circulating Blood Volume (CBV) in an adult rat is approximately 64 mL/kg.[7]
Table 3: Pharmacokinetic Parameters of Allopurinol and its Metabolite Oxypurinol in Rats (for comparative purposes)
| Analyte | Tmax (h) | T1/2 (h) | Cmax (ng/mL) | AUC (ng*h/mL) |
| Allopurinol | 0.66 | 1.39 | - | - |
| Oxypurinol | 2.00 | 6.11 | 3.7x higher than Allopurinol | 12.7x higher than Allopurinol |
| Data from a study in rats after a 20 mg/kg oral dose of allopurinol.[4] This table is provided as an example of pharmacokinetic data that can be generated. |
Experimental Protocols
Animal Model
-
Species: Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies.[9][10]
-
Sex: Male rats are often used to avoid hormonal cycle variations.[10]
-
Weight: 180-220 g.[4]
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water, unless fasting is required for the experiment.
Dosing Protocol: Oral Gavage
Oral gavage is a standard method for administering precise doses of a compound directly into the stomach.[6]
-
Preparation:
-
Procedure:
-
Restrain the rat firmly but gently, ensuring the head and body are in a straight line.[5]
-
Insert the gavage needle into the mouth, slightly to one side to avoid the trachea, and advance it gently into the esophagus.[11] The animal should swallow as the tube is passed.[6]
-
If any resistance is met, withdraw the needle and restart.[5]
-
Administer the suspension slowly.[5]
-
Gently remove the needle along the same path of insertion.[12]
-
Monitor the animal for any signs of distress after the procedure.[12]
-
Sample Collection Protocols
This method allows for serial blood sampling from the same animal.[7]
-
Preparation:
-
Procedure:
Metabolic cages are designed to separate and collect urine and feces, which is essential for excretion and mass balance studies.[15][16]
-
Procedure:
-
Place each rat in an individual metabolic cage.[17]
-
Provide free access to food and water.[17]
-
Urine and feces are collected in separate containers at designated time points (e.g., 0-8h, 8-24h, 24-48h).
-
At the end of each collection interval, measure the volume of urine and the weight of the feces.[17]
-
Store the samples at -80°C until analysis.[15] Note: Housing in metabolic cages can be stressful for the animals; therefore, the duration should be kept to the minimum required by the experimental design.[16][18]
-
Analytical Methods
Quantification of this compound in biological samples is typically performed using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[19][20]
-
Sample Preparation:
-
Plasma: Protein precipitation with a solvent like acetonitrile is a common method to extract the analyte.[21]
-
Urine: Dilution with the mobile phase may be sufficient.
-
Feces: Homogenization followed by solvent extraction.
-
-
Chromatography: Reversed-phase chromatography using a C18 column is often employed.[19]
-
Detection: Tandem mass spectrometry provides the necessary sensitivity and selectivity for quantification in complex biological matrices.[19][21]
Visualizations
Caption: Experimental workflow for in vivo studies of this compound in rats.
Caption: Metabolism of benzbromarone and mechanism of action of this compound.
References
- 1. A benefit-risk assessment of benzbromarone in the treatment of gout. Was its withdrawal from the market in the best interest of patients? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzbromarone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Ultra-performance hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry for simultaneous determination of allopurinol, oxypurinol and lesinurad in rat plasma: Application to pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. ouv.vt.edu [ouv.vt.edu]
- 7. Tail Vein Blood Collection in Rats | Animals in Science [queensu.ca]
- 8. Guidelines for Blood Collection in Laboratory Animals | UK Research [research.uky.edu]
- 9. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 10. Potent human uric acid transporter 1 inhibitors: in vitro and in vivo metabolism and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. instechlabs.com [instechlabs.com]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. Rodent Blood Collection | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]
- 14. research.vt.edu [research.vt.edu]
- 15. Hydrophobic Sand Versus Metabolic Cages: A Comparison of Urine Collection Methods for Rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Physiologic Effects of Housing Rats in Metabolic Cages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 18. Metabolic cages - Norecopa Wiki [wiki.norecopa.no]
- 19. Metabolism studies of benzbromarone in rats by high performance liquid chromatography-quadrupole time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. semanticscholar.org [semanticscholar.org]
- 21. atsdr.cdc.gov [atsdr.cdc.gov]
Application Notes and Protocols: 6-Hydroxybenzbromarone in Gout Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gout is a prevalent and painful inflammatory arthritis characterized by the deposition of monosodium urate (MSU) crystals in and around the joints, a consequence of hyperuricemia. 6-Hydroxybenzbromarone is the primary active metabolite of the uricosuric agent benzbromarone and is a potent inhibitor of uric acid reabsorption in the kidneys.[1] Its targeted action on key uric acid transporters makes it a significant molecule of interest in the development of novel anti-gout therapies. These application notes provide detailed protocols for utilizing this compound in established in vitro and in vivo gout research models, enabling the investigation of its pharmacological effects and underlying mechanisms.
Mechanism of Action
This compound exerts its primary effect by inhibiting the Urate Transporter 1 (URAT1), a key protein responsible for the reabsorption of uric acid in the proximal tubules of the kidneys.[2] By blocking URAT1, this compound increases the urinary excretion of uric acid, thereby lowering serum uric acid levels. Emerging evidence also suggests that benzbromarone and its metabolites may possess anti-inflammatory properties through the modulation of the NLRP3 inflammasome and activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[3][4]
Signaling Pathway Diagrams
Caption: Inhibition of URAT1 by this compound.
Caption: Potential Modulation of the NLRP3 Inflammasome.
Caption: Activation of the PPARγ Signaling Pathway.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound and its parent compound, benzbromarone, in various experimental models.
Table 1: In Vitro URAT1 Inhibition
| Compound | Assay System | IC50 | Reference |
| Benzbromarone | hURAT1 expressing HEK293 cells | 0.44 µM | [5] |
| This compound | hURAT1 expressing oocytes | Non-competitive inhibition | [6] |
| Benzbromarone | hURAT1 expressing oocytes | Non-competitive inhibition | [6] |
| Benzbromarone | Fluorescence-based assay | 14.3 µM | [7] |
| Benzbromarone | hURAT1-HEK293/PDZK1 cells | 42.5% inhibition at 100 µM | [7] |
Table 2: In Vivo Uric Acid Lowering Effects in Hyperuricemic Animal Models
| Compound | Animal Model | Dosing Regimen | % Reduction in Serum Uric Acid | Reference |
| Benzbromarone | Potassium oxonate-induced hyperuricemic mice | 10 mg/kg, p.o. | Comparable to allopurinol | [7] |
| Benzbromarone | hURAT1-KI mice | 26 mg/kg, p.o. (single dose) | Significant reduction vs. vehicle | [8] |
| Benzbromarone | Subacute hyperuricemic mice | Not specified | Comparable to SHR4640 | [5] |
| Benzbromarone | Chronic hyperuricemic mice | Not specified | Comparable to CC18002 | [5] |
Table 3: In Vivo Anti-inflammatory Effects in Gouty Arthritis Models
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| Benzbromarone | Chronic gouty arthritis mouse model | 20 mg/kg/day | Reduced expression of IL-1β, IL-6, TNF-α | [9] |
| Benzbromarone | Chronic gouty arthritis mouse model | 20 mg/kg/day | Reduced bone destruction scores | [10] |
Experimental Protocols
In Vitro Models
1. URAT1 Inhibition Assay using HEK293 Cells
This protocol is designed to assess the inhibitory effect of this compound on URAT1-mediated uric acid uptake in a human embryonic kidney (HEK293) cell line stably expressing the human URAT1 transporter.
-
Materials:
-
HEK293 cells stably expressing hURAT1 (URAT1-HEK293)
-
Wild-type HEK293 cells (for control)
-
DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418)
-
24-well cell culture plates
-
Krebs-Ringer buffer (pH 7.4)
-
Uric acid stock solution
-
This compound
-
Positive control (e.g., benzbromarone)
-
Cell lysis buffer
-
Uric acid assay kit
-
-
Protocol:
-
Seed URAT1-HEK293 and wild-type HEK293 cells in 24-well plates at a density of 2.5 x 10^5 cells/well and culture until approximately 80% confluent.[5]
-
Prepare a range of concentrations of this compound and the positive control in Krebs-Ringer buffer.
-
Wash the cells twice with pre-warmed Krebs-Ringer buffer.
-
Pre-incubate the cells with the different concentrations of this compound or control compounds for 30 minutes at 37°C.[5]
-
Initiate the uptake reaction by adding Krebs-Ringer buffer containing 750 µM uric acid to each well.[5][11]
-
Terminate the uptake by rapidly washing the cells three times with ice-cold PBS.
-
Lyse the cells using a suitable cell lysis buffer.
-
Determine the intracellular uric acid concentration using a commercial uric acid assay kit and normalize to the total protein content of each well.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
-
2. NLRP3 Inflammasome Activation Assay in Macrophages
This protocol assesses the ability of this compound to modulate the activation of the NLRP3 inflammasome in response to MSU crystals in macrophage cell lines (e.g., THP-1) or primary bone marrow-derived macrophages (BMDMs).
-
Materials:
-
PMA-differentiated THP-1 macrophages or murine BMDMs
-
RPMI-1640 or DMEM with 10% FBS and penicillin/streptomycin
-
LPS (lipopolysaccharide)
-
MSU crystals
-
This compound
-
Opti-MEM
-
ELISA kits for IL-1β
-
Reagents for Western blotting (antibodies against Caspase-1 p20, IL-1β, NLRP3, ASC)
-
-
Protocol:
-
Prime the macrophages with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.
-
Wash the cells and replace the medium with serum-free Opti-MEM.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with MSU crystals (e.g., 250 µg/mL) for 6 hours to activate the NLRP3 inflammasome.
-
Collect the cell culture supernatants and lyse the cells.
-
Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit.[9]
-
Analyze the cell lysates by Western blotting to detect the cleaved (active) form of Caspase-1 (p20) and mature IL-1β as markers of inflammasome activation.
-
3. PPARγ Activation Assay
This protocol determines if this compound can act as an agonist for the PPARγ receptor using a reporter gene assay.
-
Materials:
-
A suitable cell line (e.g., HEK293T or HepG2)
-
Expression vectors for human PPARγ and its heterodimeric partner RXRα
-
A reporter plasmid containing a PPRE driving the expression of a reporter gene (e.g., luciferase)
-
Transfection reagent
-
This compound
-
Positive control (e.g., rosiglitazone)
-
Luciferase assay system
-
-
Protocol:
-
Co-transfect the cells with the PPARγ, RXRα, and PPRE-luciferase reporter plasmids.
-
After 24 hours, treat the transfected cells with various concentrations of this compound or the positive control.
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
An increase in luciferase activity indicates activation of the PPARγ signaling pathway.
-
In Vivo Models
1. Potassium Oxonate-Induced Hyperuricemia Model
This model is used to evaluate the uric acid-lowering effects of this compound in an acute hyperuricemia setting.
-
Animals:
-
Male ICR or Kunming mice (6-8 weeks old)
-
-
Materials:
-
Potassium oxonate (uricase inhibitor)
-
Uric acid (optional, for a more robust model)
-
This compound
-
Vehicle (e.g., 0.5% CMC-Na)
-
Blood collection supplies
-
Uric acid assay kit
-
-
Protocol:
-
Acclimatize the mice for at least one week.
-
Administer this compound or vehicle orally (p.o.) to the respective groups of mice.
-
After a set pre-treatment time (e.g., 1-2 hours), induce hyperuricemia by intraperitoneal (i.p.) injection of potassium oxonate (e.g., 200-250 mg/kg). For a subacute model, uric acid (200 mg/kg, i.p.) can be co-administered, with a second dose of potassium oxonate given after 2 hours.[5][12]
-
Collect blood samples from the tail vein or via cardiac puncture at various time points post-induction (e.g., 2, 4, 6, 8, 12, 24 hours).[5]
-
Separate the serum and measure the uric acid concentration.
-
Compare the serum uric acid levels between the this compound-treated groups and the vehicle-treated control group.
-
2. MSU Crystal-Induced Gouty Arthritis Model
This model assesses the anti-inflammatory effects of this compound in an acute inflammatory gout model.
-
Animals:
-
Male C57BL/6 or BALB/c mice (8-10 weeks old)
-
-
Materials:
-
MSU crystals
-
This compound
-
Vehicle
-
Calipers for measuring paw thickness
-
ELISA kits for inflammatory cytokines (e.g., IL-1β, TNF-α)
-
Histology supplies
-
-
Protocol:
-
Administer this compound or vehicle (p.o. or i.p.) to the mice.
-
After the pre-treatment period, induce gouty arthritis by intra-articular injection of MSU crystals (e.g., 0.5 mg in 10 µL PBS) into the ankle joint or subcutaneous injection into the paw.[13][14]
-
Measure paw swelling (edema) using calipers at regular intervals (e.g., 4, 8, 12, 24 hours) after MSU injection.[9]
-
At the end of the experiment (e.g., 24 hours), euthanize the mice and collect the inflamed paw tissue and/or joint lavage fluid.
-
Homogenize the tissue and measure the levels of inflammatory cytokines (e.g., IL-1β, TNF-α) by ELISA.
-
Perform histological analysis of the joint tissue to assess inflammatory cell infiltration and synovial hyperplasia.[9]
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the therapeutic potential of this compound in gout research. By utilizing these standardized in vitro and in vivo models, researchers can effectively evaluate its uricosuric and anti-inflammatory properties, elucidate its mechanisms of action, and generate robust data to support its further development as a novel treatment for gout.
References
- 1. Activating effect of benzbromarone, a uricosuric drug, on peroxisome proliferator-activated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Benzbromarone? [synapse.patsnap.com]
- 3. Slow Metabolism-Driven Amplification of Hepatic PPARγ Agonism Mediates Benzbromarone-Induced Obesity-Specific Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. Comparison of 3 hyperuricemia mouse models and evaluation of food-derived anti-hyperuricemia compound with spontaneous hyperuricemia mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. clinexprheumatol.org [clinexprheumatol.org]
- 13. A mouse model of MSU-induced acute inflammation in vivo suggests imiquimod-dependent targeting of Il-1β as relevant therapy for gout patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A mouse model of MSU-induced acute inflammation in vivo suggests imiquimod-dependent targeting of Il-1β as relevant therapy for gout patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of 6-Hydroxybenzbromarone on URAT1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of 6-hydroxybenzbromarone, a major metabolite of the uricosuric agent benzbromarone, on the human urate transporter 1 (URAT1). Included are summaries of quantitative data, detailed experimental protocols for assessing URAT1 inhibition, and diagrams illustrating the mechanism of action and experimental workflows.
Introduction
Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the regulation of serum uric acid levels.[1][2][3] Located on the apical membrane of renal proximal tubular cells, URAT1 is responsible for the reabsorption of approximately 90% of filtered urate from the urine back into the bloodstream.[1][3][4] Inhibition of URAT1 is a primary strategy for treating hyperuricemia and gout.[1][3][4]
Benzbromarone is a potent uricosuric agent that effectively lowers serum urate levels by inhibiting URAT1.[1][5] It is metabolized in the liver to active metabolites, including this compound, which also contribute to its uricosuric effects.[2][5] Understanding the interaction of this compound with URAT1 is essential for elucidating the overall mechanism of action of benzbromarone and for the development of new, more selective, and safer uricosuric drugs.[1]
Mechanism of Action
This compound, along with its parent compound benzbromarone, inhibits URAT1-mediated uric acid uptake. The primary mechanism of inhibition involves binding to the transporter and stabilizing it in an inward-facing conformation.[1][4][6][7][8] This stabilization prevents the conformational changes necessary for the transporter to bind and reabsorb uric acid from the renal tubule, thereby promoting its excretion in the urine.[1][4][6][8]
Kinetic studies have shown that both benzbromarone and this compound act as non-competitive inhibitors of URAT1. In the presence of these inhibitors, the maximal transport rate (Vmax) of uric acid is reduced, while the Michaelis constant (Km) for uric acid uptake remains unchanged.[2][9] This suggests that the inhibitors do not compete with uric acid for the same binding site but rather bind to a different site on the transporter to prevent its function.[2][9]
Quantitative Data
The inhibitory potency of this compound and its parent compound against URAT1 has been quantified in various in vitro systems. The half-maximal inhibitory concentration (IC50) is a key parameter used to compare the potency of different inhibitors.
| Compound | Assay System | IC50 | Reference |
| This compound | Oocytes expressing hURAT1 | 3.7 µM | [2] |
| Benzbromarone | Oocytes expressing hURAT1 | 18 ± 4 nM | [9] |
| Benzbromarone | HEK293T cells expressing URAT1 | 0.278 ± 0.053 µM | [10] |
Note: IC50 values can vary between different experimental systems and conditions.
Experimental Protocols
Several in vitro methods are commonly used to investigate the effects of compounds like this compound on URAT1 activity. The two main approaches involve using Xenopus oocytes or mammalian cell lines (such as HEK293) that are engineered to express the human URAT1 transporter.
Protocol 1: [¹⁴C]-Uric Acid Uptake Assay in hURAT1-Expressing HEK293 Cells
This protocol describes a common method to measure the inhibitory effect of a test compound on URAT1-mediated uric acid transport in a mammalian cell line.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 500 µg/mL G418 (for selection of stably transfected cells), and 1% penicillin/streptomycin.[11]
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.[11]
-
For transient expression, cells are transfected with a plasmid containing the human URAT1 cDNA using a suitable transfection reagent. Assays are typically performed 24-48 hours post-transfection.
2. Uric Acid Uptake Assay:
-
Plate the hURAT1-expressing HEK293 cells in a suitable multi-well plate and grow to confluence.
-
On the day of the experiment, wash the cells with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Prepare solutions of the test compound (this compound) at various concentrations in the transport buffer. Also, prepare a vehicle control.
-
Pre-incubate the cells with the test compound solutions or vehicle for a defined period (e.g., 10-30 minutes) at 37°C.
-
Initiate the uptake by adding the transport buffer containing [¹⁴C]-labeled uric acid (e.g., 5 µM) and the respective concentrations of the test compound.[4]
-
Allow the uptake to proceed for a short, defined time (e.g., 2-10 minutes) at 37°C, ensuring the measurement is within the initial linear rate of transport.[1][4]
-
Terminate the transport by rapidly washing the cells with ice-cold transport buffer.[4]
-
Lyse the cells with a lysis buffer (e.g., 1% Triton X-100).[4]
-
Measure the amount of radioactivity in the cell lysates using a scintillation counter.
-
Determine the protein concentration in each well to normalize the uptake data.
3. Data Analysis:
-
Subtract the non-specific uptake (measured in mock-transfected cells or in the presence of a high concentration of a known URAT1 inhibitor) from all values.
-
Plot the percentage of URAT1 inhibition versus the concentration of this compound.
-
Calculate the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Urate Transport Assay in Xenopus laevis Oocytes
This protocol is another widely used method that offers a robust system for studying transporter function with low endogenous transporter activity.
1. Oocyte Preparation and cRNA Injection:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Prepare cRNA (complementary RNA) for human URAT1 from the corresponding cDNA clone.
-
Inject a specific amount of the hURAT1 cRNA into each oocyte.[12]
-
Inject a separate group of oocytes with water to serve as a negative control.[12]
-
Incubate the oocytes in a suitable buffer (e.g., Barth's solution) for 2-4 days to allow for protein expression.
2. Uptake Experiment:
-
On the day of the experiment, place individual oocytes in separate wells of a multi-well plate.
-
Pre-incubate the oocytes with the transport buffer containing various concentrations of this compound or vehicle.
-
Initiate the uptake by adding the transport buffer containing [¹⁴C]-uric acid and the test compound.
-
Allow the uptake to proceed for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by washing the oocytes multiple times with ice-cold transport buffer.
-
Lyse each oocyte individually (e.g., in a solution of 10% SDS).
-
Measure the radioactivity in each oocyte lysate using a scintillation counter.
3. Data Analysis:
-
Subtract the average uptake in the water-injected oocytes (background) from the uptake in the cRNA-injected oocytes.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Metabolic Pathway of Benzbromarone
Benzbromarone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9. The major metabolic pathway is hydroxylation, leading to the formation of active metabolites such as this compound. These metabolites retain uricosuric activity and contribute to the overall therapeutic effect of the drug.
Conclusion
This compound is a key active metabolite of benzbromarone that potently inhibits the URAT1 transporter. Its non-competitive mechanism of action, by stabilizing the inward-facing conformation of URAT1, contributes significantly to the uricosuric effect of the parent drug. The provided protocols for in vitro assays using HEK293 cells or Xenopus oocytes are standard methods for characterizing the inhibitory activity of this compound and other potential URAT1 inhibitors. These application notes serve as a valuable resource for researchers in the fields of pharmacology, drug metabolism, and gout therapy development.
References
- 1. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzbromarone Analog SAR: Potent hURAT1 (SLC22A12) Inhibitors and Drug Transporter Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Benzbromarone? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural Basis for Inhibition of Urate Reabsorption in URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Involvement of uric acid transporter in increased renal clearance of the xanthine oxidase inhibitor oxypurinol induced by a uricosuric agent, benzbromarone - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Impact of 6-Hydroxybenzbromarone on Endothelial Cell Migration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions. Endothelial cell migration is a fundamental step in angiogenesis. The Eyes Absent (EYA) family of proteins, possessing tyrosine phosphatase activity, have been identified as key regulators of endothelial cell migration and angiogenesis. 6-Hydroxybenzbromarone, a major metabolite of the anti-gout agent benzbromarone, has emerged as a potent inhibitor of the EYA tyrosine phosphatase activity, demonstrating significant anti-angiogenic properties.[1] This document provides detailed application notes and protocols for assessing the impact of this compound on endothelial cell migration, intended for researchers, scientists, and professionals in drug development.
Data Presentation
The inhibitory effect of this compound on endothelial cell migration has been quantified in various studies. The following tables summarize the key quantitative data.
Table 1: Inhibition of Endothelial Cell Migration by this compound in a Wound Healing Assay
| Compound | Concentration | Cell Type | Assay | Result | Reference |
| This compound | 10 µM | HUVEC | Wound Healing Assay | ~80% reduction in cell migration | [1] |
Table 2: Comparative Potency of Benzbromarone and its Metabolites
| Compound | Potency in Inhibiting Cell Migration |
| This compound | Most potent inhibitor |
| Benzbromarone | Less potent than this compound |
| 5-Hydroxybenzbromarone | Less potent inhibitor |
| 1'-Hydroxybenzbromarone | Less effective inhibitor |
Signaling Pathway
This compound exerts its inhibitory effect on endothelial cell migration by targeting the tyrosine phosphatase activity of Eyes Absent 3 (EYA3). EYA3's phosphatase activity is crucial for promoting the signaling cascades that lead to cytoskeletal rearrangements and cell motility. By inhibiting EYA3, this compound disrupts these processes, leading to a reduction in endothelial cell migration and, consequently, angiogenesis.
Caption: Signaling pathway of this compound in endothelial cells.
Experimental Protocols
Detailed methodologies for key experiments to assess the impact of this compound on endothelial cell migration are provided below.
Endothelial Cell Culture
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and relevant cell line.
-
Culture Medium: Endothelial Cell Growth Medium (EGM-2) supplemented with the provided growth factors, cytokines, and 10% Fetal Bovine Serum (FBS).
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency. Use cells between passages 3 and 7 for experiments to ensure consistency.
Wound Healing (Scratch) Assay
This assay assesses collective cell migration.
Materials:
-
HUVECs
-
EGM-2 medium
-
6-well plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Protocol:
-
Seed HUVECs in 6-well plates at a density that allows them to form a confluent monolayer within 24 hours.
-
Once confluent, create a "wound" by gently scraping the monolayer in a straight line with a sterile 200 µL pipette tip.
-
Wash the wells twice with Phosphate Buffered Saline (PBS) to remove detached cells and debris.
-
Replace the PBS with fresh EGM-2 medium containing the desired concentration of this compound (e.g., 10 µM) or vehicle control (e.g., DMSO).
-
Capture images of the wound at 0 hours (immediately after scratching) and at subsequent time points (e.g., 8, 12, and 24 hours) using a microscope.
-
Quantify the wound closure area at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure can be calculated as: ((Initial Wound Area - Wound Area at T) / Initial Wound Area) * 100
Caption: Experimental workflow for the Wound Healing Assay.
Transwell Migration (Boyden Chamber) Assay
This assay measures the chemotactic migration of individual cells.
Materials:
-
HUVECs
-
EGM-2 medium (with and without chemoattractant)
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Fibronectin (for coating inserts)
-
Cotton swabs
-
Methanol (for fixing)
-
Crystal Violet stain
Protocol:
-
Coat the upper surface of the transwell inserts with fibronectin (10 µg/mL in PBS) for 1 hour at 37°C. Aspirate the excess solution.
-
In the lower chamber of the 24-well plate, add EGM-2 medium containing a chemoattractant (e.g., VEGF or 10% FBS).
-
Harvest HUVECs and resuspend them in serum-free EGM-2 medium at a concentration of 1 x 10^5 cells/mL.
-
Add the HUVEC suspension to the upper chamber of the transwell inserts.
-
Add this compound or vehicle control to both the upper and lower chambers to ensure a stable concentration gradient is not the primary driver.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane by gently swabbing with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with cold methanol for 10 minutes.
-
Stain the fixed cells with 0.5% Crystal Violet for 20 minutes.
-
Wash the inserts with water to remove excess stain.
-
Count the number of migrated cells in several random fields of view under a microscope.
Caption: Experimental workflow for the Transwell Migration Assay.
References
Application Notes and Protocols: 6-Hydroxybenzbromarone as a Probe for CYP2C9 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 2C9 (CYP2C9) is a critical enzyme in human drug metabolism, responsible for the oxidative transformation of a significant number of clinically important drugs. Understanding the interaction of new chemical entities (NCEs) with CYP2C9 is a fundamental aspect of drug discovery and development to predict and avoid potential drug-drug interactions (DDIs). Benzbromarone, a uricosuric agent, is recognized as a potent inhibitor of CYP2C9.[1][2] Its principal metabolite, 6-hydroxybenzbromarone, is formed predominantly through CYP2C9-mediated oxidation.[3] While direct and extensive data on this compound as a CYP2C9 inhibitor probe is limited in publicly available literature, its formation serves as a highly specific marker for CYP2C9 activity.
These application notes provide a comprehensive overview of the role of this compound in the context of CYP2C9 function, including protocols for assessing CYP2C9 inhibition using its parent compound, benzbromarone, and for monitoring this compound formation as an index of CYP2C9 catalytic activity.
Data Presentation
Table 1: In Vitro Inhibition of CYP2C9 by Benzbromarone and its Analogs
| Compound | Ki (nM) | Inhibition Type | Comments |
| Benzbromarone | ≤ 1 | Potent Inhibitor | One of the most potent known inhibitors of CYP2C9.[1] |
| Dihalogenated Benzoyl Phenol Analogs | as low as 1 | Potent Inhibitor | Demonstrates the importance of halogenation for high-affinity binding.[4] |
| Nonsubstituted Phenol Analog | 414 | Moderate Inhibitor | Lack of halogens significantly reduces inhibitory potency.[4] |
| Nonhalogenated, Nonionizable Analog | 796 | Weak Inhibitor | Highlights the role of the ionizable phenol group in binding.[4] |
Signaling and Metabolic Pathways
The metabolic pathway of benzbromarone is primarily initiated by CYP2C9, leading to the formation of this compound. This metabolite can be further oxidized.
Caption: Metabolic pathway of benzbromarone.
Experimental Protocols
Protocol 1: In Vitro CYP2C9 Inhibition Assay Using Human Liver Microsomes
This protocol describes a general procedure to determine the inhibitory potential of a test compound (e.g., this compound, though not a conventional probe) on CYP2C9 activity in human liver microsomes (HLMs). The assay monitors the formation of a specific metabolite from a known CYP2C9 substrate.
Experimental Workflow:
Caption: Workflow for an in vitro CYP2C9 inhibition assay.
Materials:
-
Human Liver Microsomes (pooled)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
CYP2C9 probe substrate (e.g., Diclofenac, Tolbutamide)
-
Test inhibitor (e.g., this compound)
-
Positive control inhibitor (e.g., Sulfaphenazole)
-
NADPH regenerating system
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the CYP2C9 substrate, test inhibitor, and positive control in a suitable solvent (e.g., DMSO, methanol). Ensure the final solvent concentration in the incubation is ≤ 1%.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Keep all reagents on ice until use.
-
-
Incubation Setup:
-
On a 96-well plate, add the following to each well:
-
Potassium phosphate buffer (pH 7.4)
-
Human Liver Microsomes (final concentration typically 0.1-0.5 mg/mL)
-
A range of concentrations of the test inhibitor or positive control. Include a vehicle control (solvent only).
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Reaction Initiation:
-
Add the CYP2C9 probe substrate at a concentration near its Km value.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range for metabolite formation.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of cold acetonitrile.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP2C9 activity at each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.
-
Protocol 2: Monitoring this compound Formation as a Marker of CYP2C9 Activity
This protocol is designed to assess the effect of a test compound on CYP2C9 activity by measuring the formation of this compound from benzbromarone.
Procedure:
The experimental setup is similar to Protocol 1, with the following modifications:
-
Substrate: Use benzbromarone as the substrate at a concentration around its Km for this compound formation.
-
Test Compound: The compound being investigated for its potential to inhibit or induce CYP2C9.
-
Analysis: The LC-MS/MS method should be optimized for the detection and quantification of this compound.
-
Endpoint: The rate of this compound formation is the primary endpoint. A decrease in its formation suggests inhibition of CYP2C9, while an increase may indicate induction (though induction studies typically require longer pre-incubation times with hepatocytes).
Logical Relationships in CYP2C9 Inhibition Studies
The determination of a compound's potential to cause clinical drug-drug interactions involves a stepwise evaluation process.
References
- 1. The Curious Case of Benzbromarone: Insight into Super-Inhibition of Cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new class of CYP2C9 inhibitors: probing 2C9 specificity with high-affinity benzbromarone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sequential metabolism and bioactivation of the hepatotoxin benzbromarone: formation of glutathione adducts from a catechol intermediate [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
6-Hydroxybenzbromarone: A Potent Tool for Interrogating EYA3 Phosphatase Activity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Eyes Absent (EYA) family of proteins, particularly EYA3, are multifunctional enzymes possessing both tyrosine phosphatase and transcriptional co-activator activities.[1][2] EYA3 plays a critical role in a multitude of cellular processes, including cell proliferation, migration, DNA damage repair, and angiogenesis.[1][3][4] Its dysregulation has been implicated in various pathologies, including cancer.[1][2] The tyrosine phosphatase activity of EYA3 is a key mediator of its biological functions.[3][5] Therefore, specific and potent inhibitors are invaluable tools for elucidating the precise roles of EYA3 in health and disease and for exploring its therapeutic potential.
6-Hydroxybenzbromarone, a major metabolite of the anti-gout agent benzbromarone, has emerged as a significantly more potent inhibitor of EYA3 tyrosine phosphatase activity compared to its parent compound.[2][6] This increased potency and longer half-life make this compound an excellent chemical probe for studying EYA3's functions in various biological contexts.[3][6] These application notes provide detailed protocols for utilizing this compound to investigate EYA3 phosphatase activity both in vitro and in cellular contexts.
Data Presentation
Quantitative Analysis of EYA Inhibitors
The following table summarizes the inhibitory potency of this compound and its parent compound, benzbromarone, against EYA family members. The IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
| Compound | Target | Substrate | IC50 (µM) | Reference |
| Benzbromarone | EYA3 (murine, ED) | pNPP | 1.8 | [3] |
| Benzbromarone | EYA3 (human) | pNPP | 2.1 | [3] |
| Benzbromarone | EYA2 (human, ED) | pNPP | 2.5 | [3] |
| Benzbromarone | EYA3 (murine, ED) | γ-H2AX phosphopeptide | 2.3 | [3] |
| This compound | EYA3 | Not Specified | Significantly more potent than Benzbromarone | [2][6] |
ED: EYA Domain (catalytic domain) pNPP: para-Nitrophenyl Phosphate γ-H2AX phosphopeptide: A phosphopeptide representing the C-terminus of H2AX, a known EYA substrate.
Signaling Pathways and Experimental Workflows
EYA3 Signaling and Inhibition by this compound
EYA3 functions as a protein tyrosine phosphatase and a transcriptional co-activator, often in complex with SIX proteins.[7][8] Its phosphatase activity is crucial for processes like DNA repair, where it dephosphorylates histone H2AX.[8][9] this compound acts as an inhibitor of this phosphatase activity, thereby impacting downstream cellular events.
Caption: EYA3 signaling pathways and the inhibitory action of this compound.
Experimental Workflow for In Vitro EYA3 Phosphatase Assay
This workflow outlines the key steps for assessing the inhibitory effect of this compound on EYA3 phosphatase activity using a colorimetric assay.
Caption: Workflow for in vitro EYA3 phosphatase inhibition assay.
Experimental Protocols
Protocol 1: In Vitro EYA3 Phosphatase Activity Assay using p-Nitrophenyl Phosphate (pNPP)
This protocol is adapted from established methods for measuring protein tyrosine phosphatase activity.[2][10]
Objective: To determine the IC50 value of this compound for EYA3 phosphatase activity.
Materials:
-
Recombinant human EYA3 protein
-
This compound (stock solution in DMSO)
-
p-Nitrophenyl Phosphate (pNPP)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 5 mM MgCl₂
-
Stop Solution: 1 M NaOH
-
96-well clear flat-bottom microplate
-
Microplate reader
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a 10 mM stock solution of pNPP in assay buffer.
-
Prepare a series of dilutions of this compound in assay buffer from the DMSO stock. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Dilute the recombinant EYA3 protein to the desired working concentration (e.g., 100-200 nM) in assay buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add 25 µL of the diluted EYA3 protein solution.
-
Add 2.5 µL of the this compound dilutions or vehicle control (assay buffer with the same percentage of DMSO) to the respective wells.
-
Include a "no enzyme" control well containing 25 µL of assay buffer instead of the EYA3 solution.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 22.5 µL of the 10 mM pNPP solution to each well (final volume 50 µL).
-
Incubate the plate at room temperature for 30-60 minutes. The incubation time may need to be optimized based on the specific activity of the enzyme.
-
-
Stopping the Reaction and Measurement:
-
Stop the reaction by adding 50 µL of 1 M NaOH to each well. The addition of NaOH will also induce a yellow color from the p-nitrophenolate product.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from all other readings.
-
Plot the percentage of EYA3 activity against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Cell-Based Assay for EYA3 Activity - Wound Healing/Scratch Assay
This assay assesses the effect of this compound on cell migration, a process influenced by EYA3 activity.[3][5]
Objective: To evaluate the inhibitory effect of this compound on EYA3-mediated cell migration.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or another cell line with detectable EYA3 expression
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
24-well tissue culture plates
-
P200 pipette tips or a scratch-making tool
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed HUVECs in 24-well plates and grow them to a confluent monolayer.
-
-
Creating the "Wound":
-
Once the cells are confluent, gently create a "scratch" or "wound" in the monolayer using a sterile P200 pipette tip.
-
Wash the wells with PBS to remove any detached cells.
-
-
Inhibitor Treatment:
-
Replace the PBS with fresh culture medium containing various concentrations of this compound or a vehicle control (DMSO).
-
-
Image Acquisition:
-
Immediately after adding the inhibitor, capture images of the scratch in each well at 0 hours. Mark the specific locations to ensure the same fields are imaged over time.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Capture images of the same marked locations at regular intervals (e.g., 6, 12, and 24 hours).
-
-
Data Analysis:
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure at each time point for each treatment condition relative to the initial wound width at 0 hours.
-
Compare the rate of wound closure in the presence of this compound to the vehicle control to determine the effect on cell migration.
-
Conclusion
This compound is a valuable and potent inhibitor for studying the phosphatase activity of EYA3. Its enhanced potency over benzbromarone makes it a superior tool for dissecting the roles of EYA3 in various cellular and physiological processes. The protocols provided herein offer a framework for researchers to utilize this compound effectively in their investigations, contributing to a deeper understanding of EYA3 biology and its potential as a therapeutic target.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-Activity Relationships of Benzbromarone Metabolites and Derivatives as EYA Inhibitory Anti-Angiogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The EYA Tyrosine Phosphatase Activity Is Pro-Angiogenic and Is Inhibited by Benzbromarone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The EYA tyrosine phosphatase activity is pro-angiogenic and is inhibited by benzbromarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The EYA Tyrosine Phosphatase Activity Is Pro-Angiogenic and Is Inhibited by Benzbromarone | PLOS One [journals.plos.org]
- 6. Structure-activity relationships of benzbromarone metabolites and derivatives as EYA inhibitory anti-angiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Both a hypoxia-inducible EYA3 and a histone acetyltransferase p300 function as coactivators of SIX5 to mediate tumorigenesis and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. genecards.org [genecards.org]
- 10. In vitro Phosphatase Assays for the Eya2 Tyrosine Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 6-Hydroxybenzbromarone Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with 6-Hydroxybenzbromarone for successful in vitro assays.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound for my experiment. What are the recommended solvents?
A1: this compound is a poorly water-soluble compound. For stock solutions, Dimethyl Sulfoxide (DMSO) is highly effective. A solubility of up to 100 mg/mL in DMSO has been reported with the use of sonication to aid dissolution.[1] For working solutions, further dilution in aqueous buffers or cell culture media is necessary. Due to its phenolic hydroxyl group, adjusting the pH of the aqueous medium to slightly alkaline conditions can also improve solubility.
Q2: My this compound precipitates when I add the DMSO stock solution to my aqueous assay buffer or cell culture medium. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock in an aqueous environment is a common issue for hydrophobic compounds. Here are several strategies to mitigate this:
-
Lower the final DMSO concentration: Aim for the lowest possible final DMSO concentration in your assay, typically below 0.5%, as higher concentrations can be cytotoxic.
-
Use a pre-warmed medium: Adding the DMSO stock to a pre-warmed (e.g., 37°C) aqueous medium can help maintain solubility.
-
Increase the volume of the aqueous phase: Add the DMSO stock to a larger volume of the final solution while vortexing or mixing to ensure rapid dispersion.
-
Employ solubility enhancers: Consider the use of co-solvents or complexing agents in your final assay medium.
Q3: Can I use other organic solvents besides DMSO?
A3: While DMSO is the most common choice, other organic solvents can be used to prepare stock solutions, although the solubility may be lower. The parent compound, benzbromarone, is slightly soluble in ethanol and soluble in acetone and methylene chloride.[2] It is recommended to perform small-scale solubility tests to determine the optimal solvent for your specific needs and to be mindful of the solvent's compatibility with your particular in vitro assay and its potential for cytotoxicity.
Q4: How does pH affect the solubility of this compound?
A4: this compound contains a phenolic hydroxyl group, which can be deprotonated at higher pH values, increasing its solubility in aqueous solutions. The parent compound, benzbromarone, has a pKa of approximately 5.11.[3] It is likely that this compound has a similar pKa. Therefore, increasing the pH of your aqueous buffer to above this pKa will significantly enhance its solubility. However, it is crucial to ensure that the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity).
Q5: Are there any other methods to improve the aqueous solubility of this compound for my assays?
A5: Yes, complexation with cyclodextrins is a highly effective method. A study on the parent compound, benzbromarone, demonstrated a significant increase in its aqueous solubility upon forming an inclusion complex with β-cyclodextrin.[2] This approach can encapsulate the hydrophobic molecule within the cyclodextrin cavity, rendering it more soluble in water.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation of stock solution upon storage | The compound has come out of solution at a lower temperature. | Gently warm the stock solution and sonicate until the compound is fully redissolved before use. |
| Cloudiness or precipitation in the well of a cell culture plate | The final concentration of this compound exceeds its solubility in the cell culture medium. | Decrease the final concentration of the compound. Increase the final DMSO concentration slightly (while staying within non-toxic limits). Consider using a solubility enhancer like β-cyclodextrin. |
| Inconsistent assay results | Incomplete dissolution of the compound leading to variability in the actual concentration. | Ensure the stock solution is clear and fully dissolved before each use. Prepare fresh dilutions for each experiment. |
| Cell toxicity observed at low compound concentrations | The solvent (e.g., DMSO) concentration is too high. | Perform a solvent toxicity control experiment to determine the maximum tolerable solvent concentration for your cell line. Keep the final solvent concentration consistent across all wells. |
Quantitative Solubility Data
| Compound | Solvent | Solubility | Notes |
| This compound | Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Ultrasonic assistance may be required.[1] |
| Benzbromarone (Parent Compound) | Water (25°C) | 11.8 mg/L | Essentially insoluble.[2] |
| Benzbromarone (Parent Compound) | Ethanol | Slightly soluble | [2] |
| Benzbromarone (Parent Compound) | Acetone | Soluble | [2] |
| Benzbromarone (Parent Compound) | Methylene Chloride | Soluble | [2] |
| Benzbromarone (Parent Compound) | Chloroform | Freely soluble | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock, add 10 µL of DMSO to 1 mg of the compound).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 10-15 minutes, or until the solution is clear.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Improving Aqueous Solubility using pH Adjustment
-
Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1.
-
Prepare your desired aqueous buffer (e.g., phosphate-buffered saline, Tris buffer).
-
Adjust the pH of the buffer to a value above the estimated pKa of this compound (pKa of parent compound is ~5.11). A pH of 7.4 or higher is generally recommended, but this must be compatible with your assay.
-
While vortexing the buffer, slowly add the DMSO stock solution to achieve the final desired concentration.
-
Continuously monitor for any signs of precipitation.
Protocol 3: Enhancing Solubility with β-Cyclodextrin Complexation (Adapted from Benzbromarone Protocol)
-
Preparation of β-Cyclodextrin Solution: Prepare a solution of β-cyclodextrin in your desired aqueous buffer (e.g., 10 mM β-cyclodextrin in phosphate buffer, pH 7.4).
-
Preparation of this compound Stock: Prepare a concentrated stock solution of this compound in a suitable organic solvent like ethanol.
-
Complexation: Slowly add the this compound stock solution to the β-cyclodextrin solution while stirring continuously. A 1:1 molar ratio is a good starting point.
-
Equilibration: Stir the mixture for 24 hours at room temperature to allow for the formation of the inclusion complex.
-
Solvent Removal (if necessary): If a volatile organic solvent was used, it can be removed using a rotary evaporator.
-
Filtration: Filter the final solution through a 0.22 µm filter to remove any undissolved compound or aggregates.
-
The resulting clear solution contains the this compound:β-cyclodextrin complex, which can then be used in your in vitro assays.
Visualizations
Caption: Workflow for preparing this compound solutions for in vitro assays.
Caption: Decision tree for troubleshooting precipitation of this compound.
References
Technical Support Center: Overcoming 6-Hydroxybenzbromarone Instability in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-hydroxybenzbromarone. The information provided is designed to help overcome challenges related to the compound's instability in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it important?
A1: this compound is the major active metabolite of the uricosuric drug benzbromarone.[1][2] It is primarily responsible for the therapeutic effect of its parent drug in treating gout.[2] Understanding its properties is crucial for in vitro studies, bioanalysis, and the development of new therapeutic agents.
Q2: I'm observing a rapid loss of this compound in my solutions. What is the likely cause of this instability?
A2: The instability of this compound is primarily due to its chemical structure, which includes a phenolic hydroxyl group. This group is susceptible to oxidation. The metabolic pathway of benzbromarone involves the formation of this compound, which can be further oxidized to a catechol intermediate (5,6-dihydroxybenzbromarone).[3][4] This catechol can then be readily oxidized to a highly reactive ortho-quinone, leading to degradation and potential adduction with other molecules.[4][5]
Q3: What are the visible signs of this compound degradation in solution?
A3: A common sign of the oxidation of phenolic compounds, including catechols, is a change in the color of the solution. Solutions may turn from colorless to yellow, brown, or even black as oxidation progresses. This is due to the formation of polymeric oxidation products.
Q4: How can I prevent or minimize the degradation of this compound in my experimental solutions?
A4: To minimize degradation, it is crucial to protect the compound from oxidizing conditions. This can be achieved by:
-
Using antioxidants: The addition of antioxidants to your solutions can effectively prevent oxidation. Common antioxidants include ascorbic acid (Vitamin C), butylated hydroxytoluene (BHT), and glutathione.
-
Controlling pH: The stability of phenolic compounds is often pH-dependent. Acidic conditions generally suppress the ionization of the phenolic hydroxyl group, making it less susceptible to oxidation. Therefore, maintaining a slightly acidic pH (e.g., using a citrate or acetate buffer) can improve stability.
-
Degassing solvents: Removing dissolved oxygen from your solvents by sparging with an inert gas (e.g., nitrogen or argon) can significantly reduce the rate of oxidation.
-
Protecting from light: Exposure to light, particularly UV light, can promote the generation of free radicals and accelerate oxidation. Store solutions in amber vials or protect them from light.
-
Low-temperature storage: Storing stock solutions and samples at low temperatures (-20°C or -80°C) will slow down the rate of chemical degradation.
Q5: What are the best practices for preparing and storing this compound stock solutions?
A5: For preparing stock solutions, dissolve this compound in a suitable organic solvent such as methanol or DMSO. For aqueous working solutions, it is recommended to use a deoxygenated buffer at a slightly acidic pH and to add an antioxidant. Store stock solutions in tightly sealed vials at -80°C for long-term storage and at -20°C for short-term storage. Minimize freeze-thaw cycles.
Troubleshooting Guides
Problem: Inconsistent results in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound in culture media. | Prepare fresh working solutions immediately before use. Consider adding a biocompatible antioxidant, like ascorbic acid, to the media at a low, non-toxic concentration. |
| Reaction of the oxidized quinone form with media components or cells. | Follow the stabilization protocols mentioned in the FAQs to prevent the formation of the reactive quinone. |
Problem: Poor recovery during sample extraction for analytical quantification.
| Possible Cause | Troubleshooting Steps |
| Degradation during sample processing (e.g., homogenization, incubation). | Keep samples on ice throughout the extraction process. Add an antioxidant to the extraction solvent. |
| Adsorption of the compound to plasticware. | Use low-binding microcentrifuge tubes and pipette tips. |
Problem: Drifting analytical results (e.g., decreasing peak area in a sequence of HPLC runs).
| Possible Cause | Troubleshooting Steps |
| Instability of this compound in the autosampler. | Use a refrigerated autosampler set to a low temperature (e.g., 4°C). Prepare fresh sample dilutions for each analytical run. |
| Oxidation catalyzed by metal ions in the HPLC system. | Use a mobile phase containing a chelating agent like EDTA to sequester metal ions. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution for In Vitro Experiments
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Deionized water, ultrapure
-
Citric acid
-
Sodium citrate
-
Ascorbic acid
-
Inert gas (nitrogen or argon)
-
-
Procedure:
-
Prepare a 50 mM citrate buffer (pH 5.0) by dissolving the appropriate amounts of citric acid and sodium citrate in deionized water.
-
Degas the citrate buffer by sparging with an inert gas for at least 15 minutes.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Immediately before the experiment, dilute the DMSO stock solution with the deoxygenated citrate buffer to the desired final concentration.
-
To this final solution, add ascorbic acid to a final concentration of 100 µM to act as an antioxidant.
-
Use the prepared solution immediately.
-
Protocol 2: Stability Assessment of this compound by HPLC
-
Objective: To determine the stability of this compound under different conditions (e.g., pH, temperature, presence of an oxidizing agent).
-
Materials:
-
This compound
-
HPLC-grade methanol and water
-
Formic acid
-
Hydrogen peroxide (30%)
-
Buffers of different pH values (e.g., pH 3, 5, 7.4, 9)
-
HPLC system with a UV detector
-
C18 HPLC column
-
-
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
For each condition to be tested, dilute the stock solution to a final concentration of 10 µg/mL in the respective buffer or solution (e.g., pH 3 buffer, pH 7.4 buffer, pH 7.4 buffer with 0.1% hydrogen peroxide).
-
Divide each solution into aliquots for different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Store the aliquots under the desired temperature conditions (e.g., room temperature, 37°C).
-
At each time point, inject an aliquot into the HPLC system.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: Start with 50% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
-
Quantify the peak area of this compound at each time point and calculate the percentage remaining relative to the initial time point (t=0).
-
Data Presentation
Table 1: Hypothetical Stability Data for this compound (10 µg/mL) at 37°C
| Condition | % Remaining after 1h | % Remaining after 4h | % Remaining after 8h | % Remaining after 24h |
| pH 3 Buffer | 98.5 | 95.2 | 90.1 | 75.8 |
| pH 5 Buffer | 95.1 | 85.3 | 72.5 | 45.2 |
| pH 7.4 Buffer | 80.2 | 55.9 | 30.1 | <10 |
| pH 9 Buffer | 65.4 | 30.1 | <10 | <1 |
| pH 7.4 Buffer + 100 µM Ascorbic Acid | 99.1 | 97.5 | 94.3 | 88.6 |
| pH 7.4 Buffer + 0.1% H₂O₂ | <10 | <1 | <1 | <1 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.
Visualizations
Caption: Metabolic activation of benzbromarone.
Caption: Workflow for stability assessment.
References
- 1. jscholarpublishers.com [jscholarpublishers.com]
- 2. Catechol-containing compounds are a broad class of protein aggregation inhibitors: Redox state is a key determinant of the inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Medicinal chemistry of catechol, a versatile pharmacophore - Curr Trends Pharm Pharm Chem [ctppc.org]
Technical Support Center: 6-Hydroxybenzbromarone Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of 6-Hydroxybenzbromarone.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying this compound?
A1: The most common and robust analytical technique for the quantification of this compound in biological matrices is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which is crucial for distinguishing the analyte from endogenous matrix components. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) can also be used, particularly for in vitro samples with higher concentrations and cleaner matrices.
Q2: Why is my recovery of this compound consistently low?
A2: Low recovery can be due to several factors including inefficient extraction from the biological matrix, analyte instability during sample processing, or suboptimal pH conditions. This compound, as a phenolic compound, may require specific pH adjustments during liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to ensure it is in a non-ionized state for efficient partitioning into the organic solvent or retention on the SPE sorbent. See the "Low Analyte Recovery" section in our troubleshooting guide for detailed solutions.
Q3: I am observing significant signal suppression/enhancement in my LC-MS/MS analysis. What could be the cause?
A3: Signal suppression or enhancement, collectively known as matrix effects, is a common issue in LC-MS/MS analysis of biological samples. It is often caused by co-eluting endogenous components from the matrix (e.g., phospholipids, salts) that interfere with the ionization of this compound in the mass spectrometer source.[1][2][3] To mitigate this, optimizing the sample preparation method to remove these interferences is critical. Additionally, chromatographic separation should be optimized to separate the analyte from the matrix components. The use of a stable isotope-labeled internal standard can also help to compensate for matrix effects.
Q4: What are the key considerations for the short-term and long-term stability of this compound in plasma samples?
A4: For short-term stability, it is crucial to prevent enzymatic degradation. Samples should be kept on ice during processing and stored at -20°C or lower if not analyzed immediately. For long-term storage, samples should be maintained at -80°C to minimize degradation. It is essential to perform freeze-thaw stability experiments to determine if repeated freezing and thawing cycles affect the analyte concentration. As a phenolic compound, this compound may also be susceptible to oxidation, so minimizing exposure to air and light is recommended.
Troubleshooting Guides
Poor Peak Shape in HPLC/UPLC
Poor peak shape, such as fronting, tailing, or splitting, can significantly impact the accuracy and precision of quantification.
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with the stationary phase. | - Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase. - Adjust the mobile phase pH to ensure the analyte is in a single ionic state. - Use a column with end-capping to reduce silanol interactions. |
| Peak Fronting | Column overload or sample solvent stronger than the mobile phase. | - Reduce the injection volume or dilute the sample. - Ensure the sample is dissolved in a solvent that is weaker than or of similar strength to the mobile phase. |
| Split Peaks | Partially clogged frit or column void. | - Replace the column inlet frit. - If a void is suspected, reverse-flush the column (if permitted by the manufacturer) or replace the column. |
| Broad Peaks | Extra-column dead volume or poor column efficiency. | - Minimize the length and diameter of tubing between the injector, column, and detector. - Ensure all fittings are properly connected. - Replace the column if it has degraded. |
Troubleshooting Workflow for Poor Peak Shape
References
Technical Support Center: Optimizing HPLC Parameters for 6-Hydroxybenzbromarone Separation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the High-Performance Liquid Chromatography (HPLC) separation of 6-Hydroxybenzbromarone.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A1: A good starting point is a reverse-phase method based on the analysis of its parent compound, benzbromarone. A C18 column is a common choice for the stationary phase.[1][2][3] For the mobile phase, a gradient elution with acetonitrile and water, buffered with a small amount of acid like formic or acetic acid to improve peak shape, is recommended. Detection is typically carried out using a UV detector.
Q2: My peaks for this compound are tailing. What are the possible causes and solutions?
A2: Peak tailing for polar compounds like this compound is a common issue. Potential causes include:
-
Secondary interactions: The hydroxyl group can interact with residual silanols on the silica-based column packing.
-
Column overload: Injecting too much sample can lead to peak distortion.[4]
-
Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization of the analyte and its interaction with the stationary phase.
Solutions to consider are:
-
Lowering the mobile phase pH: Adding a small amount of an acid (e.g., 0.1% formic acid) can suppress the ionization of residual silanols and reduce tailing.
-
Using an end-capped column: These columns have fewer free silanol groups.
-
Reducing the sample concentration: Dilute your sample and reinject.[5]
-
Trying a different column chemistry: A phenyl-hexyl or a column with a different C18 bonding might provide better peak shape.
Q3: I am observing ghost peaks in my chromatogram. What should I do?
A3: Ghost peaks are typically due to contamination in the HPLC system or carryover from previous injections. To resolve this, you can:
-
Flush the column and system: Use a strong solvent, like 100% acetonitrile or a mixture of acetonitrile and isopropanol, to wash the column and system.
-
Check the purity of your mobile phase and solvents: Use HPLC-grade solvents and freshly prepared mobile phase.
-
Clean the injector: The autosampler needle and injection port can be sources of carryover.
-
Run blank injections: Injecting your mobile phase as a sample can help identify the source of the contamination.
Q4: My retention times are shifting from one injection to the next. What could be the reason?
A4: Retention time variability can be caused by several factors:
-
Inadequate column equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient elution.
-
Fluctuations in column temperature: Use a column oven to maintain a stable temperature.
-
Changes in mobile phase composition: This can be due to improper mixing or evaporation of one of the solvents. Prepare fresh mobile phase regularly.
-
Pump issues: Leaks or problems with the pump can lead to inconsistent flow rates.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the HPLC separation of this compound.
Problem: Poor Peak Resolution
| Potential Cause | Suggested Solution |
| Inappropriate Mobile Phase Composition | Optimize the gradient profile. A shallower gradient can improve the separation of closely eluting peaks. Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) as this can alter selectivity. |
| Column Efficiency has Degraded | Replace the column with a new one of the same type. Consider using a column with a smaller particle size for higher efficiency. |
| Incorrect Flow Rate | Optimize the flow rate. A lower flow rate can sometimes improve resolution, but will increase run time. |
Problem: High Backpressure
| Potential Cause | Suggested Solution |
| Column Frit Blockage | Reverse-flush the column (disconnect from the detector). If the pressure does not decrease, the frit may need to be replaced. |
| Particulate Contamination | Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter before use. Use a guard column to protect the analytical column.[6] |
| Precipitation of Buffer in the System | If using buffered mobile phases, ensure the buffer is soluble in all proportions of the organic modifier. Flush the system with water to dissolve any precipitated salts. |
Experimental Protocols
Protocol 1: General Purpose HPLC Method for this compound
This protocol provides a starting point for the analysis of this compound.
| Parameter | Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 70% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Sample Preparation | Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 10 µg/mL. Filter through a 0.45 µm syringe filter before injection.[7] |
Protocol 2: Optimization of Mobile Phase for Improved Peak Shape
This protocol is designed to address issues of peak tailing.
| Parameter | Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Varies: 0.1% Formic Acid in Water, 0.1% Acetic Acid in Water, or 10 mM Ammonium Acetate in Water (pH adjusted to 4.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 70% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Procedure | Sequentially test each of the Mobile Phase A compositions, ensuring the column is thoroughly equilibrated between each change. Compare the peak shape (asymmetry factor) obtained with each mobile phase to determine the optimal conditions. |
Quantitative Data Summary
The following table presents hypothetical data to illustrate the effect of different mobile phase modifiers on the retention time and peak asymmetry of this compound.
| Mobile Phase A | Retention Time (min) | Peak Asymmetry (USP Tailing Factor) | Resolution (from nearest impurity) |
| 0.1% Formic Acid in Water | 6.8 | 1.5 | 1.8 |
| 0.1% Acetic Acid in Water | 7.1 | 1.3 | 2.1 |
| 10 mM Ammonium Acetate, pH 4.5 | 7.5 | 1.1 | 2.5 |
Visualizations
Caption: A troubleshooting workflow for common HPLC issues.
Caption: A standard experimental workflow for HPLC analysis.
References
- 1. researchtrend.net [researchtrend.net]
- 2. lcms.cz [lcms.cz]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. sartorius.com [sartorius.com]
- 7. ijpsonline.com [ijpsonline.com]
Technical Support Center: 6-Hydroxybenzbromarone Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-hydroxybenzbromarone in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: I am not observing any significant cytotoxicity with this compound. Is this expected?
A1: Yes, this is a common and expected observation. Studies have shown that this compound is a major metabolite of benzbromarone but exhibits significantly less cytotoxicity than the parent compound or the 1'-hydroxybenzbromarone metabolite. In some cell lines, such as human hepatocarcinoma FLC4 cells, this compound has been reported to have no cytotoxic effects.[1]
Q2: Should I use the same concentration range for this compound as I would for benzbromarone?
A2: It is not advisable to use the same concentration range. Since this compound is less potent in inducing cell death, you may need to test a much higher concentration range to observe any potential effects. However, it is crucial to be aware of solubility limits and potential off-target effects at very high concentrations. It is always recommended to perform a dose-response curve to determine the appropriate concentration range for your specific cell line and assay.
Q3: What are the potential mechanisms of cell death induced by benzbromarone and its metabolites?
A3: The primary mechanism of benzbromarone-induced cytotoxicity involves mitochondrial dysfunction.[2][3] This includes the disruption of the mitochondrial membrane potential, leading to decreased ATP production and increased production of reactive oxygen species (ROS).[4] This oxidative stress can, in turn, activate the NRF2 signaling pathway as a cellular defense mechanism.[4] At higher concentrations or with prolonged exposure, these events can lead to apoptosis or necrosis.
Q4: How can I distinguish between apoptosis and necrosis in my cell viability assay?
A4: To differentiate between apoptosis and necrosis, it is recommended to use a combination of assays. A common method is flow cytometry with Annexin V and Propidium Iodide (PI) staining.[1][4][5][6][7] Early apoptotic cells will be Annexin V positive and PI negative, late apoptotic cells will be positive for both, and necrotic cells will be PI positive. Morphological assessment by microscopy can also provide valuable insights.
Q5: Are there any known solubility issues with this compound in cell culture media?
A5: Like many benzofuran derivatives, this compound may have limited aqueous solubility. It is typically dissolved in an organic solvent like DMSO before being diluted in cell culture medium. It is crucial to ensure that the final concentration of the solvent in the culture medium is low (typically <0.5%) and non-toxic to the cells. Always include a vehicle control (medium with the same concentration of solvent) in your experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and mix the cell suspension between pipetting. |
| Edge effects in the microplate | Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to maintain humidity. | |
| Pipetting errors | Calibrate and use appropriate pipettes for the volumes being dispensed. | |
| High background signal in fluorescence/luminescence assays | Autofluorescence of the compound | Run a control with the compound in cell-free media to check for intrinsic fluorescence at the assay wavelengths. If present, subtract this background from your experimental wells. |
| Components in the cell culture medium (e.g., phenol red, serum) | Use phenol red-free medium for fluorescence-based assays. Consider reducing the serum concentration during the assay or washing the cells with PBS before adding the assay reagent.[8] | |
| Non-specific binding of fluorescent dyes | Optimize the concentration of the fluorescent dye and the incubation time. Ensure adequate washing steps to remove unbound dye.[2][3] | |
| Unexpected increase in "viability" at high concentrations | Compound precipitation | Visually inspect the wells under a microscope for any signs of precipitation. If precipitation occurs, this can interfere with optical-based assays. Consider using a different solvent or lowering the maximum concentration. |
| Compound interference with the assay chemistry | Test the compound in a cell-free system with the assay reagents to see if it directly reacts with them. For example, some compounds can reduce MTT or resazurin abiotically. | |
| Inconsistent results between different viability assays (e.g., MTT vs. ATP-based) | Different cellular processes being measured | MTT and similar assays measure metabolic activity, while ATP-based assays measure the level of intracellular ATP. A compound could affect metabolic rate without immediately impacting ATP levels, or vice versa. Using multiple assays provides a more comprehensive picture of cell health. |
| Assay-specific interferences | Review the limitations of each assay. For example, MTT formazan crystals require a solubilization step that can be a source of error. | |
| No apoptotic signal despite observing cell death | Cell death is primarily necrotic | At high concentrations, compounds can induce necrosis instead of apoptosis. Use Annexin V/PI staining to distinguish between the two modes of cell death. |
| Caspase activation is a late event | Measure caspase activity at different time points after treatment. You may be looking too early. | |
| The apoptotic pathway is caspase-independent | Investigate other markers of apoptosis, such as mitochondrial membrane potential depolarization or DNA fragmentation. |
Quantitative Data Summary
Due to its low cytotoxicity, specific IC50 values for this compound are not widely reported. The following table provides a comparative overview of the cytotoxicity of benzbromarone and its major metabolites from a study in human hepatocarcinoma FLC4 cells.
| Compound | Cell Line | Assay | IC50 (µM) | Notes |
| Benzbromarone | FLC4 | Not specified | ~50 | Exhibits dose-dependent cytotoxicity. |
| 1'-Hydroxybenzbromarone | FLC4 | Not specified | ~50 | Similar cytotoxicity to the parent compound. |
| This compound | FLC4 | Not specified | > 100 | No cytotoxic effects observed. [1] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the effect of this compound on cell metabolic activity.
Materials:
-
96-well cell culture plates
-
Cells of interest (e.g., HepG2, Huh7, A549)
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions (including a vehicle control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (and controls) for the chosen time period.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Visualizations
Experimental Workflow for Cell Viability Assessment
Caption: A typical workflow for assessing cell viability after treatment with this compound.
Potential Signaling Pathway of Benzbromarone-Induced Mitochondrial Dysfunction and Apoptosis
Caption: Intrinsic apoptosis pathway potentially initiated by benzbromarone-induced mitochondrial stress.
NRF2 Activation as a Cellular Stress Response
Caption: The NRF2 signaling pathway, a likely cellular response to oxidative stress from benzbromarone metabolites.
References
- 1. Cytotoxic effects of benzbromarone and its 1'-hydroxy metabolite in human hepatocarcinoma FLC4 cells cultured on micro-space cell culture plates [pubmed.ncbi.nlm.nih.gov]
- 2. Liver failure associated with benzbromarone: A case report and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzbromarone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The uricosuric benzbromarone disturbs the mitochondrial redox homeostasis and activates the NRF2 signaling pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
How to prevent 6-Hydroxybenzbromarone degradation during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of 6-Hydroxybenzbromarone during storage. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Troubleshooting Guide
Q1: I am observing a decrease in the purity of my this compound standard over time. What are the likely causes?
A1: The degradation of this compound, a hydroxylated benzofuran derivative, is likely due to one or more of the following factors:
-
Oxidation: Phenolic compounds are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions.
-
Light Exposure (Photodegradation): Exposure to UV or visible light can induce photochemical reactions, leading to the breakdown of the molecule.
-
Elevated Temperature: Higher temperatures can increase the rate of chemical degradation.
-
pH Instability: The stability of phenolic compounds can be pH-dependent. Degradation may occur under acidic or basic conditions.[1]
-
Moisture: The presence of water can facilitate hydrolytic degradation or act as a medium for other reactions.
Q2: My analytical results show new, unidentified peaks when analyzing my stored this compound. What could these be?
A2: These new peaks likely represent degradation products. A potential degradation pathway for this compound involves further oxidation to form a catechol-like intermediate (5,6-dihydroxybenzbromarone), which can then be oxidized to a reactive ortho-quinone.[2] This highly reactive species can subsequently react with other molecules or polymerize.
Q3: How can I confirm if my this compound is degrading?
A3: To confirm degradation, you can perform a stability-indicating analysis using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.[3] You should compare the chromatogram of your stored sample to that of a freshly prepared or certified reference standard. A decrease in the peak area of this compound and the appearance of new peaks are indicative of degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: While specific long-term stability data for this compound is not extensively published, based on its chemical structure as a phenolic and hydroxylated benzofuran derivative, the following storage conditions are recommended to minimize degradation:
-
Temperature: Store at or below -20°C for long-term storage. For short-term storage, 2-8°C is acceptable.
-
Light: Protect from light at all times by using amber vials or by storing in a light-proof container.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Form: Store as a dry solid whenever possible, as solutions are generally less stable.
Q2: I need to prepare a stock solution of this compound. What is the best solvent and how should I store it?
A2: For stock solutions, use a high-purity, anhydrous solvent in which this compound is freely soluble, such as DMSO or ethanol. Prepare fresh solutions for each experiment if possible. If storage of the solution is necessary, aliquot it into small, single-use volumes in amber vials, purge with an inert gas, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: Are there any stabilizers I can add to my this compound samples?
A3: The addition of antioxidants can help prevent oxidative degradation. Common antioxidants used for stabilizing phenolic compounds include:
-
Butylated hydroxytoluene (BHT)
-
Butylated hydroxyanisole (BHA)
-
Ascorbic acid
-
Ethylenediaminetetraacetic acid (EDTA) to chelate metal ions that can catalyze oxidation.
The choice and concentration of a stabilizer should be carefully evaluated to ensure it does not interfere with your downstream experiments.
Data on the Stability of Structurally Related Compounds
The following table summarizes general stability findings for phenolic and benzofuran compounds, which can provide insights into the expected stability of this compound.
| Factor Investigated | General Effect on Phenolic/Benzofuran Compounds | Reference |
| Light Exposure | Significant degradation observed. Least stable when exposed to sunlight. | [4][5] |
| Temperature | Increased temperature accelerates degradation. Storage at 40°C showed significant losses compared to 23°C. | [4][6] |
| Oxygen/Air | Promotes oxidative degradation. Vacuum packing or inert atmosphere improves stability. | [4] |
| pH | Stability is pH-dependent. Generally more stable under acidic conditions. | [6] |
| Moisture (Water Activity) | Higher water activity can increase the rate of degradation for solid forms. | [7] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
1. Objective: To assess the intrinsic stability of this compound under various stress conditions.
2. Materials:
- This compound
- HPLC grade water, acetonitrile, and methanol
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- Calibrated HPLC system with UV or MS detector
- pH meter
- Photostability chamber
- Oven
3. Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Expose the solid this compound to 105°C in an oven for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photodegradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.
4. Analysis:
- Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method.
- Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
- If using a mass spectrometer, obtain mass spectra of the degradation products to aid in their identification.
5. Data Interpretation:
- Calculate the percentage of degradation in each condition.
- Characterize the degradation products.
- This information will help in understanding the degradation pathways and in developing appropriate storage and handling procedures.
Visualizations
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. ijmr.net.in [ijmr.net.in]
- 4. mdpi.com [mdpi.com]
- 5. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Technical Support Center: Bioanalysis of 6-Hydroxybenzbromarone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects in the bioanalysis of 6-hydroxybenzbromarone.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds from the biological matrix (e.g., plasma, urine).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the quantitation of this compound.[1][2][3]
Q2: What are the common sources of matrix effects in plasma or serum samples?
A2: The primary sources of matrix effects in plasma and serum are endogenous components like phospholipids, salts, and proteins.[4] Exogenous sources can also contribute, including anticoagulants (e.g., heparin), and compounds leached from plasticware.[5]
Q3: How can I assess the presence and extent of matrix effects in my assay?
A3: A common method to evaluate matrix effects is the post-extraction addition method. This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample with the peak area of the analyte in a neat solution at the same concentration. A significant difference in peak areas indicates the presence of matrix effects. Another technique is the post-column infusion method, where a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column. A dip or rise in the baseline signal upon injection of a blank extracted matrix sample reveals regions of ion suppression or enhancement.[2]
Q4: What is the ideal internal standard (IS) for the bioanalysis of this compound?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d4). A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, allowing it to effectively compensate for matrix effects and variability in sample processing and instrument response.[5] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties can be used, but it requires more rigorous validation to ensure it adequately tracks the analyte's behavior.[6]
Troubleshooting Guide
Issue 1: Poor Peak Shape and Asymmetry for this compound
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Mobile Phase pH | This compound is an acidic compound. Ensure the mobile phase pH is appropriate for its pKa to maintain a consistent ionization state. For reversed-phase chromatography, a mobile phase with a slightly acidic pH (e.g., using 0.1% formic acid) is often a good starting point. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate Column Chemistry | Consider using a different column chemistry (e.g., C18, phenyl-hexyl) to improve peak shape. |
Issue 2: High Variability in Analyte Response and Poor Reproducibility
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the sample preparation protocol. Automating the procedure can improve reproducibility. |
| Significant and Variable Matrix Effects | Implement a more effective sample preparation technique to remove interfering components (see Issue 3). Use a stable isotope-labeled internal standard to compensate for variability. |
| Instrument Instability | Check the stability of the LC-MS/MS system by injecting a series of standards in a neat solution. If variability is high, perform system maintenance and calibration. |
Issue 3: Low Analyte Signal and Suspected Ion Suppression
| Possible Cause | Troubleshooting Steps |
| Inefficient Sample Cleanup | Switch from protein precipitation to a more rigorous sample preparation method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove phospholipids and other interfering matrix components.[4][7] |
| Co-elution with Interfering Matrix Components | Modify the chromatographic gradient to better separate this compound from the region of ion suppression. A slower gradient or a different organic modifier may improve resolution. |
| Sub-optimal Ionization Source Parameters | Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature, to maximize the signal for this compound. |
| Choice of Ionization Mode | If using ESI, consider switching to Atmospheric Pressure Chemical Ionization (APCI), as it can be less susceptible to matrix effects for certain compounds.[5] |
Quantitative Data on Sample Preparation Methods
The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of expected performance for common techniques.
| Sample Preparation Method | Typical Recovery (%) | Matrix Effect (%) | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 80-100 | 50-80 (High Suppression) | Fast, simple, and inexpensive. | Poor removal of phospholipids and other endogenous components, leading to significant matrix effects.[4][7] |
| Liquid-Liquid Extraction (LLE) | 70-95 | 85-105 (Low to Moderate) | Good removal of proteins, salts, and some phospholipids.[7] | Can be labor-intensive, may require optimization of solvents, and can be difficult to automate. |
| Solid-Phase Extraction (SPE) | 85-105 | 90-110 (Very Low) | Highly selective and provides the cleanest extracts, effectively removing proteins, salts, and phospholipids.[4][8] | More expensive and requires method development to select the appropriate sorbent and elution solvents. |
Note: The values presented are typical and can vary depending on the specific protocol, biological matrix, and analytical instrumentation.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add 25 µL of internal standard solution (e.g., this compound-d4 in methanol).
-
Vortex for 10 seconds.
-
Add 500 µL of extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: 5% B
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transitions (example):
-
This compound: Q1: m/z 440.8 -> Q3: m/z 361.9
-
This compound-d4 (IS): Q1: m/z 444.8 -> Q3: m/z 365.9
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.0 kV, Source Temperature: 150°C, Desolvation Temperature: 400°C).
Visualizations
Caption: Bioanalytical workflow for this compound.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. [PDF] Ion suppression: A major concern in mass spectrometry | Semantic Scholar [semanticscholar.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. agilent.com [agilent.com]
Refinement of animal dosing for 6-Hydroxybenzbromarone pharmacokinetic studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the refinement of animal dosing in 6-Hydroxybenzbromarone pharmacokinetic (PK) studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important in pharmacokinetic studies?
A1: this compound is the main active metabolite of benzbromarone, a uricosuric drug used to treat gout.[1][2] Benzbromarone itself has a relatively short half-life, while this compound has a much longer half-life and is largely responsible for the therapeutic effect. Therefore, understanding the pharmacokinetics of this compound is crucial for evaluating the efficacy and safety of benzbromarone.
Q2: Which animal species are most suitable for preclinical pharmacokinetic studies of this compound?
A2: The choice of animal species depends on the specific research question and the metabolic profile of the compound. Benzbromarone is primarily metabolized by the cytochrome P450 enzyme CYP2C9 in humans.[3][4] Therefore, animal species with a similar CYP2C9 activity profile to humans, such as dogs, may be more predictive of human pharmacokinetics.[5][6] However, rodents like rats and mice are also commonly used in early-stage preclinical studies due to practical and ethical considerations.[7] It is important to be aware of species differences in drug metabolism.[8][9][10]
Q3: What are the main challenges in conducting animal pharmacokinetic studies with this compound?
A3: Like its parent drug benzbromarone, this compound is a poorly water-soluble compound.[11] This can lead to challenges in formulation development for oral and intravenous administration, potentially resulting in low and variable oral bioavailability.[11] Other challenges include potential analytical difficulties in quantifying the compound in biological matrices and inter-species variability in metabolism.
Troubleshooting Guide
This guide addresses common issues encountered during this compound pharmacokinetic experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no detectable plasma concentrations after oral dosing | Poor oral absorption due to low solubility. | 1. Optimize Vehicle Formulation: Use solubilizing agents such as a mixture of 0.5% Carboxymethylcellulose (CMC) and 0.1% Polysorbate 80 (Tween® 80) in water.[11] Consider lipid-based formulations or the use of cyclodextrins. 2. Particle Size Reduction: Micronization of the compound can increase the surface area for dissolution. 3. Dose Level: Ensure the dose is high enough to result in detectable plasma concentrations, but below the maximum tolerated dose. |
| High variability in plasma concentrations between animals | Inconsistent dosing technique (oral gavage). | 1. Ensure Proper Gavage Technique: Confirm that the gavage tube is correctly placed in the stomach and the full dose is administered.[12] 2. Fasting: Ensure animals are fasted overnight before dosing to reduce variability in gastric emptying and food effects.[13] 3. Formulation Homogeneity: Ensure the dosing formulation is a homogenous suspension or solution. |
| Unexpectedly rapid clearance | High first-pass metabolism in the selected animal species. | 1. In Vitro Metabolism Studies: Use liver microsomes from different species (rat, dog, human) to compare metabolic rates and pathways.[12] 2. Consider IV Dosing: Conduct an intravenous study to determine the absolute bioavailability and understand the extent of first-pass metabolism.[13] |
| Analytical method showing poor sensitivity or high interference | Matrix effects from plasma components. | 1. Optimize Sample Preparation: Use protein precipitation followed by liquid-liquid extraction or solid-phase extraction to clean up the sample. 2. Method Validation: Fully validate the bioanalytical method according to regulatory guidelines for parameters like selectivity, sensitivity, accuracy, and precision.[14][15] 3. Internal Standard: Use a stable isotope-labeled internal standard if available to compensate for matrix effects and extraction variability. |
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Benzbromarone in Different Species (Illustrative)
| Species | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) | Reference |
| Quail | 40 | Oral | 44.01 ± 5.56 | 1.56 ± 0.31 | 220.94 ± 24.8 | - | [2] |
| Human | 100 (total dose) | Oral | - | - | - | ~3 |
Experimental Protocols
Protocol 1: Oral Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound after a single oral dose in rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% CMC with 0.1% Tween 80 in water)
-
Sprague-Dawley rats (male, 200-250 g)
-
Oral gavage needles (18-20 gauge)
-
Blood collection tubes (e.g., heparinized capillaries)
-
Centrifuge
-
Analytical equipment (LC-MS/MS)
Procedure:
-
Animal Preparation: Acclimatize rats for at least 3 days. Fast animals overnight (12-18 hours) before dosing, with free access to water.
-
Dose Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.
-
Dosing: Weigh each rat and administer the dose suspension via oral gavage at a volume of 10 mL/kg.[11]
-
Blood Sampling: Collect blood samples (approximately 100-200 µL) from the tail vein or saphenous vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[13]
-
Plasma Preparation: Centrifuge the blood samples to separate plasma.
-
Sample Analysis: Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, T½, etc.) using non-compartmental analysis.
Protocol 2: Intravenous Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile and absolute bioavailability of this compound after a single intravenous dose in rats.
Materials:
-
This compound
-
IV formulation vehicle (e.g., a solution in a mixture of polyethylene glycol 400 and dimethyl sulfoxide)[16]
-
Sprague-Dawley rats (male, 200-250 g, with jugular vein cannulation)
-
Infusion pump and catheters
-
Blood collection supplies (as in Protocol 1)
-
Analytical equipment (LC-MS/MS)
Procedure:
-
Animal Preparation: Use surgically prepared rats with indwelling jugular vein catheters for blood sampling and, if necessary, a separate catheter for dosing. Allow animals to recover from surgery. Fast animals overnight before the study.
-
Dose Preparation: Prepare a clear solution of this compound in the IV vehicle.
-
Dosing: Administer the dose as a slow bolus injection or a short infusion via the catheter at a volume of, for example, 1 mL/kg.[13]
-
Blood Sampling: Collect blood samples from the jugular vein catheter at appropriate time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[13]
-
Sample Processing and Analysis: Follow steps 5-7 from Protocol 1.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Mandatory Visualization
References
- 1. Pharmacokinetic and clinical studies of a new uricosuric agent - benzbromarone. | Semantic Scholar [semanticscholar.org]
- 2. Comparison of pharmacokinetic and pharmacodynamic properties of allopurinol and benzbromarone in a quail model of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzbromarone pharmacokinetics and pharmacodynamics in different cytochrome P450 2C9 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Species differences in hepatic and intestinal metabolic activities for 43 human cytochrome P450 substrates between humans and rats or dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. 3.8. In Vivo Pharmacokinetics Studies in Rats [bio-protocol.org]
- 8. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioanalytical method development and validation for estimation of finerenone in spiked human plasma using RP-HPLC technique and application of statistical tool. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 15. scispace.com [scispace.com]
- 16. frontiersin.org [frontiersin.org]
Technical Support Center: Synthesis of High-Purity 6-Hydroxybenzbromarone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of high-purity 6-Hydroxybenzbromarone.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing high-purity this compound?
The main challenges include:
-
Controlling Regioselectivity: Achieving selective acylation and bromination at the desired positions of the benzofuran core can be difficult, often leading to a mixture of isomers.
-
Side Reactions: The synthesis is prone to side reactions, such as over-bromination or undesired rearrangements, which complicate the purification process.
-
Impurity Profile: The final product can be contaminated with starting materials, regioisomers, and other by-products that are often difficult to separate due to similar polarities.
-
Purification: Achieving high purity (>99%) often requires multiple chromatographic steps, which can be time-consuming and lead to yield loss.
Q2: What is a common synthetic route for this compound?
A frequently employed synthetic strategy involves a multi-step process beginning with a substituted salicylaldehyde. This route includes the formation of a 2-ethyl-6-hydroxybenzofuran intermediate, followed by a Friedel-Crafts acylation, bromination, and a final deprotection step to yield this compound.
Q3: What are the critical parameters to control during the Friedel-Crafts acylation step?
Key parameters to control for a successful Friedel-Crafts acylation include:
-
Choice of Lewis Acid: The type and amount of Lewis acid (e.g., AlCl₃) can significantly impact the reaction's regioselectivity and yield.
-
Reaction Temperature: Maintaining a low temperature is crucial to minimize side reactions and the formation of undesired isomers.
-
Solvent: The choice of an appropriate solvent is important for substrate solubility and reaction kinetics.
-
Protection of Phenolic Groups: Protecting the hydroxyl groups is essential to prevent O-acylation and other side reactions.
Q4: How can I minimize the formation of regioisomers during bromination?
To minimize the formation of regioisomers during the bromination step, consider the following:
-
Brominating Agent: Use a mild brominating agent to enhance selectivity.
-
Reaction Conditions: Control the reaction temperature and stoichiometry of the brominating agent precisely.
-
Solvent: The polarity of the solvent can influence the regioselectivity of the bromination reaction.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired product | - Incomplete reaction. - Suboptimal reaction conditions (temperature, time). - Degradation of starting materials or product. | - Monitor the reaction progress using TLC or HPLC. - Optimize reaction temperature and time. - Ensure the use of high-purity, dry reagents and solvents. |
| Formation of multiple spots on TLC, indicating a mixture of products | - Lack of regioselectivity in Friedel-Crafts acylation or bromination. - Side reactions occurring. | - Re-evaluate the choice and amount of Lewis acid for acylation. - Use a milder brominating agent and control the stoichiometry. - Adjust the reaction temperature to improve selectivity. |
| Difficulty in removing impurities during purification | - Co-elution of impurities with the desired product. - Similar polarity of the product and impurities. | - Employ a multi-step purification strategy, such as a combination of column chromatography with different solvent systems and recrystallization. - Consider using preparative HPLC for final purification to achieve high purity. |
| Incomplete deprotection of protecting groups | - Inefficient deprotection reagent or conditions. - Steric hindrance around the protecting group. | - Increase the reaction time or temperature for the deprotection step. - Use a stronger deprotection agent if applicable. - Ensure the complete removal of the deprotection agent during work-up. |
Experimental Protocols
General Synthesis Workflow
The synthesis of this compound can be conceptualized in the following workflow:
Technical Support Center: Optimizing 6-Hydroxybenzbromarone Metabolism Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the study of 6-Hydroxybenzbromarone metabolism. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for the formation of this compound?
A1: this compound is a principal metabolite of benzbromarone.[1] Its formation is primarily catalyzed by the cytochrome P450 enzyme CYP2C9 in human liver microsomes.[2][3]
Q2: What are the typical experimental conditions for an in vitro this compound formation assay?
A2: A standard in vitro assay using human liver microsomes (HLM) typically involves incubating benzbromarone with HLMs in the presence of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system at 37°C. The reaction is then terminated, and the formation of this compound is quantified using analytical methods like LC-MS/MS.
Q3: Why is determining the optimal incubation time crucial for my experiment?
A3: Establishing an optimal incubation time is critical to ensure that the formation of this compound is measured during the linear phase of the reaction. This is essential for accurately determining the rate of metabolism. If the incubation time is too short, the metabolite concentration may be below the limit of detection. Conversely, if it is too long, the reaction rate may decrease due to substrate depletion, enzyme instability, or product inhibition.
Q4: What are the key reagents and materials required for this assay?
A4: The key components for a typical in vitro this compound metabolism study are:
-
Benzbromarone (substrate)
-
Human Liver Microsomes (HLM) or recombinant CYP2C9 enzymes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (typically pH 7.4)
-
Terminating solution (e.g., ice-cold acetonitrile or methanol)
-
Analytical standards for benzbromarone and this compound
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Formation of this compound | Inactive NADPH regenerating system | Prepare fresh NADPH regenerating solution before each experiment. Ensure all components are stored correctly and are not expired. |
| Inactive Human Liver Microsomes (HLM) or CYP2C9 enzyme | Use a new batch of HLMs or recombinant enzyme. Verify the activity of the microsomes with a known CYP2C9 substrate (e.g., diclofenac). | |
| Incorrect incubation time | Optimize the incubation time to ensure the reaction is in the linear range. Start with a time-course experiment (e.g., 0, 5, 10, 15, 30, and 60 minutes). | |
| Sub-optimal substrate (benzbromarone) concentration | Perform a substrate concentration-dependence experiment to determine the optimal concentration. Be aware of potential substrate inhibition at high concentrations. | |
| Issues with the analytical method | Verify the sensitivity and accuracy of your LC-MS/MS method for detecting this compound. Check for matrix effects from the incubation components. | |
| High Variability Between Replicates | Inconsistent pipetting | Use calibrated pipettes and ensure thorough mixing of all reagents. |
| Temperature fluctuations during incubation | Use a calibrated incubator and ensure a consistent temperature of 37°C. | |
| Incomplete reaction termination | Ensure the terminating solution is added quickly and efficiently to all samples at the designated time points. Vortex samples immediately after adding the terminating solution. | |
| Non-Linear Metabolite Formation Over Time | Substrate depletion | Lower the initial benzbromarone concentration or shorten the incubation time. |
| Enzyme instability | Reduce the incubation time or use a lower microsomal protein concentration. | |
| Product inhibition | Analyze samples at earlier time points to minimize the impact of the formed this compound on the enzyme activity. | |
| Substrate inhibition | High concentrations of benzbromarone may inhibit CYP2C9 activity. It is crucial to determine the optimal substrate concentration range where the reaction rate is proportional to the substrate concentration. |
Experimental Protocols
Protocol 1: Determination of Optimal Incubation Time for this compound Formation
Objective: To identify the time interval during which the formation of this compound is linear.
Methodology:
-
Prepare the Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration of 0.5 mg/mL) and benzbromarone (at a concentration around the expected Km, or start with 10 µM if unknown) in phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the Reaction: Start the reaction by adding a pre-warmed NADPH regenerating system.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 10, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile to terminate the reaction.
-
Sample Processing: Vortex the terminated samples and centrifuge to pellet the protein.
-
Analysis: Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the concentration of this compound against time. The optimal incubation time will be within the linear portion of this curve.
Protocol 2: Determination of Kinetic Parameters (Km and Vmax)
Objective: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the formation of this compound by CYP2C9.
Methodology:
-
Prepare Incubation Mixtures: Set up a series of incubations with a fixed concentration of human liver microsomes (e.g., 0.2-0.5 mg/mL) and varying concentrations of benzbromarone (e.g., 0.1, 0.5, 1, 5, 10, 20, 50, 100 µM).
-
Pre-incubation and Reaction Initiation: Follow steps 2 and 3 from Protocol 1.
-
Incubation: Incubate for a predetermined optimal time (from Protocol 1) where the reaction is linear.
-
Reaction Termination and Sample Processing: Follow steps 4 and 5 from Protocol 1.
-
Analysis: Quantify the amount of this compound formed in each sample.
-
Data Analysis: Plot the reaction velocity (rate of this compound formation) against the benzbromarone concentration. Use non-linear regression analysis to fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Visualizations
Caption: Metabolic conversion of benzbromarone to its hydroxylated metabolites.
Caption: Workflow for determining the optimal incubation time.
Caption: Decision tree for troubleshooting low metabolite yield.
References
Technical Support Center: Crystallographic Studies of 6-Hydroxybenzbromarone
Welcome to the technical support center for the crystallographic analysis of 6-hydroxybenzbromarone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-quality crystals and avoiding common artifacts during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its crystal structure important?
A1: this compound is the major active metabolite of benzbromarone, a uricosuric drug used to treat gout. Determining its single-crystal X-ray structure is crucial for understanding its three-dimensional arrangement, which provides definitive proof of its chemical structure, stereochemistry, and intermolecular interactions. This information is vital for structure-activity relationship (SAR) studies, polymorph screening, and ensuring the intellectual property of new drug candidates.
Q2: Are there known polymorphs of this compound?
A2: While there is no publicly available crystal structure of this compound to confirm its polymorphism, the parent compound, benzbromarone, is known to exist in different crystalline forms (polymorphs). Therefore, it is highly probable that this compound may also exhibit polymorphism. Researchers should be vigilant for the appearance of different crystal habits under varied crystallization conditions.
Q3: What are the general physicochemical properties of this compound?
A3: As a metabolite of benzbromarone, this compound is expected to have similar, though not identical, physicochemical properties. Benzbromarone is a solid with a melting point of approximately 151-163°C and is practically insoluble in water.[1] It is slightly soluble in ethanol and soluble in acetone, methylene chloride, and chloroform.[1] The additional hydroxyl group in this compound may slightly increase its polarity and potential for hydrogen bonding, which can influence its solubility and crystal packing.
Q4: What are common artifacts to watch for in the crystallographic studies of this compound?
A4: Due to its chemical structure, particularly the phenolic group and the benzofuran core, researchers should be aware of the following potential artifacts:
-
Polymorphism: The existence of multiple crystal forms.
-
Twinning: A crystalline intergrowth of two or more single crystals in a symmetrical manner.
-
Disorder: The random arrangement of atoms or molecules within the crystal lattice.
-
Solvate Formation: The incorporation of solvent molecules into the crystal lattice. The presence of a phenolic hydroxyl group can increase the likelihood of forming hydrogen bonds with solvent molecules.
Troubleshooting Guides
Problem 1: No Crystals are Forming
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Solution is too dilute. | Concentrate the solution. | Gently heat the solution to evaporate a small amount of solvent, then allow it to cool slowly. Alternatively, use a rotary evaporator to remove a portion of the solvent before setting up the crystallization. |
| Inappropriate solvent. | Screen a variety of solvents with different polarities. | Prepare saturated solutions of this compound in a range of solvents (e.g., acetone, ethanol, acetonitrile, ethyl acetate, toluene) and set up crystallization trials using slow evaporation, vapor diffusion, and cooling methods. |
| Compound is too soluble. | Use a solvent system with an anti-solvent. | Dissolve the compound in a good solvent and slowly introduce a miscible anti-solvent in which the compound is insoluble. This can be done via liquid-liquid diffusion or vapor diffusion. |
| Lack of nucleation sites. | Introduce nucleation sites. | Scratch the inside of the glass vessel with a glass rod below the solvent level. Add a seed crystal from a previous successful experiment. |
Problem 2: Crystals are of Poor Quality (e.g., small, clustered, dendritic)
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Crystallization is too rapid. | Slow down the crystallization process. | For slow evaporation, cover the vial with parafilm and poke a few small holes. For cooling methods, use a dewar with an insulating solvent to slow the rate of cooling. For diffusion methods, increase the distance between the two solvent layers. |
| Solution is supersaturated. | Use a more dilute solution. | Add a small amount of additional solvent to the saturated solution before setting it up for crystallization. |
| Impure sample. | Purify the this compound sample. | Recrystallize the bulk material before attempting to grow single crystals. Purity can be checked by HPLC or NMR. |
Problem 3: Suspected Polymorphism
| Symptom | Troubleshooting Step | Experimental Protocol |
| Different crystal habits from the same compound. | Characterize each crystal form. | Isolate single crystals of each habit and analyze them using single-crystal X-ray diffraction. Use powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to analyze the bulk crystalline material. |
| Inconsistent analytical data. | Systematically vary crystallization conditions. | Set up crystallization screens with a wide range of solvents, temperatures, and crystallization techniques to intentionally produce different polymorphs for characterization. |
Problem 4: Artifacts in the Diffraction Data (Twinning or Disorder)
| Symptom | Troubleshooting Step | Data Analysis Approach |
| Difficulty in solving or refining the crystal structure; high R-factors. | Screen multiple crystals. | Collect data on several crystals as the degree of twinning or disorder can vary from one crystal to another. |
| Systematic absences in the data do not uniquely determine the space group. | Use specialized software to detect and model twinning. | Utilize software programs designed to identify and handle twinned data during data processing and structure refinement. |
| Unusually large thermal ellipsoids or unexplained electron density peaks. | Model the disorder. | If the disorder is conformational or involves solvent molecules, attempt to model the different positions and their occupancies during the refinement process. |
Experimental Protocols
Protocol 1: General Crystallization by Slow Evaporation
-
Preparation of a Saturated Solution:
-
Dissolve a small amount of purified this compound in a suitable solvent (e.g., acetone, based on the solubility of benzbromarone) at room temperature in a clean vial.
-
Continue adding small portions of the compound until a small amount of solid no longer dissolves, indicating a saturated solution.
-
Gently warm the solution to dissolve the remaining solid, then allow it to cool to room temperature.
-
-
Crystallization Setup:
-
Filter the saturated solution through a syringe filter into a clean crystallization vial to remove any particulate matter.
-
Cover the vial with parafilm and puncture it with a few small holes using a needle to allow for slow evaporation of the solvent.
-
-
Crystal Growth and Harvesting:
-
Place the vial in a vibration-free location and allow it to stand undisturbed.
-
Monitor for crystal growth over several days to weeks.
-
Once suitable crystals have formed, carefully remove them from the solution using a loop or a fine needle and immediately coat them in a cryoprotectant oil before flash-cooling in liquid nitrogen for X-ray diffraction analysis.
-
Protocol 2: Crystallization of Benzbromarone (Form A) - Analogue Method
This protocol is based on a patented method for crystallizing a specific polymorph of benzbromarone and can be adapted as a starting point for this compound.
-
Dissolution:
-
Dissolve 27.5g of benzbromarone raw material in 90ml of acetone under reflux conditions at 56°C until completely dissolved.[2]
-
-
Crystallization:
-
After complete dissolution, rapidly cool the solution.
-
A solid will gradually precipitate. Allow the solution to stand and crystallize at 5°C for 10 hours.[2]
-
-
Isolation:
-
Filter the resulting crystals and wash them with a small amount of cold acetone.[2]
-
Disclaimer: This protocol is for the parent drug, benzbromarone. Modifications to solvent ratios, temperatures, and crystallization times will likely be necessary for this compound.
Data Presentation
Table 1: Solubility of Benzbromarone in Various Solvents at 25°C (Analogous Data)
| Solvent | Solubility | Observation | Reference |
| Chloroform | 1.0g in 10ml | Solid completely dissolves, solution is clear. | [2][3] |
| N,N-Dimethylformamide (DMF) | 1.25g in 25ml | Solid is slightly insoluble, solution is not clear. | [2][3] |
| Chloroform | 1.0g in 10ml | A very small amount is undissolved, solution is not clear. | [4][5] |
| N,N-Dimethylformamide (DMF) | 1.25g in 25ml | Solid completely dissolves, solution is clear. | [4][5] |
Note: This data is for benzbromarone and should be used as a qualitative guide for solvent selection for this compound.
Visualizations
References
- 1. scielo.br [scielo.br]
- 2. CN104262305B - A kind of benzbromarone crystal form A and preparation method thereof - Google Patents [patents.google.com]
- 3. CN104262305A - Benzbromarone crystal form A and preparation method thereof - Google Patents [patents.google.com]
- 4. CN104311516B - Benzbromarone of crystal form B, and its preparation method - Google Patents [patents.google.com]
- 5. CN104311516A - Benzbromarone of crystal form B, and its preparation method - Google Patents [patents.google.com]
Validation & Comparative
6-Hydroxybenzbromarone and Benzbromarone: A Comparative Analysis of URAT1 Inhibition Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of 6-hydroxybenzbromarone and its parent compound, benzbromarone, as inhibitors of the human urate transporter 1 (URAT1). Benzbromarone is a well-known uricosuric agent used in the management of hyperuricemia and gout. Its primary mechanism of action is the inhibition of URAT1, a key protein in the renal reabsorption of uric acid.[1] The metabolism of benzbromarone results in the formation of several metabolites, with this compound being a major active metabolite. Understanding the relative potencies of the parent drug and its metabolite is crucial for drug development and for optimizing therapeutic strategies.
Potency Comparison: IC50 Values
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a biological target by 50%. The table below summarizes the reported IC50 values for this compound and benzbromarone against the URAT1 transporter from various in vitro studies.
| Compound | IC50 (µM) | Cell System | Reference |
| This compound | Data not consistently available in searched literature | - | - |
| Benzbromarone | 0.190 | Not specified | [2] |
| Benzbromarone | 14.3 | Fluorescence-based assay | [3] |
| Benzbromarone | 0.44 | hURAT1-stably expressed HEK293 cells | [4] |
| Benzbromarone | 6.878 | Not specified | [5] |
Note: Direct comparative IC50 values for this compound were not consistently found across multiple sources in the provided search results. However, the uricosuric effect of benzbromarone is largely attributed to its active metabolites.
Mechanism of Action: URAT1 Inhibition
URAT1, encoded by the SLC22A12 gene, is an organic anion transporter located on the apical membrane of proximal tubule cells in the kidneys.[1][6] It plays a pivotal role in maintaining uric acid homeostasis by reabsorbing uric acid from the glomerular filtrate back into the bloodstream in exchange for an intracellular anion, such as chloride.[1] By inhibiting URAT1, benzbromarone and its active metabolite, this compound, block this reabsorption process. This leads to increased excretion of uric acid in the urine and a subsequent reduction of urate levels in the blood.
Experimental Protocols for URAT1 Inhibition Assays
The potency of URAT1 inhibitors is commonly determined using in vitro cell-based assays. Two primary systems are utilized: human embryonic kidney 293 (HEK293) cells and Xenopus laevis oocytes, both engineered to express the human URAT1 transporter.
HEK293 Cell-Based Assay
This method involves the use of a mammalian cell line that is easy to culture and transfect.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are cultured in appropriate media. The cells are then transiently or stably transfected with a plasmid vector containing the coding sequence for human URAT1. A control group of cells is transfected with an empty vector.
-
Compound Incubation: The transfected cells are seeded into multi-well plates. After reaching a suitable confluency, the cells are washed and incubated with varying concentrations of the test compounds (benzbromarone or this compound) for a defined period.
-
Uric Acid Uptake: A solution containing radiolabeled uric acid (e.g., [¹⁴C]-uric acid) is added to the wells, and the cells are incubated for a specific time to allow for uric acid uptake.
-
Measurement of Uptake: The incubation is stopped by washing the cells with an ice-cold buffer to remove extracellular uric acid. The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The URAT1-specific uptake is calculated by subtracting the uptake in the control cells from that in the URAT1-expressing cells. The percentage of inhibition for each compound concentration is determined, and the IC50 value is calculated by fitting the data to a dose-response curve.
Xenopus laevis Oocyte-Based Assay
Xenopus oocytes are a robust system for expressing membrane transporters and studying their function.
Methodology:
-
Oocyte Preparation and cRNA Injection: Oocytes are harvested from female Xenopus laevis frogs and defolliculated. Complementary RNA (cRNA) encoding human URAT1 is synthesized in vitro and injected into the oocytes. Control oocytes are injected with water.
-
Protein Expression: The injected oocytes are incubated for several days to allow for the expression and insertion of the URAT1 transporter into the oocyte membrane.
-
Inhibitor Pre-incubation: Oocytes are pre-incubated with varying concentrations of benzbromarone or this compound.
-
Uptake Assay: The uptake experiment is initiated by transferring the oocytes to a solution containing radiolabeled uric acid.
-
Measurement and Analysis: After the incubation period, the oocytes are washed, and individual oocytes are lysed. The intracellular radioactivity is measured. The IC50 values are then determined as described for the HEK293 assay.
Conclusion
Both benzbromarone and its major metabolite, this compound, are inhibitors of the URAT1 transporter, contributing to the uricosuric effect of the drug. While direct and consistent comparative IC50 data for this compound is limited in the readily available literature, its significant contribution to the overall therapeutic effect of benzbromarone is acknowledged. The experimental protocols described provide a robust framework for the continued investigation and characterization of novel URAT1 inhibitors, which is essential for the development of more effective and safer treatments for hyperuricemia and gout.
References
- 1. Recent advances on uric acid transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dotinurad versus benzbromarone in Japanese hyperuricemic patient with or without gout: a randomized, double-blind, parallel-group, phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Function of Uric Acid Transporters and Their Inhibitors in Hyperuricaemia [frontiersin.org]
A Comparative Guide to the Cross-Species Metabolism of Benzbromarone to 6-Hydroxybenzbromarone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolism of benzbromarone, a uricosuric agent, with a specific focus on its primary metabolic pathway: the formation of 6-hydroxybenzbromarone. Understanding the cross-species differences in this metabolic process is crucial for the preclinical evaluation and clinical development of benzbromarone and related compounds. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key metabolic and experimental workflows.
Executive Summary
Benzbromarone is extensively metabolized in humans, primarily through hydroxylation to form this compound, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP2C9.[1][2] This active metabolite significantly contributes to the uricosuric effect of the drug.[3] While human metabolism has been well-characterized, direct comparative data across common preclinical species such as monkeys, dogs, rats, and mice is limited in publicly available literature. This guide synthesizes the available information to highlight known species-specific metabolic profiles and identify existing data gaps.
Data Presentation
In Vivo Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for benzbromarone and this compound in humans, categorized by CYP2C9 genotype. Data for other species from directly comparable studies is currently limited.
| Species | Genotype | Drug/Metabolite | Oral Clearance (L/hr/kg) | Metabolic Ratio (Urine) | Reference |
| Human | CYP2C91/1 | Benzbromarone | 58.8 ± 25.2 | 38.6 ± 10.7 | [1] |
| Human | CYP2C91/3 | Benzbromarone | 51.3 ± 7.9 | 35.4 ± 12.4 | [1] |
| Human | CYP2C93/3 | Benzbromarone | 8.58 | 12.9 | [1] |
A study in humanized-liver mice reported the area under the plasma concentration-time curve ratio of benzbromarone: 1'-hydroxy benzbromarone: 6-hydroxy benzbromarone to be 1: 1.2: 0.7, which is noted to be similar to that in humans.[4]
In Vitro Metabolism
In vitro studies using human liver microsomes have confirmed that CYP2C9 is the primary enzyme responsible for the formation of this compound, with a minor contribution from CYP2C19.[2] Further metabolism of this compound to 5,6-dihydroxybenzbromarone is also catalyzed by CYP2C9, as well as CYP1A2.[5] Quantitative kinetic data for this compound formation in liver microsomes from monkey, dog, rat, and mouse are not available in the reviewed literature for a direct comparison.
Experimental Protocols
In Vitro Metabolism in Liver Microsomes
This protocol outlines a general procedure for assessing the in vitro metabolism of benzbromarone to this compound using liver microsomes from various species.
Objective: To determine the kinetic parameters (Km, Vmax, and intrinsic clearance) for the formation of this compound from benzbromarone.
Materials:
-
Liver microsomes (human, monkey, dog, rat, mouse)
-
Benzbromarone
-
This compound standard
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of benzbromarone in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate liver microsomes (final concentration typically 0.2-1.0 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding a range of benzbromarone concentrations and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the formation of this compound using a validated LC-MS/MS method.
-
Calculate the rate of metabolite formation and determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation. Intrinsic clearance (CLint) can be calculated as Vmax/Km.
In Vivo Pharmacokinetic Study
This protocol provides a general framework for conducting an in vivo pharmacokinetic study of benzbromarone and this compound in an animal model.
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, clearance) of benzbromarone and its metabolite, this compound, following oral administration.
Materials:
-
Test species (e.g., rats, mice)
-
Benzbromarone formulation for oral administration
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Fast the animals overnight prior to drug administration.
-
Administer a single oral dose of the benzbromarone formulation.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentrations of benzbromarone and this compound in the plasma samples using a validated LC-MS/MS method.
-
Perform non-compartmental analysis on the plasma concentration-time data to determine the pharmacokinetic parameters.
Mandatory Visualization
Caption: Workflow for in vitro metabolism studies.
Caption: Major metabolic pathways of benzbromarone in humans.
Conclusion
The metabolism of benzbromarone to this compound is a critical determinant of its pharmacologic activity. While the role of CYP2C9 in this biotransformation is well-established in humans, a significant data gap exists for a direct, quantitative comparison across common preclinical species. The available evidence suggests that humanized-liver mice may serve as a predictive model for human metabolism. However, further studies are warranted to fully characterize the in vitro and in vivo metabolism of benzbromarone in monkeys, dogs, and rats to better inform cross-species extrapolation and improve the prediction of its pharmacokinetics and potential for drug-drug interactions in humans. Researchers and drug development professionals should consider these species-specific differences and data limitations when designing and interpreting preclinical studies of benzbromarone and its analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzbromarone pharmacokinetics and pharmacodynamics in different cytochrome P450 2C9 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Predicting intrinsic clearance for drugs and drug candidates metabolized by aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzbromarone hydroxylation in man: defective formation of the this compound metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Association of a reactive intermediate derived from 1',6-dihydroxy metabolite with benzbromarone-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Angiogenic Effects of 6-Hydroxybenzbromarone and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-angiogenic properties of 6-Hydroxybenzbromarone, a metabolite of the uricosuric agent Benzbromarone, with those of two well-established anti-angiogenic drugs, Sunitinib and Sorafenib. This document is intended to serve as a resource for researchers in the fields of oncology and angiogenesis by presenting available experimental data, outlining methodologies, and visualizing the distinct mechanisms of action.
Introduction to the Inhibitors
This compound (6OH-BBR) is the principal metabolite of Benzbromarone. Recent studies have identified it as a potent inhibitor of the Eyes Absent (EYA) tyrosine phosphatases, a novel target in anti-angiogenic therapy.[1] It has been shown to be a more potent inhibitor of endothelial cell migration, tube formation, and aortic ring sprouting than its parent compound.[1]
Sunitinib (Sutent®) is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its anti-angiogenic effects are primarily mediated through the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[2][3]
Sorafenib (Nexavar®) is another multi-kinase inhibitor that targets the RAF/MEK/ERK signaling pathway and various RTKs, including VEGFRs and PDGFRs, to exert its anti-angiogenic and anti-tumor effects.[4]
Comparative Analysis of Anti-Angiogenic Activity
The following table summarizes the available quantitative data on the anti-angiogenic effects of this compound, Sunitinib, and Sorafenib. It is important to note that the experimental conditions for these studies may vary, and direct comparison of IC50 values should be made with caution.
| Inhibitor | Target | Cell-Free Kinase Assay IC50 | Cell Proliferation Assay IC50 | Endothelial Cell Sprouting/Tube Formation Assay IC50 | Aortic Ring Assay Observations |
| This compound | EYA Tyrosine Phosphatase | Data not available | Data not available | Data not available | More potent inhibitor than Benzbromarone[1] |
| Sunitinib | VEGFRs, PDGFRs, c-Kit | VEGFR2: 80 nM[2][3] | HUVEC: 40 nM[2][3], ~1.5 µM[5], ~2 µM[6] | HUVEC Sprouting: 0.12 µM[2] | Complete inhibition of outgrowth at >3.125 µM[7] |
| Sorafenib | VEGFRs, PDGFRβ, Raf kinases | VEGFR2: 90 nM[4] | HUVEC: ~50 µM[6]; Normal endothelial cells: ~1.5 µM[5] | Data not available | Data not available |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of these inhibitors are crucial for understanding their efficacy and potential applications. This compound targets a non-RTK pathway, while Sunitinib and Sorafenib primarily act on RTKs central to the angiogenic process.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for the key in vitro assays used to assess anti-angiogenic activity.
Endothelial Cell Migration Assay (Scratch Assay)
This assay measures the ability of endothelial cells to migrate and close a wound created in a confluent monolayer.
Protocol:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in a 24-well plate and cultured until a confluent monolayer is formed.
-
A sterile pipette tip is used to create a linear scratch in the monolayer.
-
The cells are washed to remove debris, and fresh medium containing various concentrations of the test inhibitor (this compound, Sunitinib, or Sorafenib) is added.
-
The plates are incubated, and images of the scratch are captured at 0 and 24 hours.
-
The area of the wound is measured using image analysis software to quantify cell migration.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
References
- 1. Structure-Activity Relationships of Benzbromarone Metabolites and Derivatives as EYA Inhibitory Anti-Angiogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Differential sensitivity of prostate tumor derived endothelial cells to sorafenib and sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Validating 6-Hydroxybenzbromarone as a Specific EYA3 Inhibitor: A Comparative Guide
The Eyes Absent Homolog 3 (EYA3) protein has emerged as a significant therapeutic target in various diseases, notably in cancers such as Ewing Sarcoma and breast cancer. EYA3 functions as a dual-activity protein, acting as a transcriptional co-activator and a protein tyrosine phosphatase (PTP).[1][2] Its phosphatase activity is implicated in promoting tumor growth, angiogenesis, cell migration, and DNA damage repair, making it an attractive target for inhibitor development.[1][2][3][4] This guide provides a comparative analysis of 6-hydroxybenzbromarone as a specific EYA3 inhibitor, detailing its performance against other alternatives and outlining the requisite experimental validation protocols.
EYA3 Signaling and Therapeutic Rationale
EYA3 is a key component of cellular signaling pathways that regulate cell proliferation, survival, and migration. In Ewing Sarcoma, the fusion gene product EWSR1/FLI1 upregulates EYA3, which in turn promotes tumor growth and angiogenesis.[5] Inhibition of EYA3's phosphatase activity can disrupt these oncogenic processes, leading to reduced tumor cell proliferation, impaired DNA damage repair, and decreased angiogenesis.[1][2]
Comparative Analysis of EYA3 Inhibitors
Several small molecules have been identified as inhibitors of the EYA family of phosphatases. Benzarone and its parent compound, benzbromarone, were among the first identified. This compound, the major metabolite of benzbromarone, is reported to be a more potent inhibitor of EYA phosphatases.[6] However, the clinical utility of benzarone and benzbromarone is limited by concerns of hepatotoxicity.[5] This has spurred the search for novel, more specific, and safer EYA inhibitors.
| Inhibitor | Target Specificity | Potency (IC50) | Key Cellular Effects | Limitations |
| This compound | EYA family | More potent than Benzbromarone (Specific IC50 not available) | Blocks tumor growth by inhibiting angiogenesis.[6] | Potential for hepatotoxicity, similar to parent compound.[7] |
| Benzarone (BZ) | EYA family | Data not available | Impairs tumor proliferation in a dose-dependent manner; reduces EYA3 expression and angiogenesis.[1][5] | Severe hepatotoxicity.[5] |
| Benzbromarone (BBR) | EYA family | Data not available | Selectively reduces viability in MLL-rearranged leukemia cells; increases RNA Pol II CTD Tyr1 phosphorylation.[8] | Hepatotoxicity; inhibits CYP2C9.[7] |
| Sorbifolin | EYA3 (Predicted) | 2.48 log(µmol) in A673 cells | Induces cytotoxicity in Ewing Sarcoma cells.[5] | In silico prediction; requires further in vitro and in vivo validation. |
| 1,7-Dihydroxy-3-methylanthracene-9,10-dione | EYA3 (Predicted) | 1.78 log(µmol) in A673 cells | Induces cytotoxicity in Ewing Sarcoma cells.[5] | In silico prediction; requires further in vitro and in vivo validation. |
| NCGC00249987 (9987) | EYA2 specific | ~1-5 µM | Inhibits migration and invasion in lung cancer cells. | Inactive against EYA1, EYA3, and EYA4.[9] |
Experimental Validation Workflow
The validation of a specific EYA3 inhibitor like this compound follows a multi-step process, beginning with direct enzyme inhibition assays and progressing to cell-based and in vivo models to confirm its biological effects and specificity.
Key Experimental Protocols
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified EYA3 protein.
-
Objective: To determine the in vitro potency (e.g., IC50) of the inhibitor against EYA3 phosphatase activity.
-
Methodology:
-
Reagents: Recombinant purified EYA3 protein, phosphatase assay buffer, the inhibitor (this compound) at various concentrations, and a phosphatase substrate. Common substrates include 3-O-methylfluorescein phosphate (OMFP) or a phosphopeptide like a phosphorylated fragment of H2AX (pH2AX).[10]
-
Procedure: a. Add assay buffer, EYA3 enzyme, and serially diluted this compound to a 96-well plate. b. Incubate for a predefined period (e.g., 10-15 minutes) at room temperature to allow inhibitor-enzyme binding. c. Initiate the reaction by adding the substrate (e.g., OMFP). d. Incubate for a set time (e.g., 60 minutes) at room temperature, protected from light. e. Terminate the reaction (e.g., by adding EDTA).
-
Detection:
-
For OMFP, measure the fluorescent signal.
-
For phosphopeptide substrates, quantify the released free phosphate using a Malachite Green assay.[10]
-
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
These assays evaluate the effect of the inhibitor on EYA3-mediated processes within a cellular context. Ewing Sarcoma (A673) or breast cancer cell lines with high EYA3 expression are suitable models.[1][5]
-
Cell Viability/Proliferation Assay (WST-8 or MTS):
-
Objective: To assess the impact of this compound on the proliferation and survival of cancer cells.
-
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound for a specified duration (e.g., 48-72 hours).
-
Add a tetrazolium salt reagent (WST-8 or MTS) to each well and incubate.
-
Measure the absorbance at the appropriate wavelength, which is proportional to the number of viable cells.[1]
-
-
-
Colony Formation Assay:
-
Objective: To determine the long-term effect of the inhibitor on the ability of single cells to proliferate and form colonies.
-
Methodology:
-
-
Transwell Migration Assay:
-
Objective: To evaluate the effect of this compound on cancer cell migration, a function known to be promoted by EYA3.[3]
-
Methodology:
-
Plate cells in the upper chamber of a Transwell insert (with a porous membrane) in serum-free media.
-
Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Treat cells in the upper chamber with the inhibitor.
-
Allow cells to migrate through the membrane for a set time (e.g., 4-24 hours).
-
Remove non-migrated cells from the top of the insert, then fix, stain, and count the migrated cells on the bottom of the membrane.[3]
-
-
-
Objective: To assess the anti-tumor efficacy and potential toxicity of this compound in a living organism.
-
Methodology:
-
Model: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or orthotopically injected with human cancer cells (e.g., A673 Ewing Sarcoma cells).[1]
-
Treatment: Once tumors are established, mice are treated with this compound or a vehicle control via a relevant route of administration (e.g., intraperitoneal injection or oral gavage).
-
Endpoints:
-
Logical Framework for Validation
The validation process follows a logical progression from demonstrating direct biochemical interaction to confirming the desired physiological outcome in a complex biological system.
Conclusion
This compound presents a promising starting point as a potentially more potent inhibitor of EYA3 than its parent compounds. However, its validation as a specific and safe EYA3 inhibitor requires a rigorous and systematic approach. The experimental protocols outlined above provide a clear roadmap for researchers to determine its biochemical potency, confirm its on-target cellular effects, and evaluate its therapeutic potential in preclinical models. A crucial step will be to differentiate its activity against EYA3 from other EYA family members and to thoroughly assess its safety profile, particularly concerning the hepatotoxicity associated with the benzbromarone class of compounds. Successful validation would establish this compound as a valuable tool for research and a potential lead compound for the development of novel anti-cancer therapies.
References
- 1. Targeting EYA3 in Ewing Sarcoma Retards Tumor Growth and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Eya3 promotes breast tumor–associated immune suppression via threonine phosphatase–mediated PD-L1 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibitors of EYA3 Protein in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The EYA Tyrosine Phosphatase Activity Is Pro-Angiogenic and Is Inhibited by Benzbromarone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural and functional analyses of an allosteric Eya2 phosphatase inhibitor that has on target effects in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro Phosphatase Assays for the Eya2 Tyrosine Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Efficacy of 6-Hydroxybenzbromarone and Probenecid in Lowering Serum Urate
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of 6-Hydroxybenzbromarone, the active metabolite of Benzbromarone, and Probenecid, two prominent uricosuric agents used in the management of hyperuricemia and gout. The information presented herein is supported by data from head-to-head clinical trials and in-vitro studies, offering valuable insights for researchers, scientists, and professionals involved in drug development.
Executive Summary
This compound demonstrates superior efficacy in lowering serum urate levels compared to Probenecid. Clinical data indicates a greater percentage reduction in serum urate and a higher rate of achieving target urate levels with Benzbromarone treatment. In-vitro studies corroborate these findings, showing a significantly lower IC50 value for this compound in the inhibition of the primary urate transporter, URAT1.
Data Presentation
Table 1: Clinical Efficacy of Benzbromarone vs. Probenecid in Patients with Gout
| Efficacy Parameter | Benzbromarone (200 mg/day) | Probenecid (2 g/day ) | p-value | Reference |
| Mean Decrease in Serum Urate | 64% (SD 9%) | 50% (SD 7%) | <0.001 | [1][2] |
| Treatment Success Rate | 92% (22/24 patients) | 65% (20/31 patients) | 0.03 | [1][2] |
Treatment success was defined as achieving a serum urate concentration of ≤0.30 mmol/l (5.0 mg/dl).
Table 2: In-Vitro Potency against Human URAT1
| Compound | IC50 (μM) | Reference |
| Benzbromarone | 0.22 | [3] |
| Probenecid | 22 | [3] |
Mechanism of Action
Both this compound and Probenecid exert their uricosuric effects by inhibiting the reabsorption of uric acid in the proximal tubules of the kidneys. The primary target for both drugs is the urate transporter 1 (URAT1). By blocking URAT1, these agents increase the urinary excretion of uric acid, thereby lowering serum urate levels.[4][5] Probenecid is also known to inhibit other organic anion transporters, such as OAT1 and OAT3.[4][5]
Experimental Protocols
Determination of Serum Urate Concentration (Uricase Method)
This protocol outlines the enzymatic method for the quantitative determination of uric acid in serum, as commonly employed in clinical trials.
Principle: The uricase method is based on the specific enzymatic oxidation of uric acid by uricase to produce allantoin, hydrogen peroxide (H₂O₂), and carbon dioxide.[6][7][8] The resulting hydrogen peroxide is then quantified in a colorimetric reaction catalyzed by peroxidase. In the presence of peroxidase, H₂O₂ reacts with a chromogenic substrate (e.g., 4-aminophenazone and 2,4-dichlorophenol) to form a colored product (quinoneimine dye).[6][7][8] The intensity of the color, measured spectrophotometrically at a specific wavelength (typically 500-550 nm), is directly proportional to the concentration of uric acid in the sample.[6][7][8]
Procedure:
-
Sample Preparation: Collect blood samples from participants and separate the serum by centrifugation. Ensure samples are free of hemolysis.
-
Reagent Preparation: Prepare the working reagent containing uricase, peroxidase, and the chromogenic substrate system in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Assay:
-
Pipette a small volume of serum (e.g., 20 µL) into a cuvette.
-
Add a larger volume of the working reagent (e.g., 1 mL) to the cuvette and mix.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 5-10 minutes) to allow the enzymatic reactions to complete.
-
-
Measurement: Measure the absorbance of the resulting colored solution at the appropriate wavelength using a spectrophotometer.
-
Calculation: The concentration of uric acid in the serum is calculated by comparing the absorbance of the sample to that of a standard uric acid solution of known concentration.
In-Vitro URAT1 Inhibition Assay
This protocol describes a cell-based assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against the human urate transporter 1 (URAT1).
Materials:
-
Human Embryonic Kidney 293 (HEK293) cells stably transfected with the human URAT1 gene.
-
HEK293 cells (wild-type) as a negative control.
-
[¹⁴C]-labeled uric acid.
-
Test compounds (this compound and Probenecid).
-
Cell culture medium and reagents.
-
Scintillation counter.
Procedure:
-
Cell Culture: Culture the URAT1-expressing HEK293 cells and wild-type HEK293 cells in appropriate culture medium until they reach a suitable confluency in multi-well plates.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test compounds (e.g., in a serial dilution) for a defined period (e.g., 10-30 minutes) at 37°C.[9][10]
-
Uptake Assay: Initiate the uptake of uric acid by adding a solution containing a fixed concentration of [¹⁴C]-uric acid to each well.[11] Allow the uptake to proceed for a specific time (e.g., 5-15 minutes) at 37°C.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled uric acid.
-
Cell Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific uptake (measured in wild-type HEK293 cells) from the total uptake in URAT1-expressing cells to determine the specific URAT1-mediated uptake.
-
Plot the percentage of inhibition of URAT1-mediated uric acid uptake against the concentration of the test compound.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the specific URAT1 activity, using a suitable non-linear regression analysis.
-
Experimental Workflow Visualization
Conclusion
The available evidence from both clinical and in-vitro studies strongly suggests that this compound is a more potent uricosuric agent than Probenecid. Researchers and clinicians should consider these efficacy differences when evaluating therapeutic options for hyperuricemia. The provided experimental protocols offer a standardized framework for the continued investigation and comparison of urate-lowering therapies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The Design of a Randomized Controlled Active Comparator Strategy Trial for Gout: Treat to Target Serum Urate Versus Treat to Avoid Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. biolabo.fr [biolabo.fr]
- 7. biolabo.fr [biolabo.fr]
- 8. clearchemdiagnostics.com [clearchemdiagnostics.com]
- 9. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Comparative Hepatotoxicity of Benzbromarone and its Metabolite 6-Hydroxybenzbromarone: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the hepatotoxicity of the uricosuric agent benzbromarone and its primary metabolite, 6-hydroxybenzbromarone. Synthesizing available experimental data, this document is intended for researchers, scientists, and professionals in drug development to facilitate an objective understanding of the toxicological profiles of these compounds.
Executive Summary
Benzbromarone, a potent drug for the treatment of gout and hyperuricemia, has been associated with rare but severe hepatotoxicity, leading to its withdrawal from several markets.[1] The underlying mechanism is primarily attributed to mitochondrial dysfunction.[1][2] This guide focuses on the comparative toxicity of benzbromarone and its major metabolite, this compound. In vitro evidence suggests that this compound is significantly less cytotoxic than the parent compound. While the mitochondrial effects of benzbromarone are well-documented, a notable gap exists in the literature regarding the direct mitochondrial toxicity of this compound.
Data Presentation: Comparative Cytotoxicity
Published research indicates a significant difference in the cytotoxic potential of benzbromarone and its 6-hydroxy metabolite. An in vitro study utilizing human hepatocarcinoma FLC-4 cells directly compared the effects of benzbromarone, 1'-hydroxybenzbromarone, and this compound. The findings revealed that while benzbromarone and 1'-hydroxybenzbromarone exhibited cytotoxic effects, this compound did not show significant cytotoxicity in this cell line.[1]
| Compound | Cell Line | Key Finding | Citation |
| Benzbromarone | FLC-4 | Cytotoxic | [1] |
| This compound | FLC-4 | Not cytotoxic | [1] |
| 1'-Hydroxybenzbromarone | FLC-4 | Cytotoxic | [1] |
Mechanistic Insights: The Role of Mitochondrial Toxicity
The hepatotoxicity of benzbromarone is strongly linked to its detrimental effects on mitochondrial function.[2][3] Studies have shown that benzbromarone can:
-
Decrease mitochondrial membrane potential.[3]
-
Inhibit the mitochondrial respiratory chain.[3]
-
Uncouple oxidative phosphorylation.
-
Inhibit mitochondrial beta-oxidation.
-
Increase the production of reactive oxygen species (ROS).[2][3]
-
Induce mitochondrial fragmentation.[2]
These mitochondrial perturbations can lead to a depletion of cellular ATP, increased oxidative stress, and ultimately trigger apoptosis and necrosis in hepatocytes.[2]
Currently, there is a lack of published studies specifically investigating the direct effects of this compound on mitochondrial function. This represents a critical knowledge gap in understanding the complete toxicological profile of benzbromarone and its metabolites.
Signaling Pathways and Metabolism
The metabolic activation of benzbromarone is a key factor in its hepatotoxicity. Benzbromarone is metabolized in the liver primarily by cytochrome P450 enzymes, with CYP2C9 responsible for the formation of this compound and CYP3A4 for 1'-hydroxybenzbromarone.[3] The cytotoxicity of benzbromarone and its 1'-hydroxy metabolite is thought to be mediated by the formation of reactive quinone intermediates.[1]
Further metabolism of this compound can lead to the formation of other metabolites, some of which may have reactive properties.[3]
Metabolic activation pathway of benzbromarone leading to cytotoxicity.
Experimental Workflows
The following diagrams illustrate the typical workflows for assessing the key hepatotoxicity endpoints discussed in this guide.
Workflow for assessing cytotoxicity using the MTT assay.
Workflow for measuring mitochondrial membrane potential.
Workflow for the detection of intracellular ROS.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate hepatocytes (e.g., HepG2, FLC-4) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of benzbromarone or this compound and incubate for the desired time period (e.g., 24, 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (vehicle-treated) cells.
Mitochondrial Membrane Potential (JC-1) Assay
-
Cell Preparation: Seed hepatocytes in a suitable format (e.g., 96-well plate, glass-bottom dish) and treat with the test compounds.
-
JC-1 Staining: Incubate the cells with JC-1 staining solution (typically 1-10 µM) for 15-30 minutes at 37°C.
-
Washing: Wash the cells with a suitable buffer (e.g., PBS) to remove excess dye.
-
Analysis: Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low potential, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in membrane potential.
Reactive Oxygen Species (DCFH-DA) Assay
-
Cell Treatment: Plate and treat hepatocytes with benzbromarone or this compound.
-
Probe Loading: Incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution (typically 10-20 µM) for 30-60 minutes at 37°C. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH.
-
ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader or flow cytometer.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is significantly less hepatotoxic than its parent compound, benzbromarone, with in vitro studies indicating a lack of direct cytotoxicity. The primary mechanism of benzbromarone-induced liver injury is mitochondrial dysfunction. A significant gap in the current research is the lack of data on the direct effects of this compound on mitochondrial function. Future studies should aim to:
-
Quantify and compare the IC50 values of benzbromarone and its metabolites in various human-relevant hepatocyte models.
-
Directly assess the impact of this compound on mitochondrial membrane potential, respiratory chain function, and ROS production.
-
Investigate the potential for reactive metabolite formation from this compound under different metabolic conditions.
Addressing these research questions will provide a more complete understanding of the structure-toxicity relationship of benzbromarone and its metabolites, which is crucial for the development of safer uricosuric agents.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of 6-Hydroxybenzbromarone
This guide provides a comprehensive comparison of the efficacy of 6-Hydroxybenzbromarone, the primary active metabolite of the uricosuric agent benzbromarone, with its parent drug and other therapeutic alternatives. It is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the pharmacological profile of this potent urate-lowering compound.
Executive Summary
This compound is the principal mediator of the uricosuric effect of benzbromarone, exhibiting a significantly longer half-life than its parent compound. In vitro studies confirm its potent inhibition of the renal urate transporter 1 (URAT1), a key protein in uric acid reabsorption. While direct comparative in vivo studies administering this compound are limited, its pharmacokinetic profile strongly suggests it is the key driver of benzbromarone's sustained efficacy in lowering serum uric acid levels. This guide presents available quantitative data to compare its performance with benzbromarone and other widely used urate-lowering agents, allopurinol and febuxostat. Furthermore, it details the experimental protocols commonly employed to assess its efficacy and potential toxicity, and visualizes its metabolic pathway.
Data Presentation: Comparative Efficacy
The following tables summarize the in vitro and in vivo efficacy of this compound and its comparators.
Table 1: In Vitro Efficacy - Inhibition of Target Enzymes/Transporters
| Compound | Target | Assay System | IC50 | Reference |
| This compound | hURAT1 | Oocyte Expression System | 184 ± 73 nM | [1] |
| Benzbromarone | hURAT1 | Oocyte Expression System | 40 ± 10 nM | [1] |
| Allopurinol | Xanthine Oxidase | Enzyme Assay | 2.9 µM | [2] |
| Febuxostat | Xanthine Oxidase | Enzyme Assay | 1.8 nM | [2] |
Table 2: In Vivo Efficacy - Uric Acid Reduction in Animal Models
| Compound | Animal Model | Dosage | Route | % Reduction in Serum Uric Acid | Reference |
| Benzbromarone | Hyperuricemic Mice | 26 mg/kg | Oral | Significant reduction (quantitative data not specified) | [3] |
| Benzbromarone | Hyperuricemic Quails | 10 mg/kg/day | Oral | Significant reduction over 66 days | [4] |
| Allopurinol | Hyperuricemic Quails | 20 mg/kg/day | Oral | Significant reduction over 66 days | [4] |
| Febuxostat | Hyperuricemic Rats | 5-6 mg/kg/day | In drinking water | Significant reduction over 8 weeks | [5] |
| Febuxostat | Hyperuricemic Broiler Chicks | Not specified | Oral | Better ameliorative potential than allopurinol | [6] |
Experimental Protocols
In Vitro URAT1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the human urate transporter 1 (hURAT1).
Methodology:
-
Expression of hURAT1: Xenopus laevis oocytes are injected with cRNA encoding for hURAT1. Control oocytes are injected with water. The oocytes are then incubated for 3 days to allow for protein expression.[7]
-
Uptake Experiment: The oocytes are incubated with a solution containing radiolabeled uric acid (e.g., [14C]urate) in the presence of varying concentrations of the test compound (e.g., this compound).
-
Measurement: After the incubation period, the oocytes are washed to remove excess radiolabeled uric acid, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the control (no inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.
In Vivo Hyperuricemia Animal Model
Objective: To evaluate the uric acid-lowering effect of a test compound in a living organism.
Methodology:
-
Animal Model: A common model utilizes rodents, such as mice or rats.[8][9]
-
Induction of Hyperuricemia: Hyperuricemia is induced by administering a uricase inhibitor, such as potassium oxonate, which prevents the breakdown of uric acid in these animals. This is often combined with a purine-rich diet or administration of a uric acid precursor like hypoxanthine or adenine to increase uric acid production.[8][9][10]
-
Drug Administration: The test compound (e.g., benzbromarone) is administered to the hyperuricemic animals, typically via oral gavage. A control group receives the vehicle.[3]
-
Sample Collection: Blood samples are collected at various time points after drug administration.
-
Uric Acid Measurement: Serum uric acid levels are measured using methods such as high-performance liquid chromatography (HPLC) or specific enzymatic colorimetric kits.
-
Data Analysis: The percentage reduction in serum uric acid levels in the treated group is compared to the control group.
Mitochondrial Toxicity Assay
Objective: To assess the potential of a compound to induce mitochondrial dysfunction, a known concern for benzbromarone and its metabolites.
Methodology:
-
Cell Culture: Human hepatocarcinoma cells (HepG2) are commonly used. The cells are cultured in a medium containing either glucose or galactose. Cells grown in galactose are more reliant on mitochondrial oxidative phosphorylation for ATP production, making them more sensitive to mitochondrial toxicants.[11][12][13][14][15]
-
Compound Exposure: The HepG2 cells are exposed to various concentrations of the test compound for a specified period (e.g., 24-48 hours).
-
Assessment of Mitochondrial Function: Several endpoints can be measured:
-
Cell Viability: Assessed using assays like MTT or measurement of ATP levels. A greater reduction in viability in galactose medium compared to glucose medium suggests mitochondrial toxicity.
-
Mitochondrial Membrane Potential: Measured using fluorescent dyes like JC-1 or TMRM. A decrease in membrane potential is an indicator of mitochondrial dysfunction.
-
Oxygen Consumption Rate (OCR): Measured using extracellular flux analyzers (e.g., Seahorse). A decrease in OCR indicates inhibition of mitochondrial respiration.[12]
-
-
Data Analysis: The results from the compound-treated cells are compared to vehicle-treated controls to determine the concentration at which mitochondrial toxicity occurs.
Mandatory Visualizations
Caption: Metabolic pathway of benzbromarone leading to the active metabolite and potentially toxic intermediates.
Caption: Workflow for determining the in vitro and in vivo efficacy of uricosuric agents.
Caption: The logical relationship from the prodrug benzbromarone to its therapeutic effect.
References
- 1. Apexbio Technology LLC Febuxostat, 5mg. Cas: 144060-53-7 MFCD: MFCD00871598. | Fisher Scientific [fishersci.com]
- 2. Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of pharmacokinetic and pharmacodynamic properties of allopurinol and benzbromarone in a quail model of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative studies of xanthine oxidase inhibitors viz. allopurinol and febuxostat against induced hyperuricaemia in a poultry model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Progress in animal models for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Hyperuricemia research progress in model construction and traditional Chinese medicine interventions [frontiersin.org]
- 10. clinexprheumatol.org [clinexprheumatol.org]
- 11. tripod.nih.gov [tripod.nih.gov]
- 12. Real-Time Assessment of Mitochondrial Toxicity in HepG2 Cells Using the Seahorse Extracellular Flux Analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A rapid mitochondrial toxicity assay utilizing rapidly changing cell energy metabolism. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Benchmarking Analytical Methods for 6-Hydroxybenzbromarone: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the study of benzbromarone and its metabolites, the accurate quantification of 6-hydroxybenzbromarone is critical. This guide provides a comparative overview of two common analytical techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The information presented is compiled from published analytical methods for benzbromarone and analogous compounds, providing a foundational benchmark for laboratory application.
Data Presentation: A Comparative Analysis
The following table summarizes the key performance metrics for the HPLC-UV and UPLC-MS/MS methods for the analysis of this compound. It is important to note that while the HPLC-UV data is adapted from a method for a structurally similar analyte, the UPLC-MS/MS data is based on the analysis of the parent drug, benzbromarone, and serves as a close proxy.
| Parameter | HPLC-UV Method | UPLC-MS/MS Method |
| Limit of Detection (LOD) | 0.05 µg/mL | 5 µg/kg |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 17 µg/kg |
| Linearity Range | 0.15 - 5.0 µg/mL | Not explicitly stated, but linear |
| Accuracy (Recovery) | 95 - 105% | 76.8% - 116.6%[1] |
| Precision (%RSD) | < 15% | 2.7% - 14.6%[1] |
Experimental Protocols
Detailed methodologies for both the HPLC-UV and UPLC-MS/MS analyses are provided below. These protocols are intended to serve as a starting point for method development and validation in your own laboratory setting.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is adapted from a validated protocol for a similar hydroxylated steroid metabolite and is suitable for the quantification of this compound in cell culture media or other biological matrices following appropriate sample preparation.
1. Sample Preparation (Deproteinization):
-
To 100 µL of the sample, add 200 µL of cold methanol.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water and methanol.
-
Start with 70% water and 30% methanol.
-
Linearly increase to 100% methanol over 25 minutes.
-
Hold at 100% methanol for 5 minutes.
-
Return to initial conditions over 5 minutes and equilibrate for 5 minutes.
-
-
Flow Rate: 0.7 mL/min.
-
Detection Wavelength: 242 nm.
-
Injection Volume: 20 µL.
3. Validation Parameters:
-
Specificity: Assessed by comparing the chromatograms of blank samples with spiked samples to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Determined by constructing a calibration curve with at least six non-zero concentrations.
-
Precision and Accuracy: Evaluated by analyzing quality control samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).
-
Stability: Assessed for samples under various conditions (e.g., room temperature, refrigerated, frozen) to determine the acceptable duration of storage.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method is based on a published protocol for the parent compound benzbromarone and is a highly sensitive and selective method for the determination of this compound in complex matrices like dietary supplements.[1]
1. Sample Preparation (QuEChERS-based):
-
Weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile mixed with 0.1% (v/v) ammonium hydroxide.
-
Vortex for 1 minute.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).
-
Vortex for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant and transfer it to a dispersive SPE tube containing primary secondary amine (PSA) and C18 sorbents.
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter before injection.
2. UPLC-MS/MS Conditions:
-
Column: C18 chromatographic column.
-
Mobile Phase: A gradient elution using 0.1% (v/v) formic acid in water and methanol.
-
Mass Spectrometry: Electrospray ionization (ESI) source in either positive or negative ion mode, with detection in multiple reaction monitoring (MRM) mode.
Visualizing the Analytical Workflow
To better illustrate the logical flow of a typical analytical method for this compound, the following diagram outlines the key stages from sample receipt to final data analysis.
Caption: General workflow for the analysis of this compound.
References
A Comparative Analysis of the Pharmacodynamics of Benzbromarone and Its Key Metabolites
A deep dive into the uricosuric and metabolic effects of benzbromarone, 6-hydroxybenzbromarone, and 1'-hydroxybenzbromarone reveals distinct activity profiles that are crucial for understanding the drug's efficacy and safety. This guide provides a comparative analysis of their pharmacodynamics, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Benzbromarone, a potent uricosuric agent, exerts its therapeutic effect by inhibiting the renal reabsorption of uric acid. This action is primarily mediated through the blockade of the urate transporter 1 (URAT1) in the proximal tubules of the kidneys. However, the parent compound undergoes significant metabolism, primarily to this compound and 1'-hydroxybenzbromarone. Understanding the pharmacodynamic properties of these metabolites is essential for a complete picture of benzbromarone's clinical activity and potential for drug-drug interactions.
Comparative Inhibitory Activity on URAT1 and CYP2C9
The primary mechanism of benzbromarone's uricosuric effect is the inhibition of URAT1. Both benzbromarone and its 6-hydroxy metabolite are potent inhibitors of this transporter. In contrast, information on the direct URAT1 inhibitory activity of 1'-hydroxybenzbromarone is limited in publicly available literature.
Furthermore, benzbromarone and its metabolites are known to interact with cytochrome P450 enzymes, particularly CYP2C9, which is also involved in their metabolism. This interaction can lead to significant drug-drug interactions.
| Compound | Target | Parameter | Value |
| Benzbromarone | URAT1 | IC₅₀ | ~0.53 µM[1] |
| CYP2C9 | Kᵢ | ≤1 nM[2] | |
| This compound | URAT1 | IC₅₀ | Potent inhibitor (quantitative value not consistently reported) |
| CYP2C9 | - | Data not consistently available | |
| 1'-Hydroxybenzbromarone | URAT1 | - | Data not available |
| CYP2C9 | - | Data not available |
IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant.
Metabolic Pathways and Logical Relationships
The metabolic conversion of benzbromarone is a critical determinant of its overall pharmacodynamic profile. The following diagram illustrates the primary metabolic pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacodynamic studies. Below are representative protocols for key experiments.
URAT1 Inhibition Assay (Cell-Based)
This protocol describes a method for determining the inhibitory activity of compounds on URAT1-mediated uric acid uptake in a cell-based system.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 6-Hydroxybenzbromarone
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 6-Hydroxybenzbromarone, a metabolite of Benzbromarone. Adherence to these procedures is critical due to the compound's inherent toxicological and ecotoxicological properties.
Hazard Profile and Disposal Overview
The Safety Data Sheet (SDS) for this compound classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this compound and any materials contaminated with it are disposed of as hazardous waste. Do not dispose of this compound down the drain or in regular solid waste streams[2][3][4]. The primary disposal route is through an approved hazardous waste disposal facility[1].
Quantitative Data Summary
While specific quantitative limits for disposal are determined by local, state, and federal regulations and should be confirmed with your institution's Environmental Health and Safety (EHS) department, the following table summarizes the key hazard information for this compound.
| Parameter | Value | Source |
| GHS Classification | Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410 | [1] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| Precautionary Statement (Disposal) | P501: Dispose of contents/ container to an approved waste disposal plant. | [1] |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Before handling this compound, ensure you are wearing appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat[1].
2. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or expired this compound powder, as well as contaminated items such as weighing paper, pipette tips, and gloves, in a designated, leak-proof, and clearly labeled hazardous waste container[4][5].
-
Liquid Waste: For solutions containing this compound, collect the waste in a sturdy, sealed, and chemically compatible container[5]. Do not mix with incompatible wastes[5]. Use secondary containment for all liquid hazardous waste to prevent spills[5].
-
Empty Containers: The first rinse of a container that held this compound should be collected as hazardous waste. For highly toxic chemicals, the first three rinses must be collected[5]. Subsequent rinses may be permissible for regular disposal, but consult your EHS department for specific guidance.
3. Labeling of Waste Containers:
-
All hazardous waste containers must be accurately and clearly labeled[4][5]. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment")
-
The accumulation start date
-
The laboratory or department information
-
4. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure containers are kept closed except when adding waste[5].
-
Segregate from incompatible materials, such as strong acids, alkalis, and oxidizing/reducing agents[1].
5. Scheduling Waste Pickup:
-
Once the waste container is full or has reached the storage time limit set by your institution, contact your EHS department to schedule a pickup[4][5]. Do not attempt to transport or dispose of the waste yourself.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Accidental Release Measures
In the event of a spill, take the following immediate actions:
-
Evacuate and Secure: Evacuate the immediate area and prevent entry.
-
Ventilate: Ensure adequate ventilation, if safe to do so.
-
Personal Protection: Wear appropriate PPE, including respiratory protection if necessary[1].
-
Containment and Cleanup:
-
For solid spills, carefully sweep or scoop the material to avoid dust formation and place it in a labeled hazardous waste container.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place the contaminated absorbent into a sealed container for disposal[1].
-
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
References
- 1. This compound|152831-00-0|MSDS [dcchemicals.com]
- 2. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 3. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 6-Hydroxybenzbromarone
Essential Safety and Handling Guide for 6-Hydroxybenzbromarone
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Hazard Summary
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. As a metabolite of Benzbromarone, which has been associated with hepatotoxicity, it should be handled with care[2][3][4].
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields meeting ANSI Z87.1 or equivalent standards[1][5]. A face shield may be required for splash hazards[5]. | To protect eyes from dust particles and potential splashes of solutions containing the compound. |
| Hand Protection | Chemical-resistant gloves. Viton/Butyl, Polyvinylalcohol (PVA), or Nitrile gloves are recommended for halogenated and aromatic hydrocarbons[6]. | To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling the compound. |
| Body Protection | Impervious clothing, such as a fully-buttoned laboratory coat[1][5]. | To protect skin from accidental contamination. |
| Respiratory Protection | A suitable respirator should be used when handling the powder outside of a certified chemical fume hood to avoid inhalation of dust[1][5]. | To prevent inhalation of the compound, which may be harmful. Engineering controls like fume hoods are the primary line of defense[1]. |
Operational Plan: Handling Protocol
This step-by-step guide outlines the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ensure a calibrated chemical fume hood is operational.
-
Verify that an eye-wash station and safety shower are accessible[1].
-
Prepare all necessary equipment and reagents before handling the compound.
-
Designate a specific area for handling this compound to minimize contamination.
2. Donning Personal Protective Equipment (PPE):
-
Before entering the designated handling area, don the required PPE as specified in the table above.
-
Ensure gloves are compatible with any solvents being used.
3. Weighing and Aliquoting:
-
Perform all manipulations of solid this compound, such as weighing, within a chemical fume hood to control dust.
-
Use anti-static weigh paper or a weighing boat.
-
If preparing solutions, add the solvent to the solid slowly to avoid splashing.
4. Experimental Procedures:
-
Conduct all experimental work involving this compound within the chemical fume hood.
-
Keep containers of the compound sealed when not in use.
-
Avoid eating, drinking, or smoking in the laboratory[1].
5. Decontamination:
-
After handling is complete, wipe down the work area with an appropriate solvent (e.g., ethanol) to decontaminate surfaces.
-
Remove PPE carefully, avoiding contact with the outer surfaces of gloves.
-
Wash hands thoroughly with soap and water after removing PPE[1].
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
-
Solid Waste:
-
Collect all solid waste, including contaminated gloves, weigh paper, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a labeled, sealed, and appropriate hazardous waste container.
-
Do not dispose of this compound down the drain, as it is very toxic to aquatic life[1].
-
-
Disposal:
-
Dispose of all waste containing this compound through your institution's approved hazardous waste disposal program[1].
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound|152831-00-0|MSDS [dcchemicals.com]
- 2. Liver failure associated with benzbromarone: A case report and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A benefit-risk assessment of benzbromarone in the treatment of gout. Was its withdrawal from the market in the best interest of patients? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ehs.ucsf.edu [ehs.ucsf.edu]
- 6. What type of gloves protects your hands from hazardous chemicals? | Ansell USA [ansell.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
